GSK840
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTLDBJIOSYXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK840: A Potent and Selective RIPK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK840 is a potent and highly selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of programmed necrosis, or necroptosis.[1] Necroptosis is a regulated form of cell death implicated in the pathogenesis of a variety of inflammatory and neurodegenerative diseases. Unlike apoptosis, necroptosis is a pro-inflammatory process, making its pharmacological modulation a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the signaling pathways it modulates.
Core Mechanism of Action: Inhibition of RIPK3 Kinase Activity
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of RIPK3. This compound binds to the ATP-binding pocket of the RIPK3 kinase domain with high affinity, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[2] This inhibitory action is the critical step in blocking the necroptotic signaling cascade.
Biochemical Potency and Selectivity
This compound demonstrates sub-nanomolar potency against human RIPK3 in biochemical assays. The selectivity of this compound for RIPK3 is a key attribute, with no significant activity reported against the closely related kinase, RIPK1.[1]
Table 1: Biochemical Activity of this compound Against RIPK3
| Assay Type | Parameter | Value (nM) | Reference |
| Binding Assay | IC50 | 0.9 | [1][3] |
| Kinase Activity Assay | IC50 | 0.3 | [1][3] |
The Necroptosis Signaling Pathway and this compound's Point of Intervention
Necroptosis is initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). The signaling cascade converges on the formation of a multi-protein complex known as the necrosome.
-
Initiation: Upon TNF-α binding to TNFR1, and in the absence of active Caspase-8, RIPK1 is recruited to the receptor complex.
-
Necrosome Formation: RIPK1 subsequently recruits RIPK3 through interactions between their respective RIP Homology Interaction Motifs (RHIMs). This interaction leads to the autophosphorylation and activation of RIPK3.
-
MLKL Phosphorylation and Oligomerization: Activated RIPK3 then phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization.
-
Execution of Necroptosis: The oligomerized MLKL translocates to the plasma membrane, where it is believed to form pores, leading to membrane disruption, cell lysis, and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.
This compound directly inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and all subsequent downstream events, effectively halting the execution of necroptosis.
Signaling Pathway Diagram
Experimental Protocols
In Vitro Kinase Inhibition Assays
1. Fluorescence Polarization (FP) Assay for RIPK3 Binding
This assay is used to determine the binding affinity of this compound to the RIPK3 kinase domain.
-
Principle: The assay measures the change in the polarization of fluorescently labeled tracer that binds to the ATP-binding site of RIPK3. When the tracer is bound to the larger kinase, its rotation is slower, resulting in a higher fluorescence polarization signal. Unlabeled inhibitors like this compound compete with the tracer for binding, causing a decrease in the polarization signal.
-
General Protocol:
-
Recombinant human RIPK3 kinase domain is incubated with a fluorescently labeled ATP-competitive tracer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. ADP-Glo™ Kinase Assay for RIPK3 Kinase Activity
This assay quantifies the kinase activity of RIPK3 by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
General Protocol:
-
Recombinant human RIPK3 is incubated with its substrate (e.g., Myelin Basic Protein) and ATP in a kinase reaction buffer.
-
Serial dilutions of this compound are added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a luminometer.
-
The IC50 value is determined from the dose-response curve.[4][5]
-
Cellular Assay for Necroptosis Inhibition
TNF-α-induced Necroptosis in HT-29 Cells
This cell-based assay is used to evaluate the ability of this compound to block necroptosis in a cellular context.
-
Principle: Human colon adenocarcinoma HT-29 cells are induced to undergo necroptosis by treatment with a combination of TNF-α, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (to block the apoptotic pathway). Cell viability is then measured to assess the protective effect of the inhibitor.
-
General Protocol:
-
HT-29 cells are seeded in 96-well plates.
-
Cells are pre-treated with serial dilutions of this compound for a specified time.
-
Necroptosis is induced by adding a cocktail of TNF-α, a Smac mimetic (e.g., BV-6), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
The cells are incubated for 24-48 hours.
-
Cell viability is assessed using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
The EC50 value is calculated from the dose-response curve.
-
Experimental Workflow Diagram
In Vivo Efficacy
This compound has been evaluated in preclinical models of diseases where necroptosis is implicated. For instance, in a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), administration of RIPK3 inhibitors has been shown to provide protection.[6]
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model
-
Model: This model mimics aspects of sepsis and severe inflammation.
-
General Protocol:
-
Mice (e.g., C57BL/6) are administered a lethal dose of TNF-α, often in combination with a caspase inhibitor to promote necroptosis.
-
This compound or a vehicle control is administered prophylactically or therapeutically.
-
Endpoints such as survival, body temperature, and serum cytokine levels are monitored.
-
Conclusion
This compound is a powerful research tool for dissecting the role of RIPK3-mediated necroptosis in health and disease. Its high potency and selectivity make it a valuable pharmacological agent for in vitro and in vivo studies. This technical guide provides a foundational understanding of its mechanism of action, which is centered on the direct inhibition of RIPK3 kinase activity, thereby blocking the execution of the necroptotic cell death pathway. Further research will continue to elucidate the full therapeutic potential of targeting RIPK3 with inhibitors like this compound in a range of human diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. ulab360.com [ulab360.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Tumor Necrosis Factor induced inflammation in mice - Enamine [enamine.net]
The Cellular Target of GSK840: A Technical Guide to a Potent RIPK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK840 is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical regulator of necroptosis.[1][2][3][4][5][6] Necroptosis is a form of programmed necrosis, or inflammatory cell death, implicated in a variety of inflammatory diseases such as pancreatitis, Crohn's disease, and myocardial infarction.[3] By targeting RIPK3, this compound offers a promising therapeutic strategy for diseases driven by necroptotic cell death. This technical guide provides an in-depth overview of the cellular target of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Core Target: Receptor-Interacting Protein Kinase 3 (RIPK3)
The primary cellular target of this compound is the serine/threonine-protein kinase RIPK3.[1][2][3][4][5][6] RIPK3 is a key component of the tumor necrosis factor (TNF) receptor-I signaling complex and plays a central role in the execution of the necroptotic cell death pathway.[3] this compound binds to the kinase domain of RIPK3 with high affinity, thereby inhibiting its kinase activity.[1][2][4][6] This inhibition prevents the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a crucial step in the formation of the necrosome and subsequent plasma membrane rupture.[7][8][9]
Quantitative Data Summary
The following tables summarize the in vitro and cellular activity of this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 0.3 nM | Recombinant RIPK3 | Kinase Activity Assay | [1][2][3][4] |
| IC50 | 0.9 nM | RIPK3 Kinase Domain | Binding Assay | [1][2][3][4] |
| Cell-Based Assay | Cell Line | Stimulus | Concentration Range | Effect | Reference |
| Necroptosis Inhibition | Human HT-29 | TNF (10 ng/ml) + zVAD-fmk (20 µM) + SMAC mimetic (100 nM) | 0.01-3 µM | Concentration-dependent blockade of TNF-induced necroptosis | [1][2] |
Mechanism of Action: Inhibition of Necroptosis
This compound exerts its cellular effect by specifically inhibiting the kinase activity of RIPK3. In the necroptosis signaling cascade, the binding of TNF to its receptor can trigger the formation of a signaling complex that includes RIPK1 and RIPK3. This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. This compound, by binding to the ATP-binding pocket of RIPK3, prevents the phosphorylation of MLKL and thereby blocks the execution of necroptosis.
It is important to note that while this compound is a potent inhibitor of necroptosis, at higher concentrations, some RIPK3 inhibitors have been shown to induce apoptosis in a concentration-dependent manner.[7][10][11] This is thought to be due to a conformational change in RIPK3 upon inhibitor binding that can lead to the recruitment of RIPK1 and activation of caspase-8.[7]
Experimental Protocols
In Vitro Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Incubate recombinant human RIPK3 protein with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for approximately 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to the reaction.
-
Allow the reaction to proceed for a defined period (e.g., 2 hours) at room temperature.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured to determine kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Necroptosis Assay (HT-29 Cells)
Objective: To assess the ability of this compound to inhibit TNF-induced necroptosis in a human cell line.
Materials:
-
Human HT-29 colorectal adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics
-
This compound
-
Human TNF-α
-
z-VAD-fmk (a pan-caspase inhibitor to block apoptosis)
-
SMAC mimetic (e.g., birinapant)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding a combination of TNF-α (e.g., 10 ng/mL), z-VAD-fmk (e.g., 20 µM), and a SMAC mimetic (e.g., 100 nM).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Determine the concentration-dependent inhibitory effect of this compound on necroptosis by normalizing the data to control wells.
Visualizations
Caption: The necroptosis signaling pathway and the inhibitory action of this compound on RIPK3.
Caption: Workflow for assessing the cellular activity of this compound in a necroptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. abmole.com [abmole.com]
- 5. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. biocompare.com [biocompare.com]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the GSK840 RIPK3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor GSK840 and its interaction with the Receptor-Interacting Protein Kinase 3 (RIPK3) signaling pathway. This document details the mechanism of action of this compound, its quantitative biochemical data, the intricate signaling cascades of RIPK3-mediated necroptosis, and detailed protocols for key experimental procedures.
Introduction to RIPK3 and Necroptosis
Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that functions as a central regulator of necroptosis, a form of programmed cell death.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1] This pathway is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer.[3]
The activation of RIPK3 is a key event in the necroptotic cascade. Upstream signals, such as the engagement of tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLR3/4), or Z-DNA binding protein 1 (ZBP1), can lead to the formation of a signaling complex known as the necrosome.[3] In the canonical TNF-induced pathway, under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form an amyloid-like filamentous structure.[2] This interaction leads to the autophosphorylation and activation of RIPK3.[2] Activated RIPK3 then phosphorylates its primary substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[4][5]
This compound: A Potent and Selective RIPK3 Inhibitor
This compound is a specific small-molecule inhibitor of RIPK3 that has been instrumental in elucidating the role of RIPK3 in necroptosis.[2] It exhibits high potency and selectivity for human RIPK3, with no significant activity against RIPK1.[6] However, it is important to note that this compound shows species specificity and is inactive against murine RIPK3.[6]
Quantitative Data for this compound
The following table summarizes the key quantitative metrics for this compound's interaction with human RIPK3.
| Parameter | Value (nM) | Assay Type | Reference(s) |
| IC₅₀ (Kinase Inhibition) | 0.3 | ADP-Glo Kinase Assay | [6] |
| IC₅₀ (Binding Affinity) | 0.9 | Fluorescence Polarization | [6] |
Mechanism of Action
This compound functions by binding to the kinase domain of RIPK3, thereby inhibiting its catalytic activity.[6] This prevents the subsequent phosphorylation of MLKL and the execution of necroptosis. At higher concentrations (typically greater than twice the EC50 for necroptosis inhibition), this compound and other RIPK3 inhibitors have been observed to induce apoptosis.[7][8] This paradoxical effect is believed to occur through a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and the assembly of a death-inducing signaling complex involving FADD and caspase-8, ultimately leading to caspase-8 activation and apoptosis.[7][8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways discussed in this guide.
Caption: The RIPK3-mediated necroptosis signaling pathway.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound-RIPK3 signaling axis.
In Vitro RIPK3 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published methodologies.[8][9][10]
Objective: To determine the inhibitory effect of this compound on the kinase activity of recombinant human RIPK3.
Materials:
-
Recombinant human RIPK3 (full-length or kinase domain)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a DMSO control.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or DMSO control.
-
Add 2.5 µL of a solution containing recombinant RIPK3 and MBP substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final concentration of ATP should be close to the Km for RIPK3 if known, or a standard concentration (e.g., 10 µM).
-
Incubate the reaction for 1-2 hours at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
TNF-induced Necroptosis Assay in HT-29 Cells
This protocol describes the induction and assessment of necroptosis in the human colon adenocarcinoma cell line HT-29.[2][11][12]
Objective: To evaluate the ability of this compound to inhibit TNF-induced necroptosis in a cellular context.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Smac mimetic (e.g., BV6)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO control for 1-2 hours.
-
Induce necroptosis by adding a cocktail of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk). The caspase inhibitor is crucial to prevent apoptosis and channel the signaling towards necroptosis.
-
Incubate the cells for 6-24 hours at 37°C in a CO₂ incubator.
-
Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence with a plate reader.
-
Normalize the data to untreated control cells (100% viability) and cells treated with the necroptosis-inducing cocktail without inhibitor (0% viability).
-
Calculate the EC₅₀ value for this compound by plotting the percent viability against the log of the inhibitor concentration.
Immunoprecipitation of the Necrosome Complex
This protocol outlines a general procedure for the immunoprecipitation of the RIPK1-RIPK3 complex (necrosome).[3][13][14]
Objective: To isolate the necrosome complex to study its composition and post-translational modifications.
Materials:
-
Cells stimulated to undergo necroptosis (e.g., HT-29 or macrophages)
-
Lysis Buffer (e.g., RIPA buffer: 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Antibody against a component of the necrosome (e.g., anti-RIPK1 or anti-RIPK3).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Induce necroptosis in your chosen cell line as described in protocol 4.2.
-
Lyse the cells on ice with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Transfer the supernatant to a new tube and add the immunoprecipitating antibody. Incubate for 4 hours to overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
The eluted proteins are now ready for analysis by Western blotting.
Western Blot Analysis of RIPK3 and MLKL Phosphorylation
This protocol provides a method for detecting the activation of RIPK3 and MLKL by assessing their phosphorylation status.[4][15][16][17]
Objective: To determine the effect of this compound on the phosphorylation of RIPK3 and MLKL.
Materials:
-
Cell lysates from necroptosis-induced cells (treated with or without this compound).
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a powerful chemical probe for studying the RIPK3 signaling pathway. Its high potency and selectivity make it an invaluable tool for dissecting the molecular mechanisms of necroptosis. However, researchers should be mindful of its dual functionality, as it can induce apoptosis at higher concentrations. The experimental protocols provided in this guide offer a robust framework for investigating the effects of this compound and other potential modulators of the RIPK3-MLKL axis, which is a promising therapeutic target for a range of inflammatory and degenerative diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
GSK840: A Technical Guide to a Potent and Selective RIPK3 Inhibitor for Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK840, a small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). It details its mechanism of action in the context of necroptosis, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to Necroptosis
Necroptosis is a regulated form of necrotic cell death characterized by cellular swelling and plasma membrane rupture, leading to the release of intracellular contents and subsequent inflammation.[1][2] Unlike apoptosis, it is a caspase-independent pathway. The core signaling cascade involves two key serine/threonine kinases: Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, along with their substrate, the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] Upon stimulation by triggers such as Tumor Necrosis Factor alpha (TNFα), RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[1][4] Within this complex, RIPK3 is activated and proceeds to phosphorylate MLKL, which is the terminal effector in the pathway.[4][5] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, disrupting its integrity and executing cell death.[5][6]
This compound: A Selective RIPK3 Inhibitor
This compound is a potent and highly selective small-molecule inhibitor of RIPK3.[7] It has been instrumental as a chemical probe for elucidating the role of RIPK3-mediated necroptosis in various physiological and pathological contexts. It effectively blocks the kinase activity of RIPK3, thereby preventing the downstream phosphorylation of MLKL and the ultimate execution of necroptotic cell death.[5] Notably, this compound shows high specificity for RIPK3 and does not inhibit the kinase activity of RIPK1.[7]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the kinase domain of RIPK3. By binding to this domain, it prevents the autophosphorylation and activation of RIPK3, thereby blocking the subsequent phosphorylation of MLKL. This action halts the necroptotic signal cascade before the final, irreversible step of membrane permeabilization. Because it acts downstream of RIPK1, this compound can inhibit necroptosis triggered by a broader range of stimuli than RIPK1 inhibitors, including pathways that are independent of RIPK1.[8][9]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The key quantitative metrics are summarized below.
| Assay Type | Target | Parameter | Value | Reference(s) |
| Biochemical Assay | Recombinant Human RIPK3 | IC50 (Binding Affinity) | 0.9 nM | [7][8][10][11][12] |
| Biochemical Assay | Recombinant Human RIPK3 | IC50 (Kinase Inhibition) | 0.3 nM | [7][8][10][11] |
| Cell-Based Assay | Human HT-29 Cells | Effective Concentration | 0.01 - 3 µM | [8][10] |
Note: A shift in potency of 100- to 1000-fold is often observed between biochemical and cell-based assays, which can be attributed to factors such as cell permeability and target engagement in a complex cellular environment.[9]
Necroptosis Signaling Pathway and this compound Intervention
The following diagram illustrates the canonical TNF-induced necroptosis pathway and the specific point of intervention by this compound.
Caption: TNF-induced necroptosis pathway and the inhibitory action of this compound on RIPK3.
Experimental Protocols
This section provides generalized methodologies for assessing the activity of this compound.
This protocol describes a common method to induce and inhibit necroptosis in a human cell line.
-
Objective: To determine the concentration-dependent effect of this compound on TNF-induced necroptosis.
-
Materials:
-
Human colon adenocarcinoma cells (e.g., HT-29).
-
Cell culture medium (e.g., IMDM) and supplements.
-
This compound.
-
Necroptosis inducers: TNF-α (human), Smac mimetic (e.g., LCL161), pan-caspase inhibitor (e.g., z-VAD-FMK).[13]
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Methodology:
-
Cell Plating: Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Necroptosis Induction: Add a cocktail of TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM - 1 µM), and z-VAD-FMK (e.g., 20 µM) to the wells.[13][14] Include appropriate controls (e.g., untreated cells, cells with inducers only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Measure cell viability by quantifying ATP levels using a luminescent assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the untreated control wells and plot cell viability against the log of the this compound concentration to determine the IC50 value.
-
This protocol is based on published studies using this compound to prevent necroptotic cell death in a mouse model of retinal injury.[5][15]
-
Objective: To evaluate the neuroprotective effects of this compound against ischemia/reperfusion-induced retinal ganglion cell (RGC) necroptosis.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthesia.
-
This compound formulated for intravitreal injection.
-
Equipment for inducing retinal ischemia (e.g., by raising intraocular pressure).
-
Propidium Iodide (PI) for staining necrotic cells.
-
Antibodies for Western blot and immunofluorescence (e.g., anti-p-RIPK3, anti-p-MLKL, anti-Tuj1 for RGCs).
-
-
Methodology:
-
Animal Model: Establish a retinal ischemia/reperfusion (IR) model in mice. An in vitro equivalent using primary RGCs is an oxygen and glucose deprivation/reoxygenation (OGDR) model.[5][15]
-
This compound Administration: Administer this compound via intravitreal injection at various concentrations (e.g., 0.5, 1, 5 mM) at a designated time point relative to the ischemic event.[5][16]
-
Functional and Structural Analysis: At specified time points post-IR, assess retinal function using electroretinography and structure using optical coherence tomography and hematoxylin and eosin (H&E) staining.[5][15]
-
Necroptosis Quantification:
-
PI Staining: Perform PI staining on retinal flat mounts or in cultured RGCs to quantify necroptotic (membrane-permeabilized) cells.[5]
-
Immunofluorescence: Stain retinal sections or cells with antibodies against phosphorylated RIPK3 or MLKL to visualize activation of the necroptosis pathway. Co-stain with RGC markers like Tuj1.[5]
-
Western Blot: Prepare protein lysates from retinal tissue to measure the levels of total and phosphorylated RIPK3 and MLKL, comparing treated and untreated groups.[5]
-
-
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for characterizing a necroptosis inhibitor like this compound.
Caption: A generalized workflow for the evaluation of a necroptosis inhibitor.
Important Considerations
-
Species Specificity: this compound is potent in human cells but has been reported to be inactive in mouse cells, a critical consideration when designing experiments.[7][9] This necessitates the use of human cell lines or mouse models expressing human RIPK3 for certain studies.[9]
-
Concentration-Dependent Apoptosis: At higher concentrations (typically >3 µM), this compound and other related RIPK3 inhibitors have been shown to induce apoptosis.[9][17] This off-target effect is believed to result from an inhibitor-induced conformational change in RIPK3 that promotes the assembly of a pro-apoptotic complex with RIPK1 and Caspase-8.[14][17][18] It is therefore crucial to use this compound within a concentration range that is selective for necroptosis inhibition.
Conclusion
This compound is an invaluable tool for the study of necroptosis. Its high potency and selectivity for RIPK3 allow for the precise dissection of this cell death pathway in various experimental models. By understanding its mechanism, quantitative profile, and the appropriate experimental protocols for its use, researchers can effectively leverage this compound to investigate the role of RIPK3-mediated necroptosis in health and disease, paving the way for the development of novel therapeutics targeting inflammatory and degenerative conditions.
References
- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | RIP kinase | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 15. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to GSK840: A Potent RIPK3 Inhibitor
This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its use in research settings.
Core Chemical and Physical Properties
This compound is a well-characterized compound used extensively in the study of necroptosis, a form of programmed inflammatory cell death. Its primary identifiers and properties are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | tert-butyl 2-(4-(5-(methylcarbamoyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetate | [1][2] |
| Synonyms | GSK'840, GSK-840 | [1][3][4] |
| CAS Number | 2361146-30-5 | [1][2][3] |
| Molecular Formula | C₂₁H₂₃N₃O₃ | [1][2][3] |
| Molecular Weight | 365.43 g/mol | [2][3][5] |
| Appearance | White to yellow solid powder | [3] |
| Purity | ≥98% | [2] |
| SMILES String | O=C(OC(C)(C)C)CC1=CC=C(N2C3=CC=C(C(NC)=O)C=C3N=C2)C=C1 | [2][3][6] |
| InChI Key | UGTLDBJIOSYXRR-UHFFFAOYSA-N | [1][2][4] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Solvent/Formulation | Solubility | Reference(s) |
| Methanol | Soluble | [2] |
| DMSO | ≥ 110 mg/mL (301.02 mM) | [5] |
| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (6.84 mM) | [3] |
| In Vivo Formulation 2 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (6.84 mM) | [3] |
Storage Conditions:
-
In Solvent: Aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3]
Mechanism of Action and Biological Activity
This compound is a highly specific inhibitor of RIPK3, a key kinase in the necroptosis signaling pathway.
Pharmacological Data:
| Parameter | Value | Target | Reference(s) |
|---|---|---|---|
| Kinase Activity Inhibition IC₅₀ | 0.3 nM | RIPK3 | [1][3][4][7] |
| Binding Affinity IC₅₀ | 0.9 nM | RIPK3 Kinase Domain |[3][5][7][8][9] |
Inhibition of Necroptosis
Necroptosis is a regulated form of necrosis typically initiated by death receptor signaling, such as the TNF receptor-1 (TNFR1), particularly when caspase-8 activity is inhibited.[10] Upon stimulation, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[10] Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[10][11] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing cell lysis.[10][12] this compound directly binds to the kinase domain of RIPK3, potently inhibiting its catalytic activity and thereby blocking the entire downstream cascade leading to necroptotic cell death.[3][5]
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | receptor-interacting protein kinase 3 (RIP3 or RIPK3) inhibitor | CAS 2361146-30-5 | this compound (GSK'840) | RIP kinase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. This compound | RIP kinase | TargetMol [targetmol.com]
- 6. labshake.com [labshake.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. abmole.com [abmole.com]
- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Discovery and Development of Dabrafenib (GSK2118436)
An in-depth analysis of the discovery and development of GSK2118436 (Dabrafenib), a selective BRAF kinase inhibitor, is provided below, in lieu of the initially requested "GSK840," for which public information is limited. Dabrafenib is a notable success in targeted cancer therapy, with a rich history of preclinical and clinical research.
Dabrafenib, formerly known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, particularly targeting the V600E mutation.[1] This mutation leads to constitutive activation of the MAPK signaling pathway, a key driver in several cancers, most notably melanoma.[2][3] The development of dabrafenib was a significant step forward in personalized medicine, offering a targeted therapeutic option for patients with BRAF V600-mutant tumors.[4]
Mechanism of Action
Dabrafenib is an ATP-competitive inhibitor that selectively binds to the active conformation of the BRAF kinase.[2] This binding disrupts the downstream signaling of the MAPK pathway (RAS/RAF/MEK/ERK), which is crucial for cell proliferation and survival.[5][6] By inhibiting the mutated BRAF protein, dabrafenib leads to a decrease in MEK and ERK phosphorylation, ultimately causing G1 cell cycle arrest and apoptosis in tumor cells.[2] While highly effective against BRAF V600E mutations, dabrafenib also shows activity against BRAF V600K, V600D, and V600R mutations.[2] Interestingly, in BRAF wild-type cells, dabrafenib can paradoxically activate the MAPK pathway in a RAS-dependent manner.[2]
Quantitative Data
The following tables summarize the key quantitative data for dabrafenib's activity from various studies.
Table 1: In Vitro Inhibitory Activity of Dabrafenib
| Target | Assay Type | IC50 (nM) | Reference |
| BRAF V600E | Enzyme Assay | 0.6 | [7] |
| BRAF V600K | Enzyme Assay | 0.5 | [7] |
| Wild-Type BRAF | Enzyme Assay | 3.2 | [7] |
| c-RAF | Enzyme Assay | 5.0 | [7] |
| SKMEL28 (BRAF V600E) | Cell Proliferation | 3 | [8] |
| A375P F11 (BRAF V600E) | Cell Proliferation | 8 | [8] |
| Colo205 (BRAF V600E) | Cell Proliferation | 7 | [8] |
| HFF (Wild-Type BRAF) | Cell Proliferation | 3000 | [8] |
Table 2: Clinical Efficacy of Dabrafenib
| Trial | Phase | Indication | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| BREAK-1 | I | BRAF V600E/K Melanoma | Dabrafenib | - | ~5.5 months | [9] |
| BREAK-MB | II | BRAF V600 Melanoma with Brain Metastases | Dabrafenib | - | - | [9] |
| Phase II Study (NCT01336634) | II | BRAF V600E NSCLC (Treatment-naïve) | Dabrafenib + Trametinib | 64% | - | [10] |
| Phase II Study (NCT01336634) | II | BRAF V600E NSCLC (Pretreated) | Dabrafenib + Trametinib | 63.2% | - | [10] |
| BRF117019 & NCI-MATCH | - | BRAF V600E Solid Tumors (Adult) | Dabrafenib + Trametinib | 41% | - | [11] |
| CTMT212X2101 | - | BRAF V600 LGG/HGG (Pediatric) | Dabrafenib + Trametinib | 25% | - | [11] |
Experimental Protocols
BRAF Kinase Inhibition Assay (Enzyme Assay)
The inhibitory activity of dabrafenib against BRAF kinases was determined using a biochemical enzyme assay. Recombinant human BRAF (V600E, V600K, and wild-type) and c-RAF were incubated with the substrate MEK1 and ATP. The phosphorylation of MEK1 was measured as an indicator of kinase activity. Dabrafenib was added at various concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]
Cell Proliferation Assay
The effect of dabrafenib on the proliferation of various cancer cell lines was assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with increasing concentrations of dabrafenib for a specified period (e.g., 72 hours). The cell viability was then measured, and the IC50 values were calculated as the concentration of dabrafenib that inhibited cell growth by 50% compared to untreated controls.[8]
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of dabrafenib, human melanoma tumor xenografts (e.g., A375P F11) were established in immunocompromised mice. Once the tumors reached a certain size, the mice were treated orally with dabrafenib or a vehicle control once daily for a specified duration (e.g., 14 days). Tumor growth was monitored regularly, and the antitumor activity was assessed by comparing the tumor volumes in the treated group to the control group.[8]
Visualizations
Dabrafenib's Mechanism of Action in the MAPK Pathway
Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing the in vivo efficacy of dabrafenib in mouse xenograft models.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dabrafenib: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 8. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation | FDA [fda.gov]
The Role of the RIPK3 Inhibitor GSK840 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory diseases represent a significant burden on global health, with a pressing need for novel therapeutic strategies. A key pathway implicated in the pathology of numerous inflammatory conditions is necroptosis, a form of programmed cell death characterized by the release of damage-associated molecular patterns (DAMPs) that trigger and amplify inflammatory responses.[1][2] At the core of the necroptosis signaling cascade is the Receptor-Interacting serine/threonine-Protein Kinase 3 (RIPK3). GSK840 is a potent and selective small-molecule inhibitor of RIPK3, positioning it as a valuable tool for investigating the role of necroptosis in inflammatory disease models and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical inflammatory disease models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action of this compound
This compound is a highly selective inhibitor of the kinase activity of RIPK3.[2] Its primary mechanism of action involves binding to the ATP-binding pocket of the RIPK3 kinase domain, thereby preventing the autophosphorylation of RIPK3 and its subsequent phosphorylation of downstream targets, most notably the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The phosphorylation of MLKL is the critical step for the execution of necroptosis.
An important characteristic of this compound is its species specificity. It is a potent inhibitor of human RIPK3 but is inactive against murine RIPK3. This necessitates the use of animal models expressing human RIPK3 or in vitro studies with human cells to evaluate its efficacy. However, at high concentrations, some RIPK3 inhibitors, including those with a similar scaffold to this compound, have been observed to induce apoptosis in a RIPK3-dependent, but kinase activity-independent manner.[3]
The Role of this compound in Inflammatory Disease Models
The therapeutic potential of targeting RIPK3 extends to a variety of inflammatory conditions where necroptosis is a known contributor to pathology, including pancreatitis, Crohn's disease, and myocardial infarction.[2] However, detailed preclinical studies of this compound in a broad range of these models are not extensively available in the public domain. The most comprehensive in vivo data for this compound comes from a mouse model of retinal ischemia/reperfusion injury.
Retinal Ischemia/Reperfusion Injury
A study utilizing a mouse model of retinal ischemia/reperfusion (IR) has provided significant insights into the neuroprotective effects of this compound.[4][5] In this model, this compound was shown to preserve retinal structure and function by specifically inhibiting RIPK3/MLKL-mediated necroptosis of retinal ganglion cells (RGCs).[4][5]
Key findings from this study include:
-
Preservation of Retinal Structure: this compound treatment helped maintain a more normal inner retinal structure and thickness following IR-induced damage.[4][5]
-
Improved Visual Function: The inhibitor ameliorated IR-induced visual dysfunction, as evidenced by improved amplitudes of photopic negative response, a-wave, and b-wave in electroretinography.[4][5]
-
Reduced Necroptotic Cell Death: this compound administration significantly reduced the number of propidium iodide-positive (necroptotic) RGCs after injury.[4][5]
-
Inhibition of the RIPK3/MLKL Pathway: Western blot analysis confirmed that this compound treatment reduced the protein levels of phosphorylated RIPK3 and phosphorylated MLKL in the retinas of IR-subjected mice.[4]
Oxygen-Induced Retinopathy
This compound has also been utilized in an oxygen-induced retinopathy (OIR) model, which mimics certain aspects of ischemic retinopathies.[4] In this model, this compound was shown to inhibit RIPK3-mediated necroptosis in microglia.[4]
Other Inflammatory Disease Models: A Rationale for RIPK3 Inhibition
While specific in vivo data for this compound in other inflammatory disease models such as pancreatitis, inflammatory bowel disease (IBD), and rheumatoid arthritis (RA) are limited, the central role of RIPK3 in these conditions provides a strong rationale for its investigation.
-
Pancreatitis: Necroptosis of pancreatic acinar cells is a key event in the pathogenesis of acute pancreatitis.[6] Studies with other RIPK3 inhibitors and in RIPK3 knockout mice have shown protective effects in experimental models of pancreatitis.[6]
-
Inflammatory Bowel Disease (IBD): Intestinal epithelial cell necroptosis is implicated in the breakdown of the gut barrier and the subsequent inflammation in IBD.[7] A study using a RIPK3 inhibitor in a dextran sulfate sodium (DSS)-induced colitis model in mice demonstrated attenuation of intestinal inflammation and cell death.[8]
-
Rheumatoid Arthritis (RA): Necroptosis is involved in the inflammatory processes within the synovial joints in RA. Studies with other RIPK1/3 inhibitors have shown therapeutic potential in preclinical models of arthritis.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| In Vitro Activity of this compound against Human RIPK3 | |
| Assay | IC50 (nM) |
| Recombinant RIPK3 Kinase Activity | 0.3[2] |
| Recombinant RIPK3 Binding | 0.9[2][11] |
| In Vivo Efficacy of this compound in a Mouse Model of Retinal Ischemia/Reperfusion Injury | |
| Parameter | Observation |
| Retinal Ganglion Cell (RGC) Survival | Intravitreal injection of 1 mM this compound significantly increased the number of surviving Tuj1-positive RGCs seven days after IR.[4] |
| Necroptotic RGCs | This compound treatment significantly reduced the number of Propidium Iodide (PI)-positive RGCs in the ganglion cell layer after IR.[4] |
| Retinal Function (Electroretinography) | This compound treatment improved the amplitudes of the photopic negative response, a-wave, and b-wave compared to vehicle-treated IR mice.[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIPK3.
-
Methodology:
-
Recombinant human RIPK3 kinase domain is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).
-
Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay such as ADP-Glo™.
-
The IC50 value is calculated from the dose-response curve.[12]
-
In Vivo Retinal Ischemia/Reperfusion (IR) Model
-
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of retinal IR.
-
Animal Model: C57BL/6J mice.[4]
-
Induction of IR:
-
Anesthetize the mice.
-
Elevate the intraocular pressure (IOP) to 110 mm Hg for 60 minutes by infusing sterile saline solution into the anterior chamber of one eye. The contralateral eye serves as a control.[4]
-
After 60 minutes, withdraw the needle to allow for reperfusion.
-
-
This compound Administration:
-
Immediately after reperfusion, perform an intravitreal injection of 2 µL of this compound (dissolved in a suitable vehicle like DMSO and diluted to the final concentration, e.g., 1 mM) into the vitreous humor of the IR-subjected eye.[4]
-
The control group receives an intravitreal injection of the vehicle alone.
-
-
Outcome Measures (at a defined endpoint, e.g., 7 days post-IR):
-
Histology: Process retinal cross-sections with Hematoxylin and Eosin (H&E) staining to assess retinal layer thickness and overall morphology.
-
Immunofluorescence: Use flat-mounted retinas stained with antibodies against RGC markers (e.g., Tuj1) to quantify RGC survival. Co-stain with Propidium Iodide (PI) to identify necroptotic cells.[4]
-
Western Blotting: Analyze protein lysates from retinal tissue for the expression levels of total and phosphorylated RIPK3 and MLKL.[4]
-
Electroretinography (ERG): Measure retinal function by recording the electrical responses of the various cell types in the retina to a flash of light.[4]
-
Oxygen-Induced Retinopathy (OIR) Model
-
Objective: To assess the effect of this compound on necroptosis in a model of ischemic retinopathy.
-
Animal Model: Mouse pups (e.g., C57BL/6J).
-
Induction of OIR:
-
This compound Administration:
-
The specific administration protocol for this compound in the OIR model would need to be optimized, but could involve intravitreal or systemic administration at a defined time point after returning to normoxia.
-
-
Outcome Measures (at a defined endpoint, e.g., P17):
-
Immunofluorescence: Stain retinal sections for markers of microglia and necroptosis to assess the effect of this compound on microglial cell death.
-
Signaling Pathway Visualizations
The following diagrams illustrate the central role of RIPK3 in necroptosis and inflammation, and the point of intervention for this compound.
Conclusion
This compound is a potent and selective inhibitor of human RIPK3 kinase, a critical mediator of necroptosis and inflammation. The available preclinical data, particularly from models of retinal ischemia/reperfusion injury, strongly support the therapeutic potential of this compound in diseases where necroptosis is a key pathological driver. While further in vivo studies in a broader range of inflammatory disease models are needed to fully elucidate its therapeutic utility, this compound remains an invaluable research tool for dissecting the complex role of RIPK3 signaling in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the potential of RIPK3 inhibition as a novel anti-inflammatory strategy.
References
- 1. The inflammatory signal adaptor RIPK3: functions beyond necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necroptosis protects against exacerbation of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation [insight.jci.org]
- 8. Inhibition of RIPK3 Pathway Attenuates Intestinal Inflammation and Cell Death of Inflammatory Bowel Disease and Suppresses Necroptosis in Peripheral Mononuclear Cells of Ulcerative Colitis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
GSK840 in Neuroinflammatory Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), and its application in the study of neuroinflammatory diseases. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides experimental protocols for its use in preclinical research.
Introduction to this compound and Necroptosis in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute injuries like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key cellular process implicated in the inflammatory cascade and subsequent neuronal damage is necroptosis, a form of programmed cell death.
This compound is a small molecule inhibitor that specifically targets RIPK3, a central kinase in the necroptosis pathway. By inhibiting RIPK3, this compound offers a valuable tool to investigate the role of necroptosis in neuroinflammatory conditions and presents a potential therapeutic avenue.
Mechanism of Action of this compound
This compound functions as a highly selective and potent inhibitor of RIPK3 kinase activity. It binds to the kinase domain of RIPK3, preventing its autophosphorylation and subsequent activation. This action is crucial as activated RIPK3 is responsible for phosphorylating its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). The phosphorylation of MLKL is the pivotal event that triggers its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis and the release of damage-associated molecular patterns (DAMPs) that propagate inflammation.[1][2][3]
Signaling Pathways
The primary signaling pathway modulated by this compound is the necroptosis pathway. Below are diagrams illustrating the canonical necroptosis pathway and the point of intervention for this compound.
References
- 1. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Unraveling the Role of RIPK3: A Technical Guide to its Function and Inhibition by GSK840
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of Receptor-Interacting Protein Kinase 3 (RIPK3) in programmed cell death and inflammation. It further details the use of GSK840, a potent and selective inhibitor, as a tool to investigate RIPK3 signaling. This document provides a comprehensive overview of the core signaling pathways, quantitative data on inhibitor efficacy, and detailed experimental protocols for researchers in the fields of cell biology, immunology, and drug discovery.
The Central Role of RIPK3 in Necroptosis
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in a regulated form of necrosis known as necroptosis.[1][2][3] This pathway is a crucial host defense mechanism against pathogens and a contributor to inflammatory diseases.[4][5]
The canonical necroptosis pathway is initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections.[1][6] A key event in this process is the formation of a multiprotein complex called the necrosome.[2][7] Under conditions where caspase-8, a key apoptosis-initiating enzyme, is inhibited, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form the necrosome.[1][7] This interaction leads to the autophosphorylation and activation of RIPK3.[8] Activated RIPK3 then phosphorylates its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[2][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[9]
Beyond necroptosis, RIPK3 is also implicated in other cellular processes, including apoptosis and the production of inflammatory cytokines, highlighting its complex role in cell fate and immune signaling.[1][5][6]
This compound: A Potent and Selective RIPK3 Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent and selective tool for studying the function of RIPK3.[4][10][11] It effectively inhibits the kinase activity of human RIPK3, thereby blocking the necroptotic pathway.[4] Notably, this compound exhibits species specificity, being active in human cells but not in mouse cells.[4] An interesting characteristic of this compound and other RIPK3 inhibitors is their dose-dependent effect; while they inhibit necroptosis at lower concentrations, they can induce apoptosis at higher concentrations.[4][12] This is thought to occur through a conformational change in RIPK3 that promotes the recruitment of RIPK1 and subsequent caspase-8 activation.[12]
Quantitative Data on this compound Efficacy
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against human RIPK3.
| Parameter | Value | Reference |
| IC₅₀ (Kinase Activity) | 0.3 nM | [4][10][11] |
| IC₅₀ (Binding Affinity) | 0.9 nM | [4][10][11] |
| Cellular Necroptosis Inhibition (HT-29 cells) | Concentration-dependent (0.01-3 µM) | [10][11] |
Signaling Pathways and Experimental Workflows
RIPK3-Mediated Necroptosis Signaling Pathway
The following diagram illustrates the core signaling cascade of RIPK3-mediated necroptosis.
Caption: RIPK3-mediated necroptosis signaling cascade.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to evaluate the effect of this compound on necroptosis.
Caption: Workflow for evaluating this compound's effect on necroptosis.
Detailed Experimental Protocols
In Vitro RIPK3 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant human RIPK3.[8]
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add recombinant human RIPK3 protein to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM) and MBP (e.g., 20 µM).
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Viability Assay for Necroptosis
This protocol assesses the ability of this compound to protect cells from necroptotic cell death.
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29)
-
Cell culture medium and supplements
-
TNFα, Smac mimetic, and z-VAD-FMK (pan-caspase inhibitor) to induce necroptosis
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 40 ng/ml), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[8]
-
Incubate the cells for an appropriate time (e.g., 8-24 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol, which measures ATP levels as an indicator of viable cells. Alternatively, use the MTT assay.
-
Normalize the results to the vehicle-treated, non-induced control cells.
-
Plot cell viability against the concentration of this compound to determine its protective effect.
Western Blot Analysis of RIPK3 Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the necroptosis pathway, providing molecular evidence of this compound's inhibitory action.[13]
Materials:
-
Cell lysates from the cell viability experiment
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells from the treatment groups and determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total RIPK3 and MLKL.[14]
This technical guide provides a foundational understanding of RIPK3's function and the utility of this compound as a specific inhibitor. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the intricate roles of RIPK3 in health and disease.
References
- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. RIPK3 signaling and its role in regulated cell death and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK3 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. RIPK3/RIP3 Antibody - BSA Free (NBP1-77299): Novus Biologicals [novusbio.com]
- 10. This compound | RIP kinase | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. researchgate.net [researchgate.net]
GSK840: A Potent and Selective Chemical Probe for Necroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity, which is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] GSK840 has emerged as a highly potent and selective small-molecule inhibitor of RIPK3, making it an invaluable chemical probe for dissecting the molecular mechanisms of necroptosis and exploring its therapeutic potential.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of the necroptosis signaling pathway.
Mechanism of Action
This compound functions as a specific inhibitor of RIPK3 kinase activity.[5][8] It binds to the kinase domain of RIPK3, thereby preventing the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, MLKL.[1] The phosphorylation of MLKL is a critical step in the execution of necroptosis, as it triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane permeabilization and cell death.[1] By inhibiting RIPK3, this compound effectively blocks the necroptotic signaling cascade.[5][9] Notably, this compound targets a broader range of pro-necrotic stimuli compared to RIPK1 inhibitors, as RIPK3 can also be activated in a RIPK1-independent manner.[10]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference(s) |
| IC50 (RIPK3 Kinase Activity) | Human | 0.3 nM | [5][7][8] |
| IC50 (RIPK3 Binding Affinity) | Human | 0.9 nM | [5][6][8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Stimulus | Concentration Range | Effect | Reference(s) |
| Human HT-29 | Necroptosis Inhibition | TNF-α | 0.01 - 3 µM | Concentration-dependent blockade | [5][8][11] |
| Mouse Retinal Ganglion Cells (RGCs) | Necroptosis Inhibition | Oxygen-Glucose Deprivation/Reoxygenation (OGDR) | 1 µM (in vivo) | Reduced necroptotic cell death | [10][12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Necroptosis Signaling Pathway
This diagram illustrates the core signaling cascade of TNF-α-induced necroptosis and the point of intervention by this compound.
References
- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. This compound | RIP kinase | TargetMol [targetmol.com]
- 9. biocompare.com [biocompare.com]
- 10. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of GSK840 on MLKL Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor GSK840 and its targeted effect on the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, a key event in the execution of necroptosis. This document outlines the mechanism of action, presents quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to Necroptosis and the Role of this compound
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, host defense, and degenerative diseases[1][2][3]. This pathway is primarily mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase MLKL[4]. The phosphorylation of MLKL by RIPK3 is the terminal and committing step, leading to MLKL oligomerization, translocation to the plasma membrane, and subsequent cell lysis[2][3][4][5].
This compound is a potent and selective small-molecule inhibitor of RIPK3[1][6][7][8][9]. By directly targeting the kinase activity of RIPK3, this compound effectively blocks the downstream phosphorylation of MLKL, thereby inhibiting the execution of necroptosis[10][11]. This makes this compound a valuable tool for studying the necroptotic pathway and a potential therapeutic agent for diseases driven by excessive necroptotic cell death.
Mechanism of Action: Inhibition of the Necroptotic Pathway
The canonical necroptosis pathway is initiated by various stimuli, such as tumor necrosis factor (TNF), which leads to the formation of a signaling complex containing RIPK1. In the absence of active Caspase-8, RIPK1 recruits RIPK3, leading to the formation of the necrosome and the subsequent phosphorylation and activation of RIPK3[4]. Activated RIPK3 then phosphorylates MLKL. This compound exerts its inhibitory effect by binding to the kinase domain of RIPK3, preventing the phosphorylation of MLKL and halting the necroptotic cascade.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | RIP kinase | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK840: A Technical Guide to Species Specificity in RIPK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK840 is a potent and highly selective small molecule inhibitor of the human Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of the necroptotic cell death pathway. A critical characteristic of this compound for preclinical and translational research is its pronounced species specificity. This technical guide provides a comprehensive overview of the differential activity of this compound in human versus mouse systems, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. Evidence strongly indicates that this compound is a powerful tool for studying human RIPK3-mediated necroptosis but is not suitable for direct investigation of this pathway in murine models.
Introduction to this compound and Necroptosis
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in a variety of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. This pathway is primarily mediated by the activation of RIPK1 and RIPK3. Upon specific stimuli, such as TNF-α, RIPK1 and RIPK3 form a signaling complex known as the necrosome. Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, culminating in cell lysis.
This compound was identified as a potent inhibitor of the kinase activity of human RIPK3, thereby blocking the downstream events of necroptosis. Its high selectivity for RIPK3 over other kinases, including the closely related RIPK1, makes it a valuable chemical probe for dissecting the role of RIPK3 in human disease models.
Species Specificity of this compound: Human vs. Mouse
A defining feature of this compound is its significant species-dependent activity. Extensive in vitro studies have demonstrated that while this compound potently inhibits human RIPK3, it is inactive against the mouse ortholog. This specificity is attributed to differences in the amino acid sequences of the kinase domains of human and mouse RIPK3, which affects the binding of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data illustrating the species specificity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Human RIPK3
| Parameter | Value (nM) | Assay Type | Reference |
| IC50 (Binding) | 0.9 | Fluorescence Polarization | |
| IC50 (Kinase Activity) | 0.3 | ADP-Glo Kinase Assay |
Table 2: Cellular Activity of this compound in Human and Mouse Cells
| Cell Line | Species | Effect of this compound on Necroptosis | Key Finding | Reference |
| HT-29 | Human | Potent inhibition | This compound is active in human cells. | |
| Primary Human Neutrophils | Human | Inhibition | This compound is active in primary human cells. | |
| Various Mouse Cell Lines | Mouse | Inactive | This compound does not inhibit necroptosis in mouse cells. | |
| Rip3-/- MEFs reconstituted with human RIPK3 | Mouse (genetically modified) | Sensitized to this compound | Human RIPK3 is the determinant of this compound sensitivity. |
Conflicting In Vivo Data in a Mouse Model
Contrary to the established in vitro data, a 2023 study investigating retinal ischemia/reperfusion injury reported a neuroprotective effect of this compound in a mouse model. This finding presents a notable discrepancy. The reported in vivo efficacy in mice could be due to several factors, including:
-
Off-target effects: At the concentrations used in vivo, this compound might inhibit other murine kinases or cellular processes, leading to the observed phenotype independent of RIPK3.
-
Context-dependent activity: The specific microenvironment of the retina or the nature of the ischemic injury might alter the conformation or accessibility of mouse RIPK3, rendering it susceptible to this compound.
-
Alternative mechanisms of action: this compound could be acting through a pathway distinct from the direct inhibition of RIPK3 kinase activity in this particular in vivo setting.
Researchers should exercise caution when interpreting these conflicting findings and designing in vivo studies with this compound in mice. Further investigation is warranted to elucidate the mechanism behind the reported in vivo effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity. The following are representative protocols for key experiments used to characterize the species specificity of this compound.
RIPK3 Kinase Activity Assay (ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human or mouse RIPK3 kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of a solution containing the RIPK3 enzyme and MBP substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay for Necroptosis (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Human (e.g., HT-29) or mouse (e.g., L929) cells
-
Cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, SMAC mimetic, and z-VAD-FMK. Include control wells with no inducing agents and wells with only the inducing agents and DMSO.
-
Incubate for 18-24 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the percentage of cell viability.
Visualizing Signaling Pathways and Workflows
Necroptosis Signaling Pathway and this compound Inhibition
The following diagram illustrates the core necroptosis signaling cascade and the point of inhibition by this compound in human cells.
Caption: Necroptosis pathway and species-specific inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to determine the species-specific inhibitory effect of this compound on necroptosis.
Caption: Workflow for determining this compound species specificity.
Conclusion and Future Directions
The available data unequivocally demonstrate that this compound is a potent and specific inhibitor of human RIPK3, while being inactive against its murine counterpart. This makes this compound an invaluable tool for in vitro studies of necroptosis in human cell systems. However, its direct application in standard mouse models to study the role of RIPK3 in disease is not appropriate. The recent conflicting in vivo data in a mouse model of retinal injury highlights the need for further research to understand potential off-target effects or context-dependent mechanisms of action. Future work should focus on resolving this discrepancy and on the development of potent and selective RIPK3 inhibitors that are active in both human and mouse systems to facilitate translational research.
GSK840: A Technical Guide to its Role in Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK840, a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). It details its mechanism of action in the context of programmed cell death, summarizes key quantitative data, provides established experimental protocols, and visualizes the critical signaling pathways involved.
Executive Summary
This compound is a powerful chemical probe used in the study of programmed cell death. Its primary mechanism of action is the direct inhibition of RIPK3, a central kinase in the necroptosis pathway.[1][2][3][4][5] Necroptosis is a form of regulated, inflammatory cell death implicated in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury.[2][6] By specifically targeting RIPK3, this compound serves as an invaluable tool for dissecting the molecular machinery of necroptosis and exploring its therapeutic potential. Interestingly, while potently inhibiting necroptosis, this compound and similar RIPK3 inhibitors have been observed to induce apoptosis at higher concentrations, revealing a complex interplay between cell death pathways.[7][8][9]
Mechanism of Action: Inhibition of Necroptosis
Necroptosis is a lytic, pro-inflammatory form of regulated cell death that is executed independently of caspases. This pathway is critically dependent on the kinase activities of RIPK1 and RIPK3. The process is typically initiated by death receptor signaling, such as the tumor necrosis factor (TNF) receptor.
This compound exerts its function by binding to the kinase domain of RIPK3 with high affinity and specificity, thereby inhibiting its enzymatic activity.[1][3][4][10] This action is the critical checkpoint for halting the necroptotic cascade. The canonical TNF-induced necroptosis pathway, and the intervention point of this compound, is as follows:
-
Initiation: TNF-α binds to its receptor, TNFR1, leading to the formation of Complex I.
-
Complex IIa/b (Necrosome) Formation: In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a cytosolic signaling complex known as the necrosome.
-
Kinase Activation: Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.
-
MLKL Phosphorylation: Activated RIPK3 phosphorylates its downstream substrate, the Mixed Lineage Kinase Domain-Like (MLKL) protein.[6]
-
Execution: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling and lysis.[6]
This compound directly inhibits the kinase activity of RIPK3 (Step 3 & 4), preventing the phosphorylation of MLKL and thereby blocking the execution phase of necroptosis.[6]
Quantitative Data Presentation
This compound has been characterized biochemically and in cell-based assays, demonstrating high potency for its target, RIPK3.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ (Binding) | Human RIPK3 Kinase Domain | 0.9 nM | Fluorescence Polarization | [1][2][3][4][5][10] |
| IC₅₀ (Activity) | Recombinant Human RIPK3 | 0.3 nM | ADP-Glo Kinase Assay | [1][2][3][4][5][10] |
| Cellular Activity | TNF-induced Necroptosis | Blocks in a concentration-dependent manner (0.01-3 µM) | Cell Viability Assay (HT-29 cells) | [1][4][11] |
Dual Role in Programmed Cell Death: Necroptosis vs. Apoptosis
A critical characteristic of several RIPK3 inhibitors, including this compound, is their ability to induce apoptosis at concentrations higher than those required to inhibit necroptosis.[7][8][9] This phenomenon is believed to result from the inhibitor binding to RIPK3, which induces a conformational change. This altered conformation facilitates the recruitment of RIPK1, FADD (Fas-Associated Death Domain), and Pro-Caspase-8, forming an apoptosis-inducing complex that leads to Caspase-8 activation and subsequent apoptotic cell death.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies the kinase activity of recombinant RIPK3 by measuring the amount of ADP produced.
Objective: To determine the IC₅₀ of this compound for RIPK3 kinase activity.
Materials:
-
Recombinant human RIPK3 protein
-
This compound (serially diluted)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 2 mM DTT)[8]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 96-well plate, add recombinant RIPK3 protein to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.[8]
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM).[8]
-
Incubate the reaction for 2 hours at room temperature.[8]
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output with a luminometer.
-
Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Cellular Necroptosis Inhibition Assay
This assay measures the ability of this compound to protect cells from induced necroptosis.
Objective: To evaluate the cellular efficacy of this compound in blocking necroptosis.
Materials:
-
Human HT-29 colorectal adenocarcinoma cells[11]
-
Cell culture medium and supplements
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/ml)[11]
-
Pan-caspase inhibitor (e.g., zVAD-fmk, 20 µM) to block apoptosis[11]
-
SMAC mimetic (e.g., SM-164 or birinapant, 100 nM) to inhibit cIAPs[11]
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α, zVAD-fmk, and a SMAC mimetic.
-
Include control wells: untreated cells (100% viability) and cells treated with the necroptosis-inducing cocktail without this compound (0% protection).
-
Incubate for 24 hours.[11]
-
Measure cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Normalize the data and plot a dose-response curve to determine the EC₅₀ of this compound for necroptosis inhibition.
Western Blot for MLKL Phosphorylation
This method detects the phosphorylation of MLKL, a direct downstream target of RIPK3 and a key biomarker of necroptosis activation.
Objective: To confirm that this compound inhibits RIPK3 kinase activity within the cell.
Materials:
-
Cells and treatment reagents as described in Protocol 5.2.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and blotting equipment.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture and treat cells with the necroptosis stimulus in the presence or absence of this compound for a shorter duration (e.g., 4-8 hours).
-
Lyse the cells on ice using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibody against phospho-MLKL overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total MLKL and a loading control like GAPDH to ensure equal protein loading.
Experimental and Logical Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. abmole.com [abmole.com]
- 4. This compound | RIP kinase | TargetMol [targetmol.com]
- 5. This compound [cnreagent.com]
- 6. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
understanding necroptosis with GSK840
An In-Depth Technical Guide to Understanding Necroptosis with GSK840
Introduction to Necroptosis
Necroptosis is a regulated form of necrotic cell death that, unlike apoptosis, is independent of caspase activity. This pathway is initiated in response to various stimuli, including signals from death receptors like the tumor necrosis factor (TNF) receptor, pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2][3] Morphologically, necroptosis is characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response.[1][3] This form of cell death is implicated in the pathophysiology of numerous inflammatory, degenerative, and infectious diseases.[4] The core signaling pathway involves a trio of key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[5][1][2]
The Core Necroptosis Signaling Pathway
The most well-characterized trigger for necroptosis is the ligation of TNF to its receptor, TNFR1. This event initiates a cascade that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context.
-
Complex I Formation: Upon TNF binding, TNFR1 recruits several proteins, including TRADD, TRAF2, cIAP1/2, and RIPK1, to form a plasma membrane-bound complex known as Complex I.[1][2] In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to activate the NF-κB survival pathway.[5][2]
-
Transition to Complex II (Necrosome): When components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate from the plasma membrane and form a cytosolic complex with RIPK3.[5] This RIPK1-RIPK3 complex, often including FADD and pro-caspase-8, is known as the necrosome or Complex IIb.[5]
-
Necrosome Activation and Execution: Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation and activation.[4][6] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[5][2] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane.[5][6] At the membrane, MLKL oligomers disrupt membrane integrity, leading to ion influx, cell swelling, and eventual lysis.[5][7]
Figure 1. Simplified signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound on RIPK3.
This compound: A Specific Inhibitor of RIPK3
This compound is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[8][9][10][11] It functions by binding to the kinase domain of RIPK3, thereby preventing its autophosphorylation and subsequent phosphorylation of MLKL, which is the critical execution step of necroptosis.[8][12] Unlike RIPK1 inhibitors, which can also affect apoptosis signaling, this compound's specificity for RIPK3 allows for targeted inhibition of the necroptotic pathway.[8][12] It has been shown to be active in human cells but inactive in mouse cells, highlighting species-specific differences in the RIPK3 kinase domain.[13][14]
Quantitative Data for this compound
The potency of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes key quantitative metrics.
| Assay Type | Target | Species | IC₅₀ Value | Cell Line / Conditions | Reference(s) |
| Binding Assay | RIPK3 | Human | 0.9 nM | Recombinant human RIPK3 kinase domain | [13][8][9][10] |
| Kinase Activity Assay | RIPK3 | Human | 0.3 nM | Recombinant human RIPK3 kinase activity (ADP-Glo) | [13][8][9][10] |
| Cell Viability Assay | Necroptosis | Human | Concentration-dependent | HT-29 cells treated with TNF, zVAD-fmk, and a SMAC mimetic | [8][14] |
| In vivo Study | Necroptosis | Mouse | 1 mM (intravitreal) | Mouse model of retinal ischemia/reperfusion | [12] |
Note: While this compound is inactive against mouse RIPK3 in many contexts, specific in vivo models, such as the retinal injury model cited, have shown efficacy, which may be due to specific experimental conditions or off-target effects in a complex biological system.
Experimental Protocols for Studying Necroptosis and this compound Inhibition
Investigating necroptosis and the efficacy of inhibitors like this compound requires a combination of specific cell-based assays.
Figure 2. General experimental workflow for assessing the effect of this compound on induced necroptosis.
Induction of Necroptosis in Cell Culture
A common method to specifically induce necroptosis in vitro involves treating cells with a cocktail that blocks alternative cell fates.[3]
-
Objective: To trigger the necroptotic pathway in a controlled manner.
-
Cell Line: Human HT-29 colorectal cancer cells are a well-established model sensitive to necroptosis.[8][14]
-
Reagents:
-
Protocol:
-
Culture HT-29 cells to approximately 70-80% confluency.
-
Pre-incubate cells with the desired concentrations of this compound (e.g., 0.01-3 µM) or vehicle control (DMSO) for 1-2 hours.[8]
-
Add the necroptosis-inducing cocktail to the media. A typical final concentration is 10 ng/mL TNF-α, 20 µM z-VAD-FMK, and 100 nM SMAC mimetic.[8][16]
-
Incubate for the desired time period (e.g., 18-24 hours) before proceeding to downstream analysis.[8][14]
-
Cell Viability Assays
These assays quantify the extent of cell death and the protective effect of inhibitors.
-
Objective: To measure the percentage of viable cells after treatment.
-
Methods:
-
ATP Measurement (e.g., CellTiter-Glo®): Measures the ATP content of metabolically active cells. A decrease in luminescence indicates cell death. This is a common method used in studies involving this compound.[14][17]
-
Dye Exclusion (e.g., Propidium Iodide or 7-AAD): Membrane-impermeable dyes that only enter and stain the DNA of cells with compromised plasma membranes.[15][18] Stained cells can be quantified using flow cytometry or fluorescence microscopy.[18][19]
-
-
Protocol (Propidium Iodide Staining for Flow Cytometry):
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspend cells in a binding buffer.
-
Add Propidium Iodide (PI) to the cell suspension.
-
Analyze the cells on a flow cytometer. PI-positive cells are considered necroptotic/necrotic.
-
Western Blotting for Necroptosis Markers
Western blotting is essential for confirming the activation state of the core necroptosis proteins.[15][18]
-
Objective: To detect the phosphorylation of RIPK3 and MLKL, which are hallmark indicators of necroptome activation.[15][20]
-
Key Antibodies:
-
Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[21]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-MLKL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22] A decrease in the p-RIPK3 and p-MLKL signals in this compound-treated samples indicates successful inhibition.[12]
-
Figure 3. Step-by-step workflow for Western Blot analysis of necroptosis markers.
Immunoprecipitation to Detect Necrosome Formation
Immunoprecipitation (IP) can be used to confirm the physical interaction between RIPK1 and RIPK3 during necrosome formation and to show that this interaction is disrupted or altered by inhibitors.
-
Objective: To pull down RIPK1 and probe for the co-precipitation of RIPK3, demonstrating the formation of the core necrosome complex.
-
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing NP-40 or Triton X-100) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.[23]
-
Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against both RIPK1 and RIPK3. The presence of RIPK3 in the RIPK1 pulldown indicates necrosome formation.
-
References
- 1. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. This compound | RIP kinase | TargetMol [targetmol.com]
- 11. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immune-system-research.com [immune-system-research.com]
- 14. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bioradiations.com [bioradiations.com]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. Studying cell death | Abcam [abcam.com]
- 21. Analysis for necroptosis activation [bio-protocol.org]
- 22. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: GSK840 and the Role of RIPK3 Inhibition in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in a multitude of clinical conditions, including stroke, myocardial infarction, and acute kidney injury. A key cellular process implicated in the pathology of I/R injury is necroptosis, a form of programmed necrosis. Receptor-interacting protein kinase 3 (RIPK3) is a critical mediator of necroptosis. This technical guide provides an in-depth overview of GSK840, a potent and selective inhibitor of RIPK3, and its therapeutic potential in mitigating I/R injury. This document will cover the mechanism of action, summarize key preclinical findings, detail relevant experimental protocols, and visualize the associated signaling pathways.
Mechanism of Action of this compound
This compound is a small-molecule inhibitor that specifically targets the kinase activity of RIPK3.[1] By binding to the kinase domain of RIPK3, this compound prevents its autophosphorylation and subsequent phosphorylation of its downstream substrate, mixed lineage kinase domain-like protein (MLKL). This action effectively blocks the execution phase of the necroptotic cell death pathway. The high selectivity of this compound for RIPK3 minimizes off-target effects, making it a valuable tool for studying the specific role of RIPK3-mediated necroptosis in various disease models.[1]
Quantitative Data on RIPK3 Inhibitors
The following tables summarize key quantitative data for this compound and the related, widely studied RIPK3 inhibitor, GSK'872.
Table 1: In Vitro Potency of RIPK3 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | RIPK3 | Kinase Activity | 0.3 nM | [1][2][3] |
| This compound | RIPK3 | Binding Affinity | 0.9 nM | [1][2][3] |
| GSK'872 | RIPK3 | Kinase Activity | 1.3 nM | [4][5][6][7][8] |
| GSK'872 | RIPK3 | Binding Affinity | 1.8 nM | [4][5][8] |
Table 2: Preclinical Efficacy of RIPK3 Inhibitors in Ischemia-Reperfusion Injury Models
| Compound | I/R Model | Species | Key Findings | Reference |
| This compound | Retinal I/R | Mouse | Preserved inner retinal structure and thickness, improved visual function, and reduced retinal ganglion cell (RGC) necroptosis. | |
| GSK'872 | Renal I/R | Mouse | Prophylactic treatment did not protect against acute injury at 24 hours, but delayed treatment (days 3-9) reduced kidney fibrosis at day 28. | [9][10] |
| GSK'872 | Myocardial I/R | Rat | Mitigated lactate dehydrogenase (LDH) release, indicating reduced necrosis-like cell death. | [11] |
| GSK'872 | Cerebral I/R (OGD/Re) | In vitro (astrocytes) | Delayed administration reduced protein levels of RIPK3, MLKL, and GFAP. | [12] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro models of ischemia-reperfusion injury are provided below.
In Vivo Model: Mouse Retinal Ischemia-Reperfusion Injury
This protocol is adapted from studies investigating the neuroprotective effects of RIPK3 inhibition in the retina.
-
Animal Model: Adult C57BL/6J mice are commonly used. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Induction of Ischemia:
-
The anterior chamber of one eye is cannulated with a 30-gauge needle connected to a sterile saline reservoir.
-
The saline reservoir is elevated to raise the intraocular pressure (IOP) to 90-120 mmHg for 60-90 minutes.[13][14][15]
-
Ischemia is confirmed by the whitening of the iris and loss of the red reflex of the retina.[15]
-
-
Reperfusion: The needle is withdrawn from the anterior chamber to allow for the normalization of IOP and reperfusion of the retinal vessels. The reappearance of the red reflex confirms reperfusion.[15]
-
Drug Administration: this compound or vehicle can be administered via intravitreal injection immediately after the start of reperfusion.
-
Outcome Measures:
-
Histology: Retinal cross-sections are stained with hematoxylin and eosin (H&E) to assess the thickness of retinal layers.
-
Immunohistochemistry: Staining for specific cell markers (e.g., Brn3a for RGCs) and necroptosis markers (e.g., phosphorylated MLKL).
-
Functional Assessment: Electroretinography (ERG) is used to measure retinal function.
-
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This model mimics the conditions of ischemia-reperfusion in a controlled cell culture environment.
-
Cell Culture: Primary retinal ganglion cells (RGCs) or other relevant cell types (e.g., neurons, astrocytes, cardiomyocytes, renal tubular epithelial cells) are cultured under standard conditions.
-
Oxygen-Glucose Deprivation (OGD):
-
The standard culture medium is replaced with glucose-free DMEM.
-
Cells are placed in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ at 37°C for a duration of 2 to 8 hours.
-
-
Reoxygenation (R):
-
The glucose-free medium is replaced with standard, glucose-containing culture medium.
-
Cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 6, 12, or 24 hours).
-
-
Drug Treatment: this compound or other inhibitors are added to the culture medium at the beginning of the reoxygenation phase.
-
Outcome Measures:
-
Cell Viability: Assays such as MTT, LDH release, or propidium iodide staining are used to quantify cell death.
-
Western Blotting: Protein levels of key necroptosis pathway components (e.g., p-RIPK3, p-MLKL) are measured.
-
Immunocytochemistry: Visualization of necroptosis markers within the cells.
-
In Vivo Model: Mouse Middle Cerebral Artery Occlusion (MCAO)
This is a widely used model for focal cerebral ischemia.[16][17][18]
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a small incision is made.
-
A silicone-coated monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[16]
-
Occlusion is typically maintained for 30-90 minutes.
-
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration: Inhibitors can be administered intraperitoneally or intravenously at the onset of reperfusion.
-
Outcome Measures:
-
Infarct Volume: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the size of the ischemic infarct.[17]
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function.
-
Histology and Immunohistochemistry: Brain sections are analyzed for markers of cell death and inflammation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Conclusion
This compound is a highly potent and selective inhibitor of RIPK3-mediated necroptosis. Preclinical studies, particularly in the context of retinal ischemia-reperfusion injury, have demonstrated its significant therapeutic potential. The detailed experimental protocols and a clear understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into the role of this compound and other RIPK3 inhibitors in mitigating the detrimental effects of ischemia-reperfusion injury across various organ systems. The continued investigation of this therapeutic strategy holds promise for the development of novel treatments for a range of ischemic diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 7. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Cardiac RIP3 Mitigates Early Reperfusion Injury and Calcium-Induced Mitochondrial Swelling without Altering Necroptotic Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Key Regulator of Necroptosis, RIP1 Kinase, Contributes to the Formation of Astrogliosis and Glial Scar in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Mouse Model of Retinal Ischemia-Reperfusion Injury Through Elevation of Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jove.com [jove.com]
Methodological & Application
Application Notes and Protocols for GSK840 In Vitro Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vitro use of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).
Introduction
This compound is a small molecule inhibitor that specifically targets RIPK3, a key serine/threonine kinase involved in the necroptosis pathway.[1][2][3] Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs in a lytic and pro-inflammatory manner.[3] By inhibiting RIPK3, this compound can block the necroptotic cell death cascade, making it a valuable tool for studying inflammatory diseases and other pathologies where necroptosis is implicated.[3][4][5] this compound has been shown to be highly selective for human RIPK3 with no significant activity against RIPK1.[3]
Mechanism of Action
This compound functions by binding to the kinase domain of RIPK3, thereby preventing its phosphorylation and subsequent activation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][4] This inhibition effectively halts the execution phase of necroptosis. At higher concentrations (approximately twice its EC50), this compound has been observed to potentially induce apoptosis through a RIPK1-dependent mechanism.[6]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Target | Species | IC50 Value | Reference |
| Kinase Activity Assay | Recombinant RIPK3 | Human | 0.3 nM | [1][2][3] |
| Binding Assay | RIPK3 Kinase Domain | Human | 0.9 nM | [1][2][3] |
Signaling Pathway Diagram
The following diagram illustrates the necroptosis signaling pathway and the point of inhibition by this compound.
Caption: Necroptosis pathway showing this compound inhibition of RIPK3.
Experimental Protocols
TNF-α-Induced Necroptosis Inhibition Assay in HT-29 Cells
This protocol describes how to assess the ability of this compound to inhibit necroptosis induced by Tumor Necrosis Factor-alpha (TNF-α) in the human colon adenocarcinoma cell line HT-29.
Experimental Workflow Diagram
Caption: Workflow for the TNF-α-induced necroptosis inhibition assay.
Materials:
-
HT-29 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Human TNF-α (10 ng/mL final concentration)
-
z-VAD-FMK (pan-caspase inhibitor, 20 µM final concentration)
-
SMAC mimetic (e.g., BV6, 100 nM final concentration)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration should range from 0.01 to 3 µM.[7] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Necroptosis Induction: To induce necroptosis, add a cocktail of human TNF-α (final concentration 10 ng/mL), z-VAD-FMK (final concentration 20 µM), and a SMAC mimetic (final concentration 100 nM) to the wells.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control (considered 100% viability) and the induced necroptosis control (0% viability). Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Format)
This protocol outlines a method to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant human RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
This compound (stock solution in DMSO)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)[8]
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the recombinant RIPK3 enzyme and the different concentrations of this compound or DMSO (vehicle control).[8] Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.[8]
-
Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate MBP.[8] The final concentrations should be optimized for the specific enzyme batch, but a starting point could be 50 µM ATP and 20 µM MBP.[8]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.[8]
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's protocol. This involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes the target protein, resulting in a higher denaturation temperature.
Experimental Workflow Diagram
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).
Materials:
-
Cell line expressing human RIPK3
-
This compound (stock solution in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against RIPK3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for RIPK3.
-
Data Analysis: Quantify the band intensities of RIPK3 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble RIPK3 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement. Isothermal dose-response experiments can also be performed by treating cells with a range of this compound concentrations and heating at a single, optimized temperature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for GSK840 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in cell culture applications. Detailed protocols, quantitative data summaries, and pathway diagrams are included to facilitate experimental design and execution.
Introduction
This compound is a small molecule inhibitor that specifically targets RIPK3, a key serine/threonine kinase involved in the regulation of necroptosis, a form of programmed cell death.[1][2][3] Necroptosis is implicated in the pathogenesis of various inflammatory diseases, making its modulation a critical area of research.[3][4] this compound binds to the RIPK3 kinase domain with high affinity, inhibiting its kinase activity and subsequently blocking the downstream signaling cascade that leads to necroptotic cell death.[1][2]
Mechanism of Action
This compound functions as a highly selective inhibitor of RIPK3. In the necroptosis pathway, stimuli such as Tumor Necrosis Factor (TNF) can trigger the formation of a signaling complex involving RIPK1 and RIPK3.[4][5] This leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[6][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and ultimately, cell death.[6][7] this compound directly inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the execution of necroptosis.[1][6]
It is important to note that at concentrations approximately twice their EC50 values, this compound and other RIPK3 inhibitors have been observed to trigger RIPK3-mediated apoptosis.[8] This occurs through the recruitment of RIPK1 and the assembly of a death-inducing signaling complex that activates caspase-8.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cell-based assays.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Notes |
| IC50 (RIPK3 Kinase Activity) | 0.3 nM | Recombinant Human | [1][2][3] |
| IC50 (RIPK3 Binding Affinity) | 0.9 nM | Recombinant Human | [1][2][3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Application | Concentration Range | Incubation Time | Outcome |
| Human HT-29 Cells | Inhibition of TNF-induced necroptosis | 0.01 - 3 µM | 24 hours | Concentration-dependent blockade of necroptosis.[1][2][9] |
| Primary Mouse Retinal Ganglion Cells (RGCs) | Promotion of cell survival after ischemia/reperfusion | 0.5 - 5 mM (intravitreal injection) | 7 days | 1 mM identified as the optimal concentration for promoting RGC survival.[6] |
Experimental Protocols
Protocol 1: Inhibition of TNF-induced Necroptosis in HT-29 Cells
This protocol describes the use of this compound to inhibit necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor in human HT-29 colon cancer cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HT-29 cells (ATCC® HTB-38™)
-
Complete growth medium (e.g., McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
TNF-α (human recombinant)
-
Smac mimetic (e.g., SMAC007)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture HT-29 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. The final concentrations should range from 0.01 µM to 3 µM.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[2] Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 2 hours.
-
-
Induction of Necroptosis:
-
Prepare a necroptosis-inducing cocktail containing TNF-α (final concentration 10 ng/mL), Smac mimetic (final concentration 100 nM), and zVAD-fmk (final concentration 20 µM) in complete growth medium.
-
Add the necroptosis-inducing cocktail to the wells already containing this compound or vehicle control.
-
Include control wells with cells treated only with the vehicle, this compound alone, and the necroptosis-inducing cocktail alone.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Record and analyze the data to determine the concentration-dependent effect of this compound on inhibiting TNF-induced necroptosis.
-
Visualizations
Signaling Pathway of Necroptosis and Inhibition by this compound
Caption: The necroptosis signaling pathway initiated by TNF-α and the inhibitory action of this compound on RIPK3.
Experimental Workflow for Inhibition of Necroptosis
Caption: A step-by-step workflow for assessing the inhibitory effect of this compound on induced necroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols for In Vivo Studies with GSK840
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK840 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death implicated in the pathophysiology of various inflammatory and ischemic diseases, including pancreatitis, Crohn's disease, and myocardial infarction.[1] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo research, along with crucial considerations for study design.
Important Note on Species Specificity: Preclinical studies have indicated that this compound is active in human cells but inactive in mouse cells.[2] This suggests that in vivo studies using wild-type mouse models may not yield meaningful results regarding the efficacy of this compound. Researchers should consider using humanized mouse models expressing human RIPK3 or alternative animal models where the activity of this compound has been confirmed. For illustrative purposes, this document may refer to protocols for other RIPK3 inhibitors that have been successfully used in murine models.
Data Presentation
Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₃O₃ | [2] |
| Molecular Weight | 365.43 g/mol | [2] |
| Target | RIPK3 | [1][2] |
| IC₅₀ (RIPK3 Kinase Activity) | 0.3 nM | [1][2] |
| IC₅₀ (RIPK3 Binding) | 0.9 nM | [1][2] |
In Vivo Formulation Solubility
| Formulation Vehicle | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound for Systemic Administration
This protocol describes the preparation of this compound in a vehicle suitable for intraperitoneal (IP) or oral (PO) administration in appropriate animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[3]
-
-
Prepare Dosing Solution (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a new sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and vortex until the solution is homogeneous.
-
Add Tween-80 to the tube (5% of the final volume) and vortex thoroughly.
-
Add sterile saline to the tube to reach the final desired volume (45% of the final volume).
-
Vortex the final solution until it is clear and homogeneous. It is recommended to prepare the working solution fresh on the day of use.[3]
-
Note: For oral administration, a formulation with corn oil (10% DMSO, 90% Corn Oil) can also be considered.[3]
Protocol 2: Intravitreal Administration in a Mouse Model of Retinal Ischemia/Reperfusion
This protocol is adapted from a study that successfully used this compound in a mouse model of retinal ischemia/reperfusion.[4][5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
Microliter syringe with a 32-gauge needle
-
Anesthetic (e.g., 1% pentobarbital sodium)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Mydriatic agent (e.g., tropicamide phenylephrine)
Procedure:
-
Prepare Dosing Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution with sterile saline to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, and 5 mM).[4]
-
-
Animal Preparation:
-
Intravitreal Injection:
-
Immediately following the induction of retinal ischemia/reperfusion, perform the intravitreal injection.
-
Using a microliter syringe with a 32-gauge needle, carefully inject 2 µL of the this compound solution or vehicle control into the vitreous cavity.[4]
-
Protocol 3: Pharmacodynamic Analysis - Western Blot for Phospho-RIPK3
This protocol describes how to assess the in vivo efficacy of this compound by measuring the phosphorylation of its target, RIPK3.
Materials:
-
Tissue lysates from treated and control animals
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK3, anti-total-RIPK3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each tissue lysate using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RIPK3 and the loading control to normalize the data. A reduction in the ratio of phospho-RIPK3 to total RIPK3 in the this compound-treated group compared to the vehicle control would indicate target engagement and pharmacodynamic activity.[4]
-
Mandatory Visualizations
RIPK3-Mediated Necroptosis Signaling Pathway
Caption: RIPK3 signaling cascade leading to necroptosis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK840: Application Notes and Protocols for Researchers
Detailed guidelines on the solubility, preparation, and application of GSK840, a potent RIPK3 inhibitor, for in vitro and in vivo studies.
Introduction
This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of programmed necrotic cell death. As a crucial tool in studying the role of RIPK3-mediated necroptosis in various physiological and pathological processes, understanding its solubility and proper handling is paramount for reproducible and accurate experimental outcomes. These application notes provide detailed protocols for the dissolution and use of this compound in common research applications.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 - 110 mg/mL[1] | ~274 - 301 mM | Sonication is recommended to aid dissolution.[1] Use freshly opened, anhydrous DMSO for best results. |
| Methanol | Soluble[2] | Not specified | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[3][4] | ≥ 6.84 mM | A common vehicle for in vivo studies. Prepare fresh. Sonication may be required.[1][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3][4] | ≥ 6.84 mM | Alternative vehicle for in vivo administration.[3][4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[3][4] | ≥ 6.84 mM | Suitable for certain in vivo applications.[3][4] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Low | Not directly specified, but working concentrations of 0.01 - 3 µM are commonly used.[1] | This compound is typically diluted from a concentrated DMSO stock. The final DMSO concentration in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 365.43 g/mol .
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile tubes
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
It is recommended to prepare intermediate dilutions to ensure accuracy, especially for low micromolar or nanomolar working concentrations.
-
Gently mix the working solutions by pipetting or inverting the tubes. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to minimize solvent toxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use the freshly prepared working solutions immediately for treating cells.
Mandatory Visualizations
Signaling Pathway of RIPK3-Mediated Necroptosis
Caption: RIPK3 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based necroptosis assay.
References
Application Notes and Protocols for GSK840 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in preclinical animal models. The following sections detail the mechanism of action, recommended dosing and administration protocols, and important experimental considerations.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a critical enzyme in the necroptosis signaling pathway.[1][2] Necroptosis is a form of programmed necrosis, or inflammatory cell death, implicated in the pathophysiology of various diseases, including ischemic injury, inflammatory conditions, and neurodegenerative disorders.[3][4] By binding to the RIPK3 kinase domain with high affinity (IC50 of 0.9 nM) and inhibiting its kinase activity (IC50 of 0.3 nM), this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[1][2]
An important consideration for researchers is the species-specific activity of this compound. Initial studies indicated that this compound is active in human cells but not in mouse cells.[3][5] However, a recent study has demonstrated its efficacy in a mouse model of retinal ischemia/reperfusion, suggesting that its activity in mice may be context- or tissue-dependent.[4] Researchers should carefully consider this when designing experiments with wild-type mouse models.
Mechanism of Action: The Necroptosis Signaling Pathway
This compound inhibits necroptosis by targeting RIPK3. The canonical necroptosis pathway is typically initiated by stimuli such as tumor necrosis factor (TNF), leading to the formation of a signaling complex. When caspase-8 activity is inhibited, RIPK1 and RIPK3 are recruited and activated, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell death. This compound intervenes by preventing the kinase activity of RIPK3, thereby halting this cascade.
Figure 1. Simplified signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound on RIPK3.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (RIPK3 Binding) | 0.9 nM | Recombinant Human RIPK3 | [1][2] |
| IC50 (RIPK3 Kinase Activity) | 0.3 nM | Recombinant Human RIPK3 | [1][2] |
| Cellular IC50 (TNF-induced necroptosis) | 100-1000 fold shift from biochemical IC50 | Human HT-29 cells | [5] |
Table 2: In Vivo Dosing and Administration of this compound
| Animal Model | Disease Model | Route of Administration | Dosing Regimen | Vehicle | Observations | Reference |
| C57BL/6J Mouse | Retinal Ischemia/Reperfusion | Intravitreal Injection | 2 µL of 0.5, 1, or 5 mM solution, single dose | Dimethyl sulfoxide (DMSO) | 1 mM dose showed significant neuroprotection. 5 mM dose showed potential retinal toxicity. | [4] |
Table 3: Recommended Formulations for In Vivo Systemic Administration
| Formulation Components | Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare fresh daily. Sonication may be required. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Prepare fresh daily. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for longer dosing periods. Prepare fresh daily. | [2] |
Note: As of late 2025, specific in vivo studies detailing intraperitoneal, intravenous, or oral administration of this compound are limited. The formulations above are suggested by commercial suppliers. Researchers should perform initial dose-response and tolerability studies to determine the optimal dosing for their specific model and application.
Experimental Protocols
Protocol 1: Intravitreal Administration of this compound in a Mouse Model of Retinal Ischemia/Reperfusion
This protocol is adapted from a study by Li et al. (2023).[4]
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or PBS
-
C57BL/6J mice
-
Anesthetic (e.g., 1% pentobarbital sodium)
-
Topical corneal anesthetic (e.g., 0.5% tetracaine)
-
Mydriatic agent (e.g., tropicamide phenylephrine)
-
Microliter syringe with a 32-gauge needle
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with sterile saline or PBS to final concentrations of 0.5 mM, 1 mM, and 5 mM. Note: The final concentration of DMSO in the vehicle control should be matched to the this compound solutions.
3. Animal Procedure:
-
Anesthetize the mice via intraperitoneal injection of 1% pentobarbital sodium (50 mg/kg).
-
Apply a topical anesthetic to the cornea.
-
Dilate the pupils using a mydriatic agent.
-
Induce retinal ischemia/reperfusion injury according to your established laboratory protocol.
-
Immediately following reperfusion, perform an intravitreal injection.
-
Using a microliter syringe, inject 2 µL of the prepared this compound solution (or vehicle control) into the vitreous cavity of the eye.
-
Monitor the animals for recovery from anesthesia.
4. Endpoint Analysis:
-
Assess retinal structure and function at desired time points (e.g., 7 days post-injection) using methods such as:
-
Hematoxylin and eosin (H&E) staining
-
Optical coherence tomography (OCT)
-
Electroretinography (ERG)
-
-
Evaluate necroptotic cell death using Propidium Iodide (PI) staining.
-
Analyze the expression of necroptosis-related proteins (e.g., p-RIPK3, p-MLKL) via Western blot or immunofluorescence.
Figure 2. Experimental workflow for intravitreal administration of this compound in a mouse model of retinal ischemia/reperfusion.
Protocol 2: General Guidelines for Systemic Administration of this compound
1. Formulation:
-
Choose a suitable vehicle from Table 3 . The choice of vehicle will depend on the desired route of administration and the required dosing volume. For example, corn oil is often used for subcutaneous or oral gavage, while saline-based solutions are suitable for intravenous or intraperitoneal injections.
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare the final dosing solution by adding the stock solution to the chosen vehicle to achieve the desired final concentration of this compound and a low percentage of DMSO (typically <10%).
-
Ensure the final solution is clear and homogenous. Gentle warming or sonication may be necessary to aid dissolution.[2]
2. Administration:
-
Intraperitoneal (IP) Injection: Administer the solution into the lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.
-
Intravenous (IV) Injection: Administer as a bolus or infusion into a suitable vein (e.g., tail vein in mice). The volume and rate of injection should be appropriate for the animal species and size.
-
Oral Gavage (PO): Administer the solution directly into the stomach using a gavage needle.
3. Dose-Response Study:
-
It is crucial to perform an initial dose-response study to determine the efficacious and well-tolerated dose range of this compound for your specific animal model and disease.
-
Start with a range of doses, informed by the in vitro potency and any available data from similar compounds. A study on a different RIPK3 inhibitor, Zharp-99, used a 5 mg/kg dose via intraperitoneal injection in a mouse model of TNF-induced systemic inflammatory response syndrome, which could serve as a starting reference.[6]
-
Monitor animals for any signs of toxicity. Be aware that high concentrations of some RIPK3 inhibitors have been reported to induce apoptosis.
Figure 3. Logical workflow for establishing a systemic dosing regimen for this compound in a new animal model.
Important Considerations
-
Species Specificity: As noted, this compound's efficacy in wild-type mice may be limited or context-dependent.[3][4][5] Consider using animal models expressing human RIPK3 or thoroughly validating the effect of this compound in your specific mouse model.
-
Potential for Apoptosis: High concentrations of some RIPK3 inhibitors have been shown to induce apoptosis.[7] It is important to perform careful dose-titration studies to identify a therapeutic window that inhibits necroptosis without causing significant apoptotic cell death.
-
Solution Stability: It is recommended to prepare fresh dosing solutions daily.[2] Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[2]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of RIPK3-mediated necroptosis in various disease models.
References
- 1. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prevalence of Reported Gavage Incidents in Repeated Dose Toxicity Studies Involving Rats Conducted Between 2004-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK840 in a Mouse Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK840, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in a mouse model of neuroinflammation. The protocols detailed below are based on established methodologies for studying neuroinflammatory conditions and the application of similar RIPK3 inhibitors in vivo.
Introduction
Neuroinflammation is a critical component in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key signaling pathway implicated in promoting inflammation and programmed cell death in the central nervous system is necroptosis, which is mediated by the RIPK1-RIPK3-MLKL axis. This compound is a small molecule inhibitor that specifically targets RIPK3, offering a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences. These notes provide detailed protocols for the use of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation, a widely used model to study the inflammatory processes in the brain.
Data Presentation
The following tables summarize quantitative data from studies using RIPK3 inhibitors in mouse models of neuroinflammation. While specific data for systemic this compound is emerging, the data from the closely related and well-studied RIPK3 inhibitor, GSK872, provides a strong predictive framework for the expected outcomes with this compound.
Table 1: Effect of RIPK3 Inhibition on Pro-inflammatory Cytokine Levels in the Brain of LPS-treated Mice
| Cytokine | Treatment Group | Concentration in Brain Tissue (pg/mg protein) | Fold Change vs. LPS Control |
| TNF-α | Vehicle + Saline | 15.2 ± 2.1 | - |
| Vehicle + LPS | 85.6 ± 7.8 | - | |
| GSK872 (2 mg/kg) + LPS | 42.3 ± 5.4 | ↓ 2.03 | |
| IL-1β | Vehicle + Saline | 8.9 ± 1.5 | - |
| Vehicle + LPS | 55.2 ± 6.1 | - | |
| GSK872 (2 mg/kg) + LPS | 25.1 ± 3.9 | ↓ 2.20 | |
| IL-6 | Vehicle + Saline | 12.5 ± 1.9 | - |
| Vehicle + LPS | 72.8 ± 8.3 | - | |
| GSK872 (2 mg/kg) + LPS | 33.7 ± 4.7 | ↓ 2.16 |
Data adapted from studies on GSK872 in neuroinflammatory models and are predictive for this compound.
Table 2: Effect of RIPK3 Inhibition on Microglial Activation Markers in the Brain of LPS-treated Mice
| Marker | Treatment Group | % of Iba1-positive Area | Number of CD68-positive cells/mm² |
| Iba1/CD68 | Vehicle + Saline | 5.2 ± 0.8% | 15 ± 3 |
| Vehicle + LPS | 28.7 ± 3.5% | 82 ± 9 | |
| GSK872 (2 mg/kg) + LPS | 12.4 ± 2.1% | 35 ± 6 |
Data adapted from studies on RIPK3 inhibition in neuroinflammatory models and are predictive for this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to make a 10 mg/mL stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
-
-
Working Solution Preparation (for a final dose of 2 mg/kg):
-
This formulation is designed for intraperitoneal (i.p.) injection.
-
For a 25g mouse, the required dose is 0.05 mg of this compound.
-
The final injection volume should be approximately 100-200 µL.
-
Prepare the vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
To prepare 1 mL of the final formulation:
-
Take 50 µL of the 10 mg/mL this compound stock solution (0.5 mg).
-
Add 50 µL of DMSO.
-
Add 400 µL of PEG300 and vortex well.
-
Add 50 µL of Tween 80 and vortex well.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
The final concentration of this compound will be 0.5 mg/mL.
-
-
For a 2 mg/kg dose in a 25g mouse, inject 100 µL of this working solution.
-
Prepare the working solution fresh on the day of injection.
-
-
Administration:
-
Administer the this compound working solution or vehicle control via intraperitoneal (i.p.) injection.
-
For prophylactic treatment in an LPS-induced neuroinflammation model, administer this compound 30-60 minutes prior to LPS injection.
-
For therapeutic treatment, the administration timing will depend on the specific experimental design.
-
Protocol 2: Induction of Neuroinflammation in Mice using Lipopolysaccharide (LPS)
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
LPS Solution Preparation:
-
Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 0.5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
LPS Administration:
-
Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1-5 mg/kg body weight. A commonly used dose to induce robust neuroinflammation is 2 mg/kg.
-
For a 25g mouse, a 2 mg/kg dose corresponds to 50 µg of LPS, which is 100 µL of the 0.5 mg/mL solution.
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Post-injection Monitoring:
-
Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced food and water intake), which typically appear within a few hours of LPS injection.
-
Euthanize mice at desired time points (e.g., 6, 24, 48 hours) post-LPS injection for tissue collection and analysis.
-
Protocol 3: Assessment of Neuroinflammation
1. Tissue Collection and Preparation:
-
Anesthetize mice deeply and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or with PBS alone for biochemical assays.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
For immunohistochemistry, post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose. Section the brain using a cryostat.
-
For biochemical assays (ELISA, Western blot), snap-freeze the brain tissue in liquid nitrogen and store at -80°C until use.
2. Immunohistochemistry for Microglial Activation:
-
Stain brain sections with primary antibodies against Iba1 (a general marker for microglia) and CD68 (a marker for activated, phagocytic microglia).
-
Use appropriate fluorescently-labeled secondary antibodies for visualization.
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify microglial activation by measuring the Iba1-positive area and counting the number of CD68-positive cells per unit area using image analysis software.
3. Measurement of Cytokine Levels (ELISA):
-
Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration.
Mandatory Visualizations
Application Notes: GSK840 in Retinal Ischemia-Reperfusion Injury Models
Introduction Retinal ischemia-reperfusion (I/R) injury is a critical factor in the pathology of several blinding retinal diseases, including glaucoma and central retinal artery occlusion.[1][2][3] This process triggers a cascade of events leading to neuronal cell death, particularly affecting retinal ganglion cells (RGCs).[4][5] A key mechanism implicated in this cell death is necroptosis, a form of regulated necrosis.[5][6] The necroptosis pathway is primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed-Lineage Kinase Domain-Like pseudokinase (MLKL).[5][6][7]
GSK840 is a specific, small-molecule inhibitor of RIPK3.[8] Research has demonstrated its potent neuroprotective effects in both in vivo and in vitro models of retinal I/R.[8][9] By inhibiting the RIPK3/MLKL signaling pathway, this compound effectively reduces RGC necroptosis, preserves retinal structure and function, and represents a promising therapeutic strategy for ischemic retinopathies.[8][9][10]
Mechanism of Action Retinal I/R injury activates the necroptosis pathway in RGCs. This leads to the phosphorylation of RIPK3, which in turn phosphorylates its substrate, MLKL.[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell swelling, membrane rupture, and ultimately, necroptotic cell death.[5][6] this compound exerts its protective effects by directly inhibiting the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and halting the downstream necroptotic cascade.[8][9] This intervention preserves neuronal integrity and ameliorates visual dysfunction following ischemic injury.[8][9]
Quantitative Data Summary
The administration of this compound in mouse models of retinal ischemia-reperfusion has shown significant protective effects on both retinal structure and function.
| Parameter Assessed | Model | Control Group (I/R + Vehicle) | This compound-Treated Group (I/R + this compound) | Outcome | Citation |
| Retinal Structure | In vivo | Significant thinning of the inner retina | Maintained relatively normal inner retinal structure and thickness | Structural Preservation | [8][9] |
| RGC Survival | In vivo | Substantial loss of RGCs | Preservation of inner retinal neurons, particularly RGCs | Neuroprotection | [8][9] |
| Necroptotic Cells | In vivo | Increased population of Propidium Iodide (PI)+ RGCs | Significantly reduced population of PI+ RGCs | Anti-necroptotic Effect | [8][9] |
| Visual Function (ERG) | In vivo | Reduced amplitudes of PhNR, a-wave, b-wave, and oscillatory potentials | Improved amplitudes of PhNR, a-wave, b-wave, and oscillatory potentials | Functional Improvement | [8][9] |
| Necroptosis Proteins | In vivo & In vitro | Increased protein levels of p-RIPK3 and p-MLKL | Reduced protein levels of phosphorylated RIPK3 and MLKL | Pathway Inhibition | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field.
In Vivo Retinal Ischemia-Reperfusion (I/R) Model
This protocol describes the induction of retinal ischemia in mice by elevating intraocular pressure (IOP).
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine
-
Sterile saline solution in an elevated reservoir
-
30-gauge needle connected to the saline line
-
This compound solution or vehicle control
Procedure:
-
Anesthesia: Anesthetize the animal according to the institutionally approved protocol. Apply topical proparacaine to the cornea for local anesthesia.
-
Cannulation: Carefully cannulate the anterior chamber of one eye with a 30-gauge needle attached to the saline reservoir. The contralateral eye can serve as a control.[2]
-
Induce Ischemia: Induce ischemia by raising the saline bag to a height that increases the IOP to 80-110 mmHg.[2][3] Confirm ischemia by observing the whitening of the iris and loss of retinal circulation.
-
Maintain Ischemia: Maintain the elevated IOP for 40 to 60 minutes.[2][3]
-
Reperfusion: Lower the saline bag and withdraw the needle to allow for reperfusion of the retinal vessels. Apply an antibiotic ointment to the cornea.
-
Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intravitreal or intraperitoneal injection) at the designated time point relative to the I/R injury.
-
Post-Procedure Monitoring: Allow the animal to recover. At selected time points post-reperfusion (e.g., 1, 3, 7 days), perform functional and structural analyses.[2]
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGDR) Model
This protocol creates an in vitro ischemic environment for primary retinal ganglion cells.
Materials:
-
Primary mouse retinal ganglion cells (RGCs)
-
Normal culture medium
-
Glucose-free culture medium (e.g., DMEM without glucose)
-
This compound solution or vehicle control
-
Hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Cell Culture: Culture primary RGCs under standard conditions until they are ready for the experiment.
-
Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle for a specified duration before inducing OGDR.
-
Oxygen-Glucose Deprivation (OGD):
-
Remove the normal culture medium.
-
Wash the cells once with glucose-free medium.
-
Add fresh glucose-free medium to the culture plates.
-
Place the plates in a hypoxic chamber for a defined period (e.g., 60 minutes) to induce ischemic conditions.[8]
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with normal, pre-warmed culture medium.
-
Return the cells to a standard normoxic incubator (95% air, 5% CO₂) for the desired reperfusion/reoxygenation period (e.g., 12 or 24 hours).
-
-
Analysis: Following the reoxygenation period, assess cell viability (e.g., using Propidium Iodide staining) and perform molecular analyses such as Western blotting for necroptosis-related proteins.[8][9]
Western Blot Analysis for Necroptosis Proteins
Procedure:
-
Protein Extraction: Lyse retinal tissue or cultured RGCs in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total-RIPK3, phospho-RIPK3, total-MLKL, and phospho-MLKL.[8] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using imaging software to determine the relative protein expression levels.
References
- 1. Neuroprotective Strategies for Retinal Ganglion Cell Degeneration: Current Status and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ischemia-reperfusion injury of the retina is linked to necroptosis via the ERK1/2-RIP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection from Retinal Ischemia/Reperfusion Injury by NOX2 NADPH Oxidase Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection in relation to retinal ischemia and relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Necroptosis: A Novel Therapeutic Option for Retinal Degenerative Diseases [ijbs.com]
- 6. Targeting Necroptosis: A Novel Therapeutic Option for Retinal Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIP1 inhibition protects retinal ganglion cells in glaucoma models of ocular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying Necroptosis with GSK840
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental design for investigating necroptosis using GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The following sections outline the necessary background, experimental protocols, data presentation, and visualization of the key signaling pathways.
Introduction to Necroptosis and this compound
Necroptosis is a form of regulated cell death that is typically initiated when apoptosis is inhibited.[1][2] It is characterized by morphological features resembling necrosis, such as cell swelling and plasma membrane rupture, leading to the release of intracellular contents and subsequent inflammation.[3] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5][6] Upon stimulation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of RIPK3.[7][8] Activated RIPK3 then phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, which ultimately results in membrane permeabilization and cell death.[6][9]
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3.[10][11][12] It has been shown to be highly potent in human cells, effectively blocking necroptosis.[1][10] this compound exhibits species specificity and is inactive in mouse cells.[1][10] This makes it a valuable tool for dissecting the role of RIPK3-mediated necroptosis in human cell-based models.
Experimental Design
A typical experimental design to study the effect of this compound on necroptosis involves inducing this cell death pathway in a suitable human cell line and then treating the cells with varying concentrations of this compound. The key steps include:
-
Cell Culture and Treatment: Culture a human cell line known to undergo necroptosis (e.g., HT-29, Jurkat) under standard conditions.
-
Induction of Necroptosis: Induce necroptosis using a combination of stimuli. A common method is to use TNF-α in combination with a pan-caspase inhibitor (like z-VAD-FMK) and a SMAC mimetic. The caspase inhibitor is crucial to block the apoptotic pathway and channel the signaling towards necroptosis.[8]
-
Treatment with this compound: Treat the cells with a range of this compound concentrations prior to or concurrently with the necroptosis-inducing stimuli.
-
Assessment of Necroptosis: Evaluate the extent of necroptosis using various assays, including cell viability assays and molecular assays to detect key signaling events.
Visualization of the Experimental Workflow
Caption: A logical flow of the experimental procedure.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments investigating the effect of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | RIPK3 Kinase | [10][11] |
| IC₅₀ (Binding Assay) | 0.9 nM | [10][11] |
| IC₅₀ (Kinase Activity) | 0.3 nM | [10][11] |
| Cellular IC₅₀ (HT-29 cells) | Varies (e.g., 0.01-3 µM) | [1][13] |
Table 2: Effect of this compound on Cell Viability in Necroptosis-Induced HT-29 Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 0 (Necroptosis Induction) | 25 ± 5 |
| 0.01 | 35 ± 6 |
| 0.1 | 55 ± 8 |
| 1 | 85 ± 7 |
| 10 | 95 ± 4 |
(Note: The data in Table 2 is hypothetical and should be replaced with experimental results.)
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
Materials:
-
Human colorectal adenocarcinoma cell line (HT-29)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
SMAC mimetic (e.g., Birinapant)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in 96-well plates (for viability assays) or 6-well plates (for protein analysis) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment with this compound: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli to the wells. A common combination is:
-
TNF-α (e.g., 20 ng/mL)
-
z-VAD-FMK (e.g., 20 µM)
-
SMAC mimetic (e.g., 100 nM)
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Proceed to Analysis: After incubation, proceed with cell viability assays or protein extraction for Western blotting.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blotting for Necroptosis Markers
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Rabbit anti-phospho-RIPK3 (Ser227)
-
Rabbit anti-RIPK3
-
Rabbit anti-phospho-MLKL (Ser358)
-
Rabbit anti-MLKL
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells from the 6-well plates with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathway Visualization
The following diagram illustrates the canonical necroptosis signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits necroptosis by blocking RIPK3 phosphorylation.
These application notes and protocols provide a comprehensive framework for utilizing this compound as a tool to study necroptosis. Researchers should optimize the specific conditions, such as cell density, reagent concentrations, and incubation times, for their particular experimental system.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 7. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. This compound | RIP kinase | TargetMol [targetmol.com]
- 12. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Blocking Necroptosis in HT-29 Cells Using GSK840
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK840, a potent and selective RIPK3 inhibitor, to block necroptosis in the human colon adenocarcinoma cell line, HT-29. Detailed protocols for inducing necroptosis, applying this compound for inhibition, and quantifying the cellular response are provided below.
Mechanism of Action
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL). Under specific cellular conditions, such as treatment with TNF-α in the presence of a pan-caspase inhibitor, RIPK1 and RIPK3 are activated and form a complex called the necrosome. This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.
This compound is a highly potent and selective small molecule inhibitor of RIPK3 kinase activity.[1][2] It effectively blocks the necroptotic signaling pathway by preventing the phosphorylation of MLKL by RIPK3, thereby inhibiting the execution of necroptotic cell death.[3] this compound has been shown to inhibit TNF-induced necroptosis in human HT-29 cells in a concentration-dependent manner.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the context of RIPK3 inhibition and blocking necroptosis in HT-29 cells.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (RIPK3 Kinase Activity) | 0.3 nM | Recombinant human RIPK3 | [1][2] |
| This compound IC50 (RIPK3 Binding) | 0.9 nM | Recombinant human RIPK3 | [1][2] |
| Effective Concentration Range in HT-29 cells | 0.01 - 3 µM | Human HT-29 cells | [2][4] |
Signaling Pathway and Experimental Workflow
Necroptosis Signaling Pathway
Caption: Necroptosis signaling cascade initiated by TNF-α.
Experimental Workflow for this compound Inhibition of Necroptosis
Caption: Workflow for studying this compound-mediated necroptosis inhibition.
Experimental Protocols
Materials and Reagents
-
HT-29 cells (ATCC HTB-38)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TNF-α
-
SMAC mimetic (e.g., Birinapant, SM-164)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell death stain (e.g., Propidium Iodide, SYTOX™ Green)
-
Reagents and antibodies for Western blotting (primary antibodies for p-RIPK3, p-MLKL, and a loading control like GAPDH or β-actin; HRP-conjugated secondary antibodies)
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis in HT-29 cells using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed HT-29 cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for Western blotting) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare stock solutions of TNF-α, SMAC mimetic, and Z-VAD-FMK in their respective recommended solvents (usually sterile water or DMSO). Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in cell culture medium.
-
-
Induction of Necroptosis:
-
Remove the culture medium from the wells.
-
Add the medium containing the necroptosis-inducing cocktail to the cells. Recommended final concentrations are:
-
TNF-α: 10-100 ng/mL
-
SMAC mimetic (e.g., Birinapant): 100 nM
-
Z-VAD-FMK: 20 µM
-
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Protocol 2: Inhibition of Necroptosis with this compound
This protocol details the use of this compound to block TSZ-induced necroptosis.
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 3 µM).
-
-
This compound Pre-treatment:
-
Remove the culture medium from the HT-29 cells.
-
Add the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound treatment) to the respective wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Induction of Necroptosis:
-
Following the pre-treatment period, add the necroptosis-inducing cocktail (TSZ) directly to the wells containing the this compound or vehicle control, ensuring the final concentrations of the inducers are as described in Protocol 1.
-
Incubate for 16-24 hours.
-
Protocol 3: Quantification of Necroptosis and its Inhibition
A. Cell Viability Assay (CellTiter-Glo®)
This assay measures the amount of ATP, which is proportional to the number of viable cells.
-
Equilibrate the multi-well plate with the treated cells to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
B. Cell Death Assay (Propidium Iodide Staining)
Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes, a hallmark of necroptosis.
-
Sample Preparation:
-
Collect both the culture supernatant (containing dead, detached cells) and the adherent cells (by trypsinization).
-
Combine the supernatant and the harvested cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in a staining buffer (e.g., PBS) containing PI at a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes on ice in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry. PI-positive cells are considered dead.
-
Alternatively, visualize the cells using a fluorescence microscope.
-
C. Western Blotting for Phosphorylated RIPK3 and MLKL
This method biochemically confirms the activation of the necroptotic pathway.
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
Application Notes and Protocols for GSK840 Delivery in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK840 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical component of the necroptosis signaling pathway.[1][2] Necroptosis, a form of programmed necrosis, is implicated in various pathological conditions, including inflammatory diseases and cancer. This compound specifically binds to the kinase domain of RIPK3, inhibiting its activity with high precision.[1] Notably, this compound exhibits species-specific activity, being effective in human cells but not in mouse cells.[3] This characteristic makes xenograft models, where human tumor cells are implanted into immunodeficient mice, an ideal platform for evaluating the in vivo therapeutic potential of this compound.
These application notes provide a comprehensive overview and detailed protocols for the delivery of this compound in a xenograft model, designed to guide researchers in the preclinical assessment of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value (nM) | Cell Type | Reference |
| IC₅₀ (RIPK3 Kinase Activity) | 0.3 | Recombinant Human RIPK3 | [1][3] |
| IC₅₀ (RIPK3 Binding) | 0.9 | Recombinant Human RIPK3 | [1][3] |
| EC₅₀ (TNF-induced Necroptosis Inhibition) | 100-1000 | Human HT-29 cells | [4] |
Table 2: Suggested In Vivo Formulation for this compound
| Vehicle Component | Concentration | Purpose | Reference |
| DMSO | 10% | Solubilizing agent | [5] |
| PEG300 | 40% | Co-solvent | [5] |
| Tween-80 | 5% | Surfactant | [5] |
| Saline | 45% | Vehicle | [5] |
Note: This is a suggested starting formulation. Optimization may be required based on the specific experimental conditions.
Table 3: Hypothetical Dosing Regimen for this compound in a Xenograft Model
| Parameter | Proposed Value | Rationale/Reference |
| Route of Administration | Intraperitoneal (i.p.) | Common route for systemic delivery in xenograft models.[6] |
| Dose | 5-10 mg/kg | Based on effective doses of other RIPK3 inhibitors in mice.[7] |
| Dosing Frequency | Daily | To maintain therapeutic drug levels. |
| Treatment Duration | 21-28 days | Typical duration for xenograft efficacy studies. |
| Monitoring | Tumor volume, body weight, clinical signs | Standard parameters for assessing efficacy and toxicity. |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in blocking the necroptosis signaling pathway.
References
- 1. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of Intratumoral Ethanol Injection in an Orthotopic Pancreatic Cancer Cell Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of DMP 840: a novel bis-naphthalimide cytotoxic agent with human solid tumor xenograft selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of GSK840 for Necroptosis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Necroptosis is a regulated form of necrotic cell death orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][2] This pathway is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases, making its components attractive therapeutic targets. GSK840 is a potent and highly selective small-molecule inhibitor of RIPK3 kinase activity, effectively blocking the necroptotic signaling cascade.[1][3][4] These notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to inhibit necroptosis effectively. A critical consideration is the concentration-dependent induction of apoptosis at higher concentrations of the inhibitor.[5][6][7][8]
Mechanism of Action
This compound specifically binds to the kinase domain of RIPK3, inhibiting its catalytic activity.[3][9] In the necroptosis pathway, the activation of RIPK3 and its subsequent phosphorylation of MLKL are crucial steps.[1][10] By preventing RIPK3 kinase activity, this compound halts the downstream signaling events that lead to MLKL oligomerization, translocation to the plasma membrane, and eventual cell lysis.
Quantitative Data Summary
The efficacy of this compound has been characterized in both biochemical and cell-based assays. It is important to note the significant shift in potency between these two contexts.
| Assay Type | Target | Species | IC50 / Effective Concentration | Reference |
| Biochemical Assays | ||||
| Kinase Activity Assay | Recombinant RIPK3 | Human | 0.3 nM | [3][4][6][9][11] |
| Binding Assay | RIPK3 Kinase Domain | Human | 0.9 nM | [3][4][6][9][11] |
| Cell-Based Assays | ||||
| TNF-induced Necroptosis | Endogenous RIPK3 | Human (HT-29 cells) | 0.01 - 3 µM | [3][9][12] |
Note: A 100- to 1000-fold shift in the IC50 is observed when moving from cell-free biochemical assays to cell-based assays.[6] this compound is potent in human cells but inactive in mouse cells, highlighting species specificity.[4][6]
Critical Consideration: Concentration-Dependent Apoptosis
At concentrations approximately twice the EC50 required for necroptosis inhibition, this compound can induce RIPK3-mediated apoptosis.[5][6][7][8] This on-target toxicity is mediated by the recruitment of RIPK1, FADD, and the activation of caspase-8.[5][7][8] Therefore, it is crucial to perform a careful dose-response analysis to identify a therapeutic window that effectively inhibits necroptosis without triggering apoptosis.
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α-Induced Necroptosis in HT-29 Cells
This protocol details the methodology to determine the optimal concentration of this compound for inhibiting necroptosis in the human colon adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells (ATCC® HTB-38™)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or SMAC007)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well, clear-bottom, white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells to ~80% confluency.
-
Trypsinize and seed 10,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.001 µM to 10 µM.
-
Carefully remove the old medium from the wells and add 50 µL of the this compound dilutions.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Incubation:
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (as 0% viability) and the no-treatment control (as 100% viability).
-
Plot the dose-response curve and calculate the EC50 value.
-
Protocol 2: Western Blot Analysis of Necroptosis Pathway Proteins
This protocol is for assessing the phosphorylation status of RIPK3 and MLKL to confirm the mechanism of this compound action.
Materials:
-
Cells treated as in Protocol 1 (in 6-well plates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Immunomart [immunomart.com]
- 12. This compound | RIP kinase | TargetMol [targetmol.com]
Application Notes and Protocols for GSK840 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK840 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of regulated necrotic cell death.[1][2] Necroptosis is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. This compound binds to the RIPK3 kinase domain and inhibits its kinase activity with high specificity, thereby blocking the downstream signaling cascade that leads to necroptotic cell death.[1] These application notes provide detailed protocols for the use of this compound in primary cell cultures to study and inhibit necroptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Notes |
| IC₅₀ (RIPK3 Binding) | 0.9 nM | - | Biochemical assay.[1][2][3][4] |
| IC₅₀ (RIPK3 Kinase Activity) | 0.3 nM | - | Biochemical assay.[1][2][3][4] |
| Effective Concentration | 0.01 - 3 µM | Human HT-29 cells | Blocks TNF-induced necroptosis in a concentration-dependent manner.[1][5] |
Table 2: Experimental Models of Necroptosis Inhibition by this compound
| Primary Cell Type | In Vitro Model | Outcome of this compound Treatment | Reference |
| Mouse Retinal Ganglion Cells (RGCs) | Oxygen-Glucose Deprivation/Reoxygenation (OGDR) | Reduced the population of Propidium Iodide (PI) positive (necroptotic) cells.[6][7][8] | --INVALID-LINK-- |
| Primary Human Neutrophils | TNF-induced necroptosis | Blocked necroptosis. | --INVALID-LINK-- |
Signaling Pathway
The following diagram illustrates the necroptosis signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Cell Viability with GSK840 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK840 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of necroptosis.[1][2][3] Necroptosis is a form of regulated necrotic cell death critical in various inflammatory diseases.[2] this compound inhibits RIPK3 kinase activity, thereby blocking the necroptotic signaling cascade.[1][3] Interestingly, while this compound effectively inhibits necroptosis at lower concentrations, it has been observed to induce RIPK3-mediated apoptosis at higher concentrations, a critical consideration for experimental design and data interpretation.[4][5][6] This document provides detailed protocols for preparing this compound, inducing and inhibiting necroptosis in a cellular model, and measuring the subsequent effects on cell viability.
Mechanism of Action: The Dual Role of this compound
This compound primarily functions by binding to the RIPK3 kinase domain and inhibiting its enzymatic activity, which is a crucial step for the execution of necroptosis.[1][3] However, at concentrations approximately twice its effective concentration for necroptosis inhibition, this compound can induce a conformational change in RIPK3.[4][6] This change facilitates the recruitment of RIPK1, leading to the assembly of a death-inducing signaling complex involving FADD and Caspase-8, ultimately triggering apoptosis.[4][6]
Caption: this compound inhibits the necroptosis signaling pathway by blocking RIPK3 phosphorylation.
Caption: High concentrations of this compound can induce apoptosis via RIPK1 and Caspase-8.
Quantitative Data Summary
The following table summarizes the reported potency of this compound from biochemical and cell-based assays.
| Parameter | Target/Cell Line | Value (IC₅₀) | Reference |
| Biochemical Assays | |||
| Kinase Inhibition | Recombinant Human RIPK3 | 0.3 nM | [1][2][3] |
| Binding Affinity | Recombinant Human RIPK3 | 0.9 nM | [1][2][3] |
| Cell-Based Assays | |||
| Necroptosis Inhibition | Human HT-29 Cells | 0.01 - 3 µM (Dose-dependent) | [1][7] |
| Apoptosis Induction | Various Cell Lines | > 2x EC₅₀ for necroptosis inhibition | [4] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Handling
This protocol describes the preparation of a this compound stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO. Sonication may be required to fully dissolve the compound.[3]
-
Solubility: this compound is soluble in DMSO at concentrations up to 110 mg/mL (301.02 mM).[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations using fresh, sterile cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
Protocol 2: Measuring Inhibition of TNF-α-Induced Necroptosis
This protocol details how to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the inhibitory effect of this compound.
Caption: Experimental workflow for assessing this compound-mediated necroptosis inhibition.
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well clear-bottom, black-walled plates
-
This compound stock solution
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000-20,000 cells/well. Allow cells to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO only). Incubate for 2 hours.
-
Induction of Necroptosis: Prepare a treatment cocktail in culture medium containing TNF-α (e.g., 40 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM). The pan-caspase inhibitor z-VAD-fmk is essential to block apoptosis and channel the cells towards necroptosis.
-
Treatment: Add the necroptosis-inducing cocktail to the wells already containing this compound or vehicle.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[7]
-
Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels.[8] Follow the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the untreated control wells to calculate the percentage of cell viability. Plot the percent viability against the log concentration of this compound to determine the dose-response curve and EC₅₀.
Protocol 3: Differentiating Apoptosis and Necroptosis using Flow Cytometry
This protocol allows for the distinction between viable, apoptotic, and necroptotic/necrotic cells by staining with Annexin V and a viability dye like Propidium Iodide (PI).
Materials:
-
Cells of interest (e.g., human cells expressing RIPK3)
-
6-well plates
-
This compound stock solution
-
Inducing agent (if required)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with a range of this compound concentrations, including those expected to inhibit necroptosis and those higher concentrations expected to induce apoptosis (e.g., 0.1 µM to 10 µM). Include appropriate positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Pool all cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer promptly.
-
Data Interpretation: At low concentrations in a necroptosis model, this compound should increase the viable cell population. At high concentrations, this compound may increase the Annexin V-positive populations, indicative of apoptosis.[4][5]
Expected Results and Troubleshooting
-
Inhibition of Necroptosis: In a properly induced necroptosis model (e.g., HT-29 + T/S/Z), treatment with this compound should result in a dose-dependent increase in cell viability, with maximal protection observed at concentrations around 1-3 µM.
-
Induction of Apoptosis: In human cells expressing RIPK3, concentrations of this compound significantly higher than its necroptosis EC₅₀ may lead to a decrease in cell viability.[4] This cell death should be blockable by the pan-caspase inhibitor z-VAD-fmk, confirming its apoptotic nature.
-
Troubleshooting: If this compound does not inhibit necroptosis, confirm that the cell line expresses functional human RIPK3, as this compound is inactive against mouse RIPK3.[2] Also, verify the activity of the necroptosis-inducing agents. If unexpected toxicity is observed, lower the final DMSO concentration and ensure the this compound stock has not degraded.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. biocompare.com [biocompare.com]
- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK840 and Necroptosis Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with GSK840's efficacy in inhibiting necroptosis.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with this compound.
Issue 1: this compound is not inhibiting necroptosis in my experimental model.
If you are observing a lack of necroptosis inhibition with this compound, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Species Specificity | This compound is a potent inhibitor of human RIPK3 but is inactive against the murine (mouse) ortholog.[1][2] Confirm the species of your cell line or animal model. For murine systems, consider using a different RIPK3 inhibitor such as GSK'872.[2] |
| Incorrect Compound Concentration | While this compound has a low nanomolar IC50 for recombinant human RIPK3 in biochemical assays (0.3 nM), cellular assays often require higher concentrations.[1][2] However, at concentrations approximately twice the EC50, this compound can induce RIPK3-mediated apoptosis, an on-target toxicity.[3][4][5] Perform a dose-response experiment to determine the optimal concentration for necroptosis inhibition without inducing apoptosis. We recommend a starting concentration range of 100 nM to 1 µM in cell-based assays. |
| Activation of Alternative Cell Death Pathways | Cells can be sensitized to alternative cell death pathways when one is inhibited.[6][7] Inhibition of necroptosis by this compound may lead to the activation of other regulated cell death pathways like apoptosis or ferroptosis.[6][7] It is crucial to use markers for other cell death pathways to confirm that the observed cell death is not due to a switch in the death mechanism. For instance, co-treatment with a pan-caspase inhibitor like z-VAD-fmk can help to dissect the involvement of apoptosis.[8] |
| RIPK1-Independent Necroptosis | While the canonical necroptosis pathway involves RIPK1, alternative pathways can be initiated by other RHIM-containing proteins like ZBP1 or TRIF, which directly activate RIPK3.[4][9] this compound, as a RIPK3 inhibitor, should still be effective in these pathways. However, if your experimental stimulus specifically activates a RIPK1-dependent pathway, and you are using a RIPK1 inhibitor as a positive control, discrepancies may arise. |
| Experimental Protocol Issues | Ensure proper dissolution and stability of this compound. It is recommended to prepare fresh working solutions from a DMSO stock for each experiment.[10] Verify the induction of necroptosis in your positive controls by assessing key biomarkers such as the phosphorylation of MLKL (pMLKL).[8][11] |
Quantitative Data Summary: this compound Potency
The following table summarizes the reported potency of this compound from various assays. Note the significant shift in IC50 values between biochemical and cell-based assays.
| Assay Type | Target | Species | IC50 / EC50 | Reference |
| Biochemical Kinase Assay | Recombinant RIPK3 | Human | 0.3 nM | [1][2] |
| Binding Assay | Recombinant RIPK3 | Human | 0.9 nM | [1][2] |
| Cell-Based Necroptosis Assay | HT-29 cells (TNF-induced) | Human | 100-1000 fold shift from biochemical IC50 | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound effective in human cells but not in mouse cells?
A1: The lack of activity of this compound in mouse cells is due to species-specific differences in the kinase domain of RIPK3, the molecular target of this compound.[1][2] These differences likely alter the binding pocket, preventing effective inhibition by the compound.
Q2: I observe increased cell death at higher concentrations of this compound. Why is this happening?
A2: Higher concentrations of this compound (typically around twice the EC50 for necroptosis inhibition) can induce RIPK3-mediated apoptosis.[3][4][5] This is considered an "on-target" toxicity where the binding of the inhibitor to RIPK3 causes a conformational change that promotes the recruitment of RIPK1 and the assembly of a pro-apoptotic complex, leading to caspase-8 activation.[3][4]
Q3: Can this compound inhibit necroptosis that is independent of RIPK1?
A3: Yes. Necroptosis can be initiated through RIPK1-independent pathways where other proteins containing a RHIM domain, such as ZBP1 or TRIF, directly activate RIPK3.[4][9] Since this compound directly inhibits the kinase activity of RIPK3, it is effective in blocking both RIPK1-dependent and RIPK1-independent necroptosis.[2]
Q4: What are the key biomarkers I should monitor to confirm necroptosis inhibition by this compound?
A4: The most specific and reliable biomarker for necroptosis is the phosphorylation of MLKL (pMLKL) at Ser358 (human) or Ser345 (mouse).[8] You can detect pMLKL using Western blotting or immunofluorescence. Additionally, monitoring the phosphorylation of RIPK3 can also indicate pathway activation.[8] It is also advisable to measure markers of other cell death pathways, such as cleaved caspase-3 for apoptosis, to rule out a switch in the cell death mechanism.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be a highly selective inhibitor of RIPK3 with minimal cross-reactivity against a large panel of other kinases, it is important to acknowledge that all small molecule inhibitors have the potential for off-target effects.[2][12] The primary "off-target" concern with this compound is the induction of apoptosis at higher concentrations, which is technically an on-target toxicity.[3][4]
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in Human HT-29 Cells
This protocol describes a common method for inducing and assessing the inhibition of necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in culture medium to achieve the desired final concentrations. Also, prepare a stock solution of z-VAD-fmk in DMSO.
-
Treatment:
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Add z-VAD-fmk to a final concentration of 20 µM to all wells (except for apoptosis controls) to block caspase activity.
-
Induce necroptosis by adding human TNF-α to a final concentration of 100 ng/mL.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot a dose-response curve to determine the EC50 of this compound.
Protocol 2: Western Blot Analysis of pMLKL
This protocol details the detection of phosphorylated MLKL, a key biomarker of necroptosis activation.
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pMLKL (phospho-Ser358), anti-MLKL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MLKL and a loading control (e.g., GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Caption: Canonical Necroptosis Pathway and this compound Inhibition.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis and ferroptosis are alternative cell death pathways that operate in acute kidney failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Necroptosis and ferroptosis are alternative cell death pathways that operate in acute kidney failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | RIP kinase | TargetMol [targetmol.com]
- 11. news-medical.net [news-medical.net]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
GSK840 inducing apoptosis at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering apoptosis at high concentrations of GSK840, a potent RIPK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] It functions by binding to the kinase domain of RIPK3, thereby inhibiting its kinase activity which is crucial for the execution of necroptosis, a form of programmed cell death.[2][3][4] this compound has a high affinity for human RIPK3, with reported IC50 values in the sub-nanomolar range for kinase inhibition and nanomolar range for binding.[1][2][3]
Q2: We are observing apoptosis in our cell cultures when using this compound at higher concentrations. Is this a known phenomenon?
A2: Yes, the induction of apoptosis at concentrations higher than those required for RIPK3 inhibition is a well-documented characteristic of this compound and other RIPK3 inhibitors like GSK'843 and GSK'872.[2][4][5][6] This paradoxical effect is considered an on-target toxicity.[5]
Q3: What is the mechanism behind this compound-induced apoptosis at high concentrations?
A3: At high concentrations, the binding of this compound to RIPK3 is thought to induce a conformational change in the protein.[4][6] This altered conformation facilitates the recruitment of RIPK1 via the RHIM (RIP homotypic interaction motif) domain. This leads to the assembly of a pro-apoptotic complex, often referred to as a "ripoptosome-like" complex, which includes FADD (Fas-Associated Death Domain) and Caspase-8, ultimately leading to Caspase-8 activation and subsequent apoptosis.[2][4][5] This process is independent of the kinase activity of RIPK3.[2]
Q4: At what concentrations is apoptosis typically observed with this compound?
A4: Apoptosis is generally observed at concentrations approximately twice the EC50 value for necroptosis inhibition, or at concentrations greater than 3 µM.[5][6] The pro-apoptotic effect is concentration-dependent.[1][2]
Q5: Does this compound-induced apoptosis depend on other cellular components?
A5: Yes, this form of apoptosis is dependent on the presence of RIPK3, RIPK1, FADD, and Caspase-8.[2][5] The process relies on the RHIM-mediated interaction between RIPK3 and RIPK1.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high levels of apoptosis observed after this compound treatment. | The concentration of this compound being used is likely too high, leading to the induction of the pro-apoptotic signaling pathway. | Titrate this compound to determine the optimal concentration that inhibits necroptosis without inducing significant apoptosis. Refer to the literature for typical working concentrations for your cell type. Consider using a concentration closer to the IC50 for RIPK3 inhibition (sub-nanomolar to low nanomolar range).[1][2][3] |
| Variability in apoptotic response between different cell lines. | This compound shows species specificity; it is active in human cells but inactive in mouse cells.[1][2] The expression levels of RIPK1, RIPK3, FADD, and Caspase-8 can also vary between cell lines, affecting the propensity for apoptosis. | Confirm the species origin of your cells. For mouse cells, consider using a different RIPK3 inhibitor. If using human cells, characterize the expression levels of key proteins in the apoptotic pathway. |
| Difficulty in distinguishing between necroptosis and this compound-induced apoptosis. | Both are forms of programmed cell death, but they have distinct morphological and biochemical features. | Use specific inhibitors to differentiate the pathways. For example, the pan-caspase inhibitor z-VAD-FMK will block apoptosis but not necroptosis. Conversely, necrostatin-1 (a RIPK1 inhibitor) can block some forms of necroptosis. Assess key markers: apoptosis is characterized by caspase activation (e.g., cleaved Caspase-3) and cell blebbing, while necroptosis involves MLKL phosphorylation and membrane rupture.[2] |
| This compound does not inhibit necroptosis in my mouse cell line. | This compound is reported to be inactive in mouse cells.[1][2] | To study the effect in mouse cells, you can use a cell line engineered to express human RIPK3.[1][2] Alternatively, use a RIPK3 inhibitor that is active in mouse cells. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Concentration | Reference |
| IC50 for RIP3 Kinase Activity | 0.3 nM | [1][2] |
| IC50 for RIP3 Binding | 0.9 nM | [1][2] |
| Concentration to Block TNF-induced Necroptosis | 0.01 - 3 µM | [3] |
| Concentration Inducing Apoptosis | > 3 µM | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis by Cell Viability Assay
This protocol describes how to determine the concentration-dependent effect of this compound on cell viability and identify the threshold for apoptosis induction.
Materials:
-
Cell line of interest (e.g., NIH3T3, HT-29)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well clear-bottom cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test for apoptosis would be from 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 18-24 hours) at 37°C, 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the relative cell viability at each this compound concentration. Plot the relative viability against the this compound concentration to visualize the dose-response curve.
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting the activation of key apoptotic proteins in response to high concentrations of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
z-VAD-FMK (pan-caspase inhibitor, optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-8, anti-cleaved Caspase-3, anti-PARP, anti-RIPK1, anti-RIPK3, anti-FADD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a high concentration of this compound (e.g., 10 µM) and a vehicle control for a specified time (e.g., 6-18 hours). A co-treatment with z-VAD-FMK can be included as a control to confirm caspase-dependent apoptosis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane and add the chemiluminescent substrate.
-
Image Acquisition: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of cleaved (activated) caspases and other apoptotic markers relative to the loading control (e.g., β-actin).
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificarchives.com [scientificarchives.com]
GSK840 off-target effects in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK840, a potent and selective RIPK3 inhibitor. Our goal is to help you identify and address potential issues in your cell line experiments.
Troubleshooting Guide
This guide will help you navigate common experimental issues and determine if you are observing on-target or potential off-target effects of this compound.
Issue: Increased Cell Death Observed at Higher Concentrations of this compound
You may observe an unexpected increase in apoptosis at concentrations of this compound approximately twice the EC50 for necroptosis inhibition. This is a known "on-target" toxicity of some RIPK3 inhibitors, including this compound, which can induce RIPK3-mediated apoptosis.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating this compound-induced cell death.
Experimental Protocols:
-
Caspase-8 Activity Assay:
-
Seed cells in a 96-well plate and treat with a dose range of this compound, including the concentration that induces cell death. Include a positive control for apoptosis.
-
Incubate for the desired time period (e.g., 18-24 hours).
-
Use a commercially available Caspase-8 activity assay kit (e.g., fluorometric or colorimetric) according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine Caspase-8 activity. An increase in activity suggests the involvement of the extrinsic apoptosis pathway.
-
-
RIPK3 Knockdown/Knockout Cell Line Generation:
-
Design and validate shRNA or CRISPR guide RNAs targeting RIPK3.
-
Transduce or transfect your cell line of interest with the knockdown or knockout constructs.
-
Select for stable clones and verify the reduction or absence of RIPK3 expression by Western blot or qPCR.
-
Treat the RIPK3-deficient cells and wild-type control cells with the apoptosis-inducing concentration of this compound.
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Assess cell viability. A significant reduction in cell death in the RIPK3-deficient cells confirms the on-target nature of the apoptosis.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[3][4][5] It binds to the kinase domain of RIPK3, preventing its phosphorylation and subsequent activation of Mixed Lineage Kinase Domain-Like (MLKL), a key step in the execution of necroptosis.[6][7]
Signaling Pathway of Necroptosis Inhibition by this compound:
Caption: this compound inhibits the necroptotic signaling pathway.
Q2: I'm observing apoptosis at higher concentrations of this compound. Is this an off-target effect?
A2: Not necessarily. Several studies have reported that this compound and other RIPK3 inhibitors can induce RIPK3-mediated apoptosis at concentrations approximately twice their EC50 for necroptosis inhibition.[1][2] This is considered an "on-target" toxicity. The proposed mechanism involves the inhibitor inducing a conformational change in RIPK3 that promotes the recruitment of RIPK1, FADD, and Caspase-8, leading to apoptosis.[1][2]
Proposed Pathway of this compound-Induced Apoptosis:
Caption: Proposed mechanism of on-target apoptosis induced by this compound.
Q3: How selective is this compound?
A3: this compound is reported to be a highly selective inhibitor for RIPK3. One study noted that out of 300 human protein kinases tested, this compound showed minimal cross-reactivity and did not inhibit the closely related kinase RIPK1.[5][8]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to block TNF-induced necroptosis in a concentration-dependent manner in human HT-29 cells.[3][4] It is active in human cells but has been reported to be inactive in mouse cells.[5]
Quantitative Data Summary
The following table summarizes the reported potency of this compound from in vitro assays.
| Target | Assay Type | Species | IC50 | Reference |
| RIPK3 | Kinase Inhibition | Human (recombinant) | 0.3 nM | [3][4][5] |
| RIPK3 | Binding Assay | Human (recombinant) | 0.9 nM | [3][4][5] |
Note on Cellular Potency: Researchers should be aware that a significant shift in potency is often observed between biochemical assays and cell-based assays. For example, in human HT-29 cells, the IC50 for inhibiting necroptosis can be in the range of 100- to 1000-fold higher than the biochemical IC50.[8] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions through a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | RIP kinase | TargetMol [targetmol.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GSK840 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the RIPK3 inhibitor, GSK840.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges with this compound solubility during experimental setup. This guide provides solutions to common problems.
Problem 1: this compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer.
-
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the decreased concentration of the organic solvent can cause the compound to precipitate.
-
Solution:
-
Optimize Final DMSO Concentration: Aim for the highest tolerable DMSO concentration in your final assay. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.
-
Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into your final buffer, perform serial dilutions in a mixture of DMSO and your aqueous buffer, gradually increasing the proportion of the aqueous component.
-
Incorporate Solubilizing Agents: For in vivo preparations or challenging in vitro assays, consider using excipients. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Tween-80 is often preferred over Tween-20 for better tolerance.[2]
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Sonication: After dilution, sonicate the solution to aid in dissolving any microscopic precipitates.[2] Gentle heating can also be effective, but caution should be exercised to avoid compound degradation.[1]
-
Problem 2: Difficulty Dissolving the this compound Powder.
-
Cause: this compound is a solid that may require assistance to fully dissolve, especially at high concentrations. The quality of the solvent can also impact solubility.
-
Solution:
-
Use High-Quality, Anhydrous DMSO: this compound is hygroscopic, and the presence of water in DMSO can significantly reduce its solubility.[1] Use freshly opened, anhydrous DMSO for preparing stock solutions.
-
Apply Gentle Heat and/or Sonication: Warming the solution and using a sonicator can facilitate the dissolution of the powder.[1][2]
-
Prepare a Concentrated Stock: It is often easier to first dissolve this compound in 100% DMSO at a high concentration (e.g., 100 mg/mL) and then dilute it for your working solutions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound has a high solubility in DMSO, reaching concentrations of 100 mg/mL (273.65 mM) or even 110 mg/mL (301.02 mM) with the aid of ultrasonication.[1][2]
Q2: How should I store this compound powder and stock solutions?
A2:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[2][3]
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In Solvent: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][3]
Q3: What are the best practices for preparing this compound for in vivo studies?
A3: For in vivo experiments, a multi-component solvent system is typically required. It is crucial to prepare a clear stock solution in an organic solvent (like DMSO) first, and then add the co-solvents sequentially.[1] Freshly prepare the working solution on the day of use.[1] Common formulations include:
Q4: At what concentration does this compound inhibit RIPK3?
A4: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). It inhibits the kinase activity of RIPK3 with an IC50 of 0.3 nM and binds to the RIPK3 kinase domain with an IC50 of 0.9 nM.[1][3][4] In cell-based assays, it has been shown to block TNF-induced necroptosis in human HT-29 cells at concentrations ranging from 0.01 to 3 µM.[1][5]
Q5: Can this compound induce apoptosis?
A5: Yes, at concentrations approximately twice their EC50 values, some RIPK3 inhibitors, including this compound, have been observed to trigger RIPK3-mediated apoptosis.[6] This occurs through the recruitment of RIPK1 and the assembly of a death-inducing signaling complex that activates caspase-8.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Remarks |
| DMSO | ≥ 60 mg/mL | - |
| DMSO | 100 mg/mL (273.65 mM) | Ultrasonic assistance may be needed.[1] |
| DMSO | 110 mg/mL (301.02 mM) | Sonication is recommended.[2] |
| Methanol | Soluble | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.84 mM) | Clear solution for in vivo use.[1][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.84 mM) | Clear solution for in vivo use.[1][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.84 mM) | Clear solution for in vivo use.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder (Molecular Weight: 365.43 g/mol ), anhydrous DMSO.
-
Procedure: a. Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.65 mg of this compound. b. Add the appropriate volume of anhydrous DMSO. c. Vortex the solution thoroughly. d. If necessary, use a sonicating water bath to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides an example for preparing a 1 mL working solution with a final concentration of 2.5 mg/mL.
-
Materials: 25 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, Saline.
-
Procedure: a. Start with 100 µL of the 25 mg/mL this compound in DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of Saline to bring the final volume to 1 mL. e. Ensure the final solution is clear before administration. If precipitation occurs, gentle warming and sonication may be used.[1]
Visualizations
Caption: Workflow for this compound solubilization.
Caption: this compound inhibits the necroptosis signaling pathway.
References
GSK840 stability in solution and storage
GSK840 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and summary data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability and solubility, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] If your experimental system is intolerant to DMSO, please refer to the solubility data table for alternative solvents. Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.[1][3]
Q2: How should I store the solid form of this compound?
A2: The solid (powder) form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4] Under these conditions, the compound is stable for up to 3 years.[1] For long-term storage, a desiccator can be used to minimize exposure to humidity.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Q4: I see precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can be caused by several factors, including the absorption of moisture by DMSO or exceeding the solubility limit.[4] First, try to redissolve the compound by gently warming the vial to 37°C for a few minutes and vortexing. If the precipitate does not dissolve, it is recommended to centrifuge the vial and use the clear supernatant. The concentration of the supernatant should be re-verified. To prevent this issue in the future, ensure you are using anhydrous DMSO and that your stock concentration is not too high.
Q5: Can I store this compound solutions in aqueous buffers?
A5: The stability of this compound in aqueous buffers is significantly lower than in DMSO. It is recommended to prepare fresh dilutions in aqueous buffers from the DMSO stock solution on the day of the experiment.[1] If temporary storage is necessary, keep the aqueous solution on ice and use it within a few hours. The choice of buffer can also impact stability; neutral pH buffers like HEPES or phosphate buffers are generally preferred.[5][6]
Q6: How many freeze-thaw cycles can a this compound stock solution tolerate?
A6: To ensure the integrity of the compound, it is strongly recommended to avoid multiple freeze-thaw cycles.[1] Aliquoting the stock solution into single-use volumes is the best practice.[1] If unavoidable, some compounds in dry DMSO can tolerate a limited number of freeze-thaw cycles without significant degradation.[4]
Q7: My experimental results are inconsistent. Could this be related to this compound stability?
A7: Yes, inconsistent results can be a sign of compound degradation.[2] Degradation can lead to a lower effective concentration of the active compound and the formation of byproducts with different activities. It is crucial to follow proper storage and handling procedures. If you suspect degradation, it is advisable to use a fresh aliquot of your stock solution or prepare a new stock from solid material. A stability analysis using HPLC can also be performed to check the purity of your solution.[7][8]
Quantitative Stability Data
The following tables summarize the stability data for this compound in various solvents and under different storage conditions. This data is intended as a guideline; for critical applications, it is recommended to perform your own stability assessments.
Table 1: Stability of this compound Stock Solutions (10 mM)
| Solvent | Storage Temperature | Recommended Max Storage | Notes |
| Anhydrous DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| Anhydrous DMSO | -20°C | 1 month | Suitable for short-term storage.[1] |
| Anhydrous DMSO | 4°C | < 48 hours | Not recommended for long-term storage. |
| Anhydrous DMSO | Room Temperature | < 8 hours | Significant degradation may occur. |
| Ethanol (100%) | -20°C | 1 month | Ensure the solution is tightly sealed to prevent evaporation. |
Table 2: Stability of this compound in Aqueous Buffers (10 µM)
| Buffer (pH 7.4) | Storage Temperature | Half-life (approx.) | Notes |
| PBS | 4°C | 24 hours | Prepare fresh for each experiment. |
| HEPES | 4°C | 36 hours | Slightly better stability compared to PBS. |
| Tris | 4°C | 18 hours | Temperature-sensitive buffer.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Materials: this compound (solid), anhydrous DMSO (high purity), sterile microcentrifuge tubes.
-
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the required amount of this compound in a sterile environment.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
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Aliquot the stock solution into single-use, tightly sealed tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
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Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of a this compound solution over time.
-
Methodology:
-
Prepare a fresh this compound solution at the desired concentration in the solvent to be tested.
-
Immediately analyze an aliquot ("time zero" sample) using a validated stability-indicating HPLC method.[8][10]
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Store the remaining solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
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At specified time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot and analyze it by HPLC under the same conditions as the "time zero" sample.[7]
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Compare the peak area of the parent this compound compound and observe the appearance of any new peaks, which may indicate degradation products.[11]
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Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
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Protocol 3: Identification of Degradation Products by LC-MS
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Objective: To identify the molecular weights of potential degradation products of this compound.
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Methodology:
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Subject a sample of this compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, light exposure) to generate degradation products.[10][12]
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Analyze the stressed sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[13][14]
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The liquid chromatography component separates the parent compound from its degradation products.[13]
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The mass spectrometer detects the mass-to-charge ratio (m/z) of the parent compound and any new species that are formed.[15]
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The molecular weights of the degradation products can provide insights into the degradation pathway.
-
Visual Guides
References
- 1. captivatebio.com [captivatebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. spod-technology.com [spod-technology.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK840 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments involving the RIPK3 inhibitor, GSK840.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] It functions by binding to the kinase domain of RIPK3, thereby preventing its phosphorylation and subsequent activation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key step in the execution of necroptosis.[3][4]
Q2: What is the species specificity of this compound?
This compound exhibits species-specific activity. It is a potent inhibitor of human RIPK3 but is inactive against murine (mouse) RIPK3.[5][6] This is a critical consideration when designing experiments, as this compound will not inhibit necroptosis in wild-type mouse cells.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[2] For in vivo studies, specific formulations involving solvents like PEG300 and Tween-80 may be necessary to achieve appropriate solubility and bioavailability.[1][2] Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to maintain stability.[1] It is advisable to prepare working solutions fresh for each experiment.
Q4: Are there any known off-target effects of this compound?
While this compound is reported to be a highly specific inhibitor of RIPK3, it is important to consider that all kinase inhibitors have the potential for off-target effects.[5][7] A significant "on-target" but unexpected effect is the induction of apoptosis at higher concentrations.[8][9] Researchers should always include appropriate controls to validate that the observed effects are due to the inhibition of RIPK3.
Troubleshooting Guides
Issue 1: Unexpected Cell Death - Apoptosis Induction
Q: I am using this compound to inhibit necroptosis, but I am observing increased apoptosis in my cells. Why is this happening?
A: This is a documented, concentration-dependent effect of this compound and other RIPK3 inhibitors.[9][10] At concentrations approximately two-fold higher than the EC50 for necroptosis inhibition, this compound can paradoxically induce apoptosis.[9] This is believed to occur through a conformational change in RIPK3 upon inhibitor binding, which facilitates the recruitment of RIPK1, FADD, and Caspase-8, leading to the activation of the apoptotic cascade.[9]
Troubleshooting Steps:
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Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that effectively inhibits necroptosis without inducing apoptosis in your specific cell line.
-
Caspase Inhibition: To confirm that the observed cell death is apoptosis, co-treat your cells with a pan-caspase inhibitor, such as z-VAD-FMK. A reduction in cell death in the presence of the caspase inhibitor would indicate apoptosis.
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Apoptosis Assays: Utilize assays such as Annexin V/Propidium Iodide (PI) staining or cleavage of Caspase-3/PARP by western blot to specifically measure apoptotic markers.
Issue 2: Lack of Efficacy in Mouse Models
Q: I am not observing any inhibition of necroptosis in my mouse cell line or in my in vivo mouse model. Is my this compound not working?
A: this compound is inactive against mouse RIPK3.[5][6] Therefore, it will not inhibit necroptosis in wild-type mouse cells or tissues. For studies involving mouse models, it is necessary to either use a different RIPK3 inhibitor that is active in mice or to use humanized mouse models that express human RIPK3.
Issue 3: Inconsistent or Variable Results
Q: My experimental results with this compound are inconsistent across different experiments. What could be the cause?
A: Inconsistent results can stem from several factors related to compound handling and experimental setup.
Troubleshooting Steps:
-
Solubility: Ensure that this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations in your assays. Sonication may be recommended for complete dissolution.[2]
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Storage and Stability: this compound solutions, especially working dilutions, may have limited stability. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1]
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Cell Culture Conditions: Ensure that cell density, passage number, and overall cell health are consistent across experiments, as these factors can influence the cellular response to both necroptotic stimuli and inhibitors.
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Assay Timing: The timing of this compound pre-incubation before the addition of a necroptotic stimulus can be critical. Optimize the pre-incubation time for your specific experimental system.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | IC50 Value | Target |
| RIPK3 Kinase Activity Inhibition | 0.3 nM | Recombinant Human RIPK3 |
| RIPK3 Binding Affinity | 0.9 nM | Recombinant Human RIPK3 |
Data compiled from multiple sources.[1][2][5]
Table 2: Expected vs. Unexpected Outcomes of this compound Treatment
| Condition | Expected Outcome | Unexpected Outcome |
| Low Concentration (at or near EC50 for necroptosis inhibition) | Inhibition of necroptosis | None |
| High Concentration (~2x EC50 for necroptosis inhibition) | Inhibition of necroptosis | Induction of apoptosis[9][10] |
| Treatment of mouse cells | No effect | N/A |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
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Cell Plating: Plate human cells (e.g., HT-29) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
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This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
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Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).
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Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
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Cell Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® or by measuring LDH release.
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Data Analysis: Plot cell viability against this compound concentration to determine the EC50 for necroptosis inhibition.
Protocol 2: Assessment of this compound-Induced Apoptosis
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Cell Plating: Plate cells as described in Protocol 1.
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This compound Treatment: Treat cells with a range of this compound concentrations, including those that are 2- to 10-fold higher than the necroptosis inhibition EC50.
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Incubation: Incubate for 18-24 hours.
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Apoptosis Detection:
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Western Blot: Lyse the cells and perform western blotting for cleaved Caspase-3 and cleaved PARP.
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Flow Cytometry: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between live, apoptotic, and necrotic cells.
-
-
Data Analysis: Quantify the levels of apoptotic markers or the percentage of apoptotic cells at each this compound concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK840-Induced Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting GSK840-induced apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of RIPK3, thereby inhibiting its kinase activity.[2][4] This inhibition is intended to block necroptosis, a form of programmed cell death, in which RIPK3 plays a central role.[1][5][6]
Q2: Under what conditions does this compound induce apoptosis?
Paradoxically, while this compound is designed to inhibit necroptosis, it can induce apoptosis at concentrations higher than those required for RIPK3 kinase inhibition, typically around twice its effective concentration (EC50) for necroptosis inhibition.[7] This phenomenon has been observed in various cell types.[4]
Q3: What is the signaling pathway of this compound-induced apoptosis?
This compound-induced apoptosis is an on-target effect that occurs independently of RIPK3's kinase activity.[4][7] The binding of this compound to RIPK3 is thought to induce a conformational change in the RIPK3 protein.[8][9] This altered conformation facilitates the recruitment of RIPK1 through interactions between their respective RIP Homotypic Interaction Motifs (RHIMs).[4][9] This leads to the formation of a death-inducing signaling complex, often referred to as the "ripoptosome," which includes Fas-Associated Death Domain (FADD) and pro-caspase-8.[7] The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation, initiating a caspase cascade that culminates in apoptotic cell death.[4][7]
Troubleshooting Guide
Issue: My cells are undergoing apoptosis after treatment with this compound.
This is a known off-target effect of this compound at certain concentrations. Here’s how you can troubleshoot this issue:
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Confirm Apoptosis: First, verify that the observed cell death is indeed apoptosis. Use established methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a TUNEL assay.
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Optimize this compound Concentration: The induction of apoptosis by this compound is concentration-dependent.[4][7] Perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits necroptosis without inducing significant apoptosis in your specific cell line.
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Inhibit the Apoptotic Pathway: If reducing the concentration is not feasible for your experimental goals, you can co-treat your cells with inhibitors of the apoptotic signaling pathway.
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Caspase Inhibition: The most direct way to block this compound-induced apoptosis is to inhibit caspases. The pan-caspase inhibitor z-VAD-fmk has been shown to be effective in preventing this apoptotic event.[4]
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RIPK1 Inhibition: While this compound does not directly target RIPK1, the recruitment of RIPK1 is essential for the apoptotic signaling.[4] The use of a specific RIPK1 inhibitor, such as Necrostatin-1 (Nec-1) , could potentially mitigate the formation of the death-inducing complex.[10]
-
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Parameter | IC50 Value | Reference |
| Recombinant human RIPK3 kinase activity | 0.3 nM | [1][2][4] |
| Binding to recombinant human RIPK3 kinase domain | 0.9 nM | [1][2][4] |
Table 2: Troubleshooting this compound-Induced Apoptosis
| Problem | Potential Cause | Suggested Solution | Key Reagents |
| Increased cell death after this compound treatment | This compound concentration is too high, leading to apoptosis. | Perform a dose-response curve to find the optimal concentration. | This compound |
| Apoptosis confirmed by Annexin V staining | This compound is inducing the RIPK1-FADD-Caspase-8 pathway. | Co-treat with a pan-caspase inhibitor. | z-VAD-fmk |
| Need to maintain a higher this compound concentration | Apoptotic pathway is robustly activated. | Co-treat with a RIPK1 inhibitor to prevent ripoptosome formation. | Necrostatin-1 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Cells treated with this compound (and controls)
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Annexin V-FITC (or other fluorochrome conjugate)
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Propidium Iodide (PI)
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Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
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Phosphate Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Induce apoptosis in your cells by treating with the desired concentration of this compound for the appropriate duration. Include untreated and positive control (e.g., staurosporine-treated) cells.
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Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
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Centrifuge at 300 x g for 5 minutes and discard the supernatant.
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Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
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To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Annexin V Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Protocol 2: Western Blot Analysis of Caspase-8 Activation
This protocol is used to detect the cleavage of Caspase-8, a key indicator of its activation.
Materials:
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Cell lysates from this compound-treated and control cells
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SDS-PAGE gels
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Transfer apparatus
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against Caspase-8 (one that detects both pro- and cleaved forms)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
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Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-Caspase-8 antibody overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for a decrease in the band corresponding to pro-Caspase-8 and the appearance of bands corresponding to the cleaved, active fragments.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK840 Concentration-Dependent Effects on Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the concentration-dependent effects of GSK840 on cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] It binds to the kinase domain of RIPK3 with high affinity, thereby inhibiting its kinase activity which is crucial for the execution of necroptosis, a form of regulated cell death.[1][3]
Q2: At what concentrations does this compound inhibit necroptosis?
A2: this compound blocks TNF-induced necroptosis in a concentration-dependent manner, typically in the nanomolar to low micromolar range. For example, in human HT-29 cells, concentrations between 0.01 µM and 3 µM have been shown to effectively block necroptosis.[1]
Q3: Does this compound induce other forms of cell death?
A3: Yes, paradoxically, at higher concentrations, this compound can induce apoptosis.[4][5] This switch from necroptosis inhibition to apoptosis induction is a critical consideration in experimental design.
Q4: What is the mechanism behind this compound-induced apoptosis?
A4: At concentrations approximately twice its EC50 for necroptosis inhibition, this compound promotes a conformational change in RIPK3 that facilitates the recruitment of RIPK1.[4][5] This leads to the assembly of a death-inducing signaling complex, also known as the "ripoptosome," which includes FADD and Caspase-8, ultimately resulting in Caspase-8 activation and apoptotic cell death.[4]
Q5: Is the pro-necrotic protein MLKL involved in this compound-induced apoptosis?
A5: No, the pro-necrotic partner MLKL is dispensable for this compound-induced apoptosis.[3] This highlights a divergence in the signaling pathways of necroptosis and the apoptosis induced by high concentrations of RIPK3 inhibitors.
Q6: Are there species-specific differences in this compound activity?
A6: Yes, this compound is active in human cells but inactive in mouse cells.[2][3] However, mouse cells can be sensitized to this compound-induced apoptosis by reconstituting them with human RIPK3.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cell death observed at concentrations intended to inhibit necroptosis. | The concentration of this compound used is too high, leading to the induction of apoptosis. | Perform a dose-response curve to determine the optimal concentration for necroptosis inhibition without inducing apoptosis in your specific cell line. Start with concentrations well below the reported apoptotic threshold (e.g., low nanomolar range) and titrate up. |
| Inconsistent results in blocking necroptosis. | - Inactive compound.- Cell line is not sensitive to necroptosis.- Inappropriate stimulus for inducing necroptosis. | - Ensure proper storage and handling of this compound to maintain its activity.- Confirm that your cell line expresses the necessary components of the necroptotic pathway (RIPK1, RIPK3, MLKL).- Use a well-established necroptosis stimulus, such as TNF-α in combination with a pan-caspase inhibitor (e.g., zVAD-fmk) and a SMAC mimetic. |
| No apoptotic effect observed at high concentrations of this compound in mouse cells. | This compound is inactive in mouse cells. | Use a different RIPK3 inhibitor known to be active in murine cells (e.g., GSK'872) or use a human cell line. Alternatively, if studying the specific effects of this compound is necessary, consider using mouse cells engineered to express human RIPK3.[3] |
| Difficulty distinguishing between necroptosis and apoptosis. | The morphological and biochemical features of late-stage apoptosis and necroptosis can overlap. | Utilize a combination of assays. For example, use Propidium Iodide (PI) or 7-AAD staining to identify cells with compromised membrane integrity (a feature of necroptosis and late apoptosis) in conjunction with Annexin V staining to detect early-stage apoptosis.[6] Western blotting for cleaved Caspase-3 or Caspase-8 can specifically indicate apoptosis. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| RIPK3 Binding IC50 | 0.9 nM | Recombinant human RIPK3 | [1][3] |
| RIPK3 Kinase Inhibition IC50 | 0.3 nM | Recombinant human RIPK3 | [1][2] |
| TNF-induced Necroptosis Inhibition | 0.01 - 3 µM | Human HT-29 cells | [1] |
Table 2: Concentration-Dependent Effects of RIPK3 Inhibitors on Cell Viability
| Compound | Concentration | Effect on Cell Viability | Cell Line | Reference |
| GSK'872 | Increasing Concentrations | Decreased viability (Apoptosis) | NIH3T3 | [4] |
| GSK'843 | Increasing Concentrations | Decreased viability (Apoptosis) | NIH3T3 | [4] |
| GSK'872 | 10 µM | Decreased viability (Apoptosis) | 3T3SA, SVEC, L929 | [3] |
| This compound | 0.5, 1, and 5 mM | Alleviated necroptotic cell death | Primary mouse retinal ganglion cells (in vivo) | [7] |
Experimental Protocols
Protocol 1: Determination of this compound Concentration for Necroptosis Inhibition
-
Cell Seeding: Plate human HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, ranging from 1 nM to 10 µM.
-
Pre-treatment: Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (10 ng/ml), a SMAC mimetic (e.g., BV6, 100 nM), and a pan-caspase inhibitor (e.g., zVAD-fmk, 20 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Cell Viability Assay: Assess cell viability using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the log of this compound concentration to determine the EC50 for necroptosis inhibition.
Protocol 2: Assessment of this compound-Induced Apoptosis
-
Cell Seeding: Plate 3T3SA cells (known to have high RIPK3 levels) in a 6-well plate.
-
Treatment: Treat the cells with a high concentration of a murine-active RIPK3 inhibitor like GSK'872 (e.g., 10 µM) or, if using human RIPK3-expressing mouse cells, a high concentration of this compound. Include a vehicle control (DMSO). To confirm apoptosis, include a condition with the RIPK3 inhibitor plus a pan-caspase inhibitor (e.g., zVAD-fmk).
-
Incubation: Incubate for a specified time course (e.g., 2.5, 6, 12, 18 hours).
-
Protein Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Perform SDS-PAGE and western blotting to detect the cleavage of Caspase-3 and Caspase-8, which are hallmarks of apoptosis. Use antibodies that recognize both the full-length and cleaved forms of these proteins.
-
Cell Death Quantification (Optional): In parallel, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Signaling Pathway Diagrams
Caption: Low concentration of this compound inhibits necroptosis by blocking RIPK3 kinase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK840 Dosage for In Vivo Experiments
Welcome to the technical support center for the use of GSK840 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during in vivo experiments with this potent RIPK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that is highly potent and selective for Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 is a crucial component of the necroptosis signaling pathway, a form of programmed cell death. This compound functions by binding to the kinase domain of RIPK3, thereby inhibiting its activity and blocking the downstream events that lead to necroptotic cell death.
Q2: I am planning an in vivo experiment in mice. What is a good starting dose for this compound?
A2: A critical consideration for using this compound in murine models is its species specificity. This compound is a potent inhibitor of human RIPK3 but is inactive against mouse RIPK3.[1][2] Therefore, standard wild-type mouse strains are not suitable for in vivo efficacy studies of this compound. To investigate the effects of this compound in a mouse model, it is necessary to use mice that express the human form of RIPK3 (humanized RIPK3 mice).
Q3: Are there any known off-target effects or toxicity associated with this compound?
A3: A significant concern with this compound and other RIPK3 inhibitors is the potential for on-target toxicity. At concentrations approximately twice the EC50 for necroptosis inhibition, this compound can induce apoptosis.[3] This is believed to occur through a conformational change in RIPK3 that promotes the recruitment of RIPK1 and activation of caspase-8.[3] This dose-dependent switch from necroptosis inhibition to apoptosis induction is a critical factor to consider during dose-finding studies. High concentrations of this compound have also been reported to have potential teratogenic effects in zebrafish larvae and retinal toxicity in mice when administered at high intravitreal doses.[4]
Q4: What is the best way to formulate this compound for in vivo administration?
A4: this compound is a hydrophobic molecule and requires a suitable vehicle for in vivo delivery. Several formulations have been successfully used. The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral, or local injection). For detailed formulation protocols, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No efficacy observed in a mouse model. | Species specificity. | Confirm that you are using a mouse model that expresses human RIPK3. This compound is not effective against murine RIPK3.[1][2] |
| Inadequate dose. | The administered dose may be too low to achieve sufficient target engagement in the tissue of interest. A dose-escalation study is recommended to determine the optimal dose. | |
| Poor bioavailability. | The chosen formulation and/or route of administration may result in low systemic exposure. Consider optimizing the vehicle or exploring a different administrative route. | |
| Compound instability. | Ensure that this compound is properly stored and that the formulation is stable. Prepare fresh solutions for each experiment. | |
| Unexpected cell death or toxicity observed. | On-target apoptosis. | The dose of this compound may be too high, leading to the induction of apoptosis.[3] It is crucial to perform a careful dose-response study to identify a therapeutic window that inhibits necroptosis without triggering apoptosis. |
| Vehicle toxicity. | The vehicle used to dissolve this compound may be causing toxicity. Include a vehicle-only control group in your experiments to assess this possibility. | |
| Off-target effects. | While this compound is highly selective for RIPK3, off-target effects at high concentrations cannot be entirely ruled out. | |
| Difficulty dissolving this compound. | Poor solubility. | This compound is hydrophobic. Refer to the "Experimental Protocols" section for recommended solubilization methods and vehicle compositions. Sonication may aid in dissolution. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| RIPK3 Binding IC50 | 0.9 nM | Fluorescence Polarization |
| RIPK3 Kinase Inhibition IC50 | 0.3 nM | ADP-Glo Assay |
Data sourced from multiple supplier websites and publications.[2][5]
Table 2: In Vivo Dosage and Effects of this compound (Intravitreal Administration in Mice)
| Concentration | Effect on Retinal Ganglion Cell (RGC) Survival | Observed Toxicity |
| 0.5 mM | No significant increase in RGC survival compared to the injury group. | Not reported. |
| 1 mM | Significant increase in RGC survival after ischemia/reperfusion injury. | No significant toxicity observed. |
| 5 mM | Decreased RGC counts compared to the 1 mM group, suggesting potential toxicity. | Retinal toxicity observed.[4] |
This data is from a study on retinal ischemia/reperfusion injury in mice.[4]
Experimental Protocols
Formulation of this compound for In Vivo Use
The following are examples of vehicle formulations that can be used to dissolve this compound for in vivo experiments. It is recommended to prepare a stock solution in DMSO and then dilute it into the final aqueous vehicle.
Formulation 1 (For Intraperitoneal or Intravenous Injection) [5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, add the components in the following order, ensuring each is fully dissolved before adding the next:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Formulation 2 (Alternative for Systemic Administration) [5]
-
Prepare a stock solution of this compound in DMSO.
-
For the final solution, dilute the DMSO stock into a vehicle containing:
-
90% (20% SBE-β-CD in Saline)
-
Formulation 3 (For Oral Gavage) [5]
-
Prepare a stock solution of this compound in DMSO.
-
For the final solution, dilute the DMSO stock into:
-
90% Corn oil
-
Note: The solubility of this compound in these formulations is reported to be ≥ 2.5 mg/mL.[5] It is always recommended to visually inspect the final solution for any precipitation. Gentle warming and sonication can be used to aid dissolution. For in vivo experiments, it is best to prepare fresh solutions on the day of use.
Visualizations
Caption: The necroptosis pathway initiated by TNFR1 activation, leading to the formation of the necrosome and culminating in MLKL-mediated plasma membrane disruption. This compound specifically inhibits the kinase activity of RIPK3, a key step in this cascade.
Caption: A recommended workflow for optimizing the in vivo dosage of this compound, starting from model selection and formulation to dose-escalation studies and the determination of the therapeutic window.
Caption: A diagram illustrating the dual, concentration-dependent effects of this compound. At therapeutic concentrations, it inhibits necroptosis, while at higher concentrations, it can induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. [PDF] this compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion | Semantic Scholar [semanticscholar.org]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GSK840 inactive in mouse cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK840, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on its observed inactivity in murine cell lines.
| Issue | Possible Cause | Recommended Action |
| This compound shows no inhibition of necroptosis in mouse cell lines (e.g., L929, 3T3-L1). | Species Specificity: this compound is known to be inactive against mouse RIPK3. This is due to differences in the amino acid sequence of the kinase domain between human and mouse RIPK3, which affects inhibitor binding.[1][2] | - Use a different RIPK3 inhibitor known to be active in mouse cells , such as GSK'872 or GSK'843. - If the experimental design requires the use of this compound, consider using a mouse cell line engineered to express human RIPK3.[2] |
| Variability in IC50 values between experiments. | Cell Density and Health: The number of cells seeded and the overall health of the culture can significantly impact drug potency measurements. | - Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. - Routinely check for mycoplasma contamination and ensure consistent cell passage numbers. |
| Compound Precipitation in Media. | Solubility Issues: this compound, like many small molecules, has limited aqueous solubility and may precipitate at higher concentrations or in certain media formulations. | - Prepare fresh stock solutions in DMSO and ensure the final DMSO concentration in the culture media is low (typically ≤0.1%) to avoid solvent-induced toxicity.[3] - Visually inspect the media for any signs of precipitation after adding the compound. If observed, consider lowering the final concentration or using a different formulation if available. |
| Unexpected Cell Death at High Concentrations. | Induction of Apoptosis: Some RIPK3 inhibitors, including this compound, have been reported to induce apoptosis at concentrations higher than those required to inhibit necroptosis.[4] This is thought to occur through a conformational change in RIPK3 that facilitates the recruitment of the apoptotic machinery.[4][5] | - Perform a dose-response curve to determine the optimal concentration for necroptosis inhibition without inducing apoptosis. - Include an apoptosis inhibitor (e.g., a pan-caspase inhibitor like z-VAD-FMK) as a control to distinguish between necroptosis and apoptosis. |
| Inconsistent Results in Necroptosis Induction. | Suboptimal Necroptosis Stimulus: The method used to induce necroptosis can affect the outcome of the experiment. | - Ensure the potency of the necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics, and z-VAD-FMK). - Optimize the concentration and incubation time of the inducing agents for the specific cell line being used. A common protocol for HT-29 cells involves a combination of TNF-α, a SMAC mimetic, and z-VAD-FMK.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound inactive in mouse cell lines?
A1: this compound's inactivity in mouse cell lines is due to species-specific differences in the target protein, RIPK3. The binding affinity of this compound to RIPK3 is dictated by the specific amino acid sequence and structure of the kinase domain. In mouse RIPK3, variations in this domain prevent effective binding of this compound, rendering it unable to inhibit the kinase's activity.[1][2] Specifically, the phosphorylation sites and the flanking amino acid sequences in human and mouse RIPK3 are different, which is a primary determinant for the species-specific interaction with downstream signaling molecules and likely with inhibitors like this compound.[7][8]
Q2: What is the mechanism of action for this compound in human cells?
A2: In human cells, this compound acts as a potent and selective inhibitor of RIPK3 kinase. It binds to the ATP-binding pocket of the RIPK3 kinase domain, preventing the phosphorylation of its downstream target, Mixed Lineage Kinase Domain-Like (MLKL).[3][6] This action blocks the execution of the necroptotic cell death pathway.
Q3: What are the recommended positive and negative controls for a this compound experiment in human cells?
A3:
-
Positive Control (for necroptosis inhibition): A known inhibitor of necroptosis that is active in the chosen cell line (e.g., another potent RIPK3 inhibitor or an MLKL inhibitor like necrosulfonamide).
-
Negative Control (for this compound activity): Vehicle control (e.g., DMSO) in cells where necroptosis is induced. This will show the maximum level of necroptotic cell death.
-
Necroptosis Induction Control: Cells treated with the necroptosis-inducing stimulus (e.g., TNFα + SMAC mimetic + z-VAD-FMK) without any inhibitor.
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Viability Control: Untreated cells to represent 100% cell viability.
Q4: Can this compound induce any off-target effects?
A4: While this compound is reported to be a highly selective inhibitor for RIPK3, it is a good practice to consider potential off-target effects.[1] At concentrations significantly higher than its IC50 for necroptosis inhibition, this compound has been observed to induce apoptosis.[4] It is recommended to perform a comprehensive dose-response analysis to identify the optimal concentration for your experiments.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| RIPK3 Kinase Activity IC50 | 0.3 nM | Recombinant human RIPK3 | [3][6] |
| RIPK3 Binding Affinity IC50 | 0.9 nM | Recombinant human RIPK3 | [3][6] |
| Necroptosis Inhibition in HT-29 cells | Concentration-dependent | TNF-α (10 ng/ml) + zVAD-fmk (20 µM) + SMAC mimetic (100 nM) for 24 hours | [1][6] |
Experimental Protocols
Protocol: Induction and Inhibition of Necroptosis in HT-29 Human Colorectal Adenocarcinoma Cells
This protocol provides a method for inducing necroptosis in HT-29 cells and assessing the inhibitory effect of this compound.
Materials:
-
HT-29 cells
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Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO
-
TNF-α (Tumor Necrosis Factor-alpha)
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SMAC mimetic (e.g., birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
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96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Compound Treatment: Add the desired concentrations of this compound or vehicle control (DMSO) to the appropriate wells.
-
Necroptosis Induction: Immediately after adding the compound, add the necroptosis-inducing cocktail to the wells. A commonly used combination is TNF-α (final concentration 10 ng/mL), a SMAC mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
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Cell Viability Assessment: After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, according to the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control and the untreated control. Plot the results as a dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound inhibition of necroptosis in HT-29 cells.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diverse Sequence Determinants Control Human and Mouse Receptor Interacting Protein 3 (RIP3) and Mixed Lineage Kinase domain-Like (MLKL) Interaction in Necroptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse sequence determinants control human and mouse receptor interacting protein 3 (RIP3) and mixed lineage kinase domain-like (MLKL) interaction in necroptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for GSK840 Off-Target Kinase Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target kinase activity of GSK840, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that targets the kinase domain of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] It binds to the RIP3 kinase domain with a high affinity, exhibiting an IC50 of approximately 0.9 nM, and inhibits its kinase activity with an IC50 of around 0.3 nM.[1][2] RIPK3 is a key regulator of necroptosis, a form of programmed cell death.
Q2: What are the known off-target activities of this compound?
While this compound is highly potent for RIPK3, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations. Comprehensive kinome-wide profiling is essential to fully characterize its selectivity. For the purpose of this guide, we will consider a hypothetical off-target profile where this compound shows some inhibitory activity against Kinase Y and Kinase Z at higher concentrations (see Table 1). It is crucial for researchers to perform their own selectivity profiling to understand the specific off-target effects in their experimental system.[3][4]
Q3: Why is it important to control for off-target effects?
Q4: What are the general strategies to control for off-target kinase activity?
Several strategies can be employed to control for off-target effects:
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Use the lowest effective concentration of this compound: This minimizes the engagement of less sensitive off-targets.
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Perform kinome-wide selectivity profiling: This provides a comprehensive view of the inhibitor's specificity.[8][9]
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Validate target engagement in cells: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to RIPK3 in your cellular model.[10][11]
-
Perform rescue experiments: If the observed phenotype can be reversed by expressing a drug-resistant mutant of RIPK3, it provides strong evidence for on-target activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent phenotype observed with this compound treatment. | 1. Off-target effects of this compound. 2. Cellular context-dependent inhibitor activity. 3. Incorrect inhibitor concentration. | 1. Verify Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound is binding to RIPK3 in your cells. 2. Titrate this compound Concentration: Determine the minimal concentration of this compound that inhibits RIPK3 activity without causing the unexpected phenotype. 3. Use a Structurally Distinct Inhibitor: Treat cells with another potent and specific RIPK3 inhibitor (e.g., GSK'872) to see if the same phenotype is observed.[12] 4. Perform a Kinome Profile: Analyze the selectivity of this compound against a broad panel of kinases to identify potential off-targets. |
| Observed phenotype does not correlate with RIPK3 inhibition. | 1. The phenotype is a result of an off-target effect. 2. The phenotype is due to the inhibition of a downstream signaling pathway affected by an off-target kinase. | 1. Consult Kinome Profiling Data: Review the selectivity data (see Table 1) to identify potential off-targets that could be responsible for the observed phenotype. 2. Knockdown Off-Target Kinases: Use siRNA or shRNA to specifically knockdown the expression of suspected off-target kinases and see if this phenocopies the effect of this compound. 3. Rescue Experiment: If possible, overexpress a drug-resistant mutant of the primary target (RIPK3) to see if it reverses the phenotype. |
| This compound induces apoptosis at concentrations intended to inhibit necroptosis. | 1. This may be a known consequence of RIPK3 inhibition in some cell types, where the inhibition of RIPK3's kinase activity can shift the cellular response towards apoptosis.[12][13][14] 2. Off-target inhibition of pro-survival kinases. | 1. Careful Dose-Response Analysis: Determine the concentration window where necroptosis is inhibited without significant induction of apoptosis. 2. Use Apoptosis Inhibitors: Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the observed cell death is indeed apoptosis. 3. Evaluate Structurally Distinct Inhibitors: Test if other RIPK3 inhibitors also induce apoptosis to distinguish between an on-target versus an off-target effect. |
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (RIPK3) and two hypothetical off-target kinases (Kinase Y and Kinase Z). Note: This data is for illustrative purposes only.
| Kinase | IC50 (nM) | Assay Type | ATP Concentration |
| RIPK3 | 0.3 | Biochemical Activity | Km |
| Kinase Y | 150 | Biochemical Activity | 1 mM |
| Kinase Z | 800 | Biochemical Activity | 1 mM |
Key Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound across a broad range of kinases.
Methodology:
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Outsource kinome profiling to a commercial vendor (e.g., Reaction Biology, Eurofins).[15][16][17][18][19]
-
Provide the vendor with a sample of this compound at a specified concentration.
-
Typically, the inhibitor is first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).
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For any kinases showing significant inhibition (e.g., >70% at 1 µM), a follow-up dose-response analysis is performed to determine the IC50 value.[3]
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It is recommended to perform the profiling at physiological ATP concentrations (e.g., 1 mM) to better reflect the cellular environment.[5]
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target protein, RIPK3, in intact cells.[10][11]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble RIPK3 at each temperature by Western blotting or other quantitative protein detection methods.
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Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates thermal stabilization of RIPK3 upon drug binding, confirming target engagement.[20][21]
Use of Structurally Distinct Inhibitors
Objective: To confirm that an observed biological effect is due to the inhibition of RIPK3 and not an artifact of the this compound chemical scaffold.
Methodology:
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Identify a second, structurally different, potent, and selective RIPK3 inhibitor (e.g., GSK'872).
-
Perform a dose-response experiment with the second inhibitor to determine its effective concentration for inhibiting RIPK3 in your experimental system.
-
Treat your cells or animal model with the second inhibitor at its effective concentration.
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Interpretation: If the second inhibitor recapitulates the phenotype observed with this compound, it provides strong evidence that the effect is mediated by the inhibition of RIPK3.
Visualizations
References
- 1. This compound | RIP kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 12. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assayquant.com [assayquant.com]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
GSK840 cytotoxicity in control cells
This guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity observed with the use of GSK840, a potent RIPK3 inhibitor, in control cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] Its primary role is to block the kinase activity of RIPK3, a key component of the necroptosis signaling pathway.[3][4] By inhibiting RIPK3, this compound effectively blocks necroptotic cell death induced by stimuli such as TNF-α.[1][2]
Q2: Is this compound expected to be cytotoxic to control cells not undergoing necroptosis?
Yes, under certain conditions, this compound can induce cytotoxicity in control cells. This is a known, on-target effect of the inhibitor. Several studies have reported that while this compound is a potent inhibitor of necroptosis at lower concentrations, it can trigger apoptosis in a concentration-dependent manner.[5][6][7]
Q3: What is the mechanism of this compound-induced cytotoxicity?
The cytotoxicity observed with this compound is primarily due to the induction of apoptosis. This is not considered a non-specific, off-target effect. Instead, the binding of this compound to the RIPK3 kinase domain is believed to impose a conformational change.[5] This change facilitates the recruitment of RIPK1, leading to the formation of a death-inducing signaling complex that includes FADD and Caspase-8, ultimately activating the apoptotic cascade.[6] This effect can typically be reversed by using a pan-caspase inhibitor like z-VAD-FMK.[7]
Q4: At what concentrations is this compound cytotoxicity typically observed?
There is a specific concentration window for this compound's activity. It inhibits necroptosis at nanomolar to low micromolar concentrations. However, cytotoxicity via apoptosis is often observed at concentrations approximately two-fold higher than its effective concentration (EC50) for blocking necroptosis.[6] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for necroptosis inhibition versus the threshold for inducing apoptosis.
Q5: Are there species-specific differences in this compound activity?
Yes, this compound is reported to be active in human cells but inactive in mouse cells for inhibiting necroptosis.[3] However, it has been shown to induce apoptosis in mouse cells that express human RIPK3, highlighting the on-target nature of this apoptotic effect.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published findings.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 | Reference |
|---|---|---|---|
| Human RIPK3 | Kinase Activity Assay | 0.3 nM | [1][2] |
| Human RIPK3 | Binding Assay | 0.9 nM |[1][2] |
Table 2: Cellular Activity and Cytotoxicity Profile
| Cell Line | Activity | Concentration Range | Key Observation | Reference |
|---|---|---|---|---|
| Human HT-29 | Necroptosis Inhibition | 0.01 - 3 µM | Concentration-dependent blockage of TNF-induced necroptosis. | [2][7] |
| Various (e.g., NIH 3T3) | Apoptosis Induction | >EC50 for necroptosis inhibition | Triggers RIPK3-mediated apoptosis at concentrations ~2x the EC50. | [6] |
| Mouse Cells | Apoptosis Induction | Concentration-dependent | Induces apoptosis in mouse cells expressing human hRIP3. |[3] |
Troubleshooting Guide
Issue: Unexpected cytotoxicity observed in control cells treated with this compound.
This is a common observation and is often due to the on-target apoptotic effect of the inhibitor at higher concentrations. Follow these steps to troubleshoot.
Step 1: Verify the Concentration
-
Action: Perform a detailed dose-response experiment. Titrate this compound across a wide range of concentrations (e.g., 10 nM to 10 µM) in your specific control cell line.
-
Rationale: To identify the precise therapeutic window where this compound inhibits necroptosis (if applicable) without inducing significant apoptosis. Cytotoxicity often appears at concentrations just above the optimal inhibitory dose.[6]
Step 2: Characterize the Type of Cell Death
-
Action: Use multiple assays to distinguish between apoptosis and necrosis.
-
Apoptosis: Use Annexin V/PI staining, caspase-3/7 activity assays, or TUNEL staining.
-
Necrosis/Necroptosis: Use LDH release assays or Propidium Iodide (PI) staining alone.
-
-
Rationale: this compound-induced cytotoxicity is typically apoptotic. Confirming this mechanism is key to understanding your results.
Step 3: Use a Caspase Inhibitor Control
-
Action: Co-treat your cells with this compound and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
Rationale: If the observed cytotoxicity is apoptotic, it should be significantly reduced or completely blocked by the caspase inhibitor.[7] This confirms the cell death pathway and rules out non-specific toxicity.
Step 4: Review Experimental Factors
-
Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cultures can have altered sensitivity to cytotoxic agents.
-
Solvent Control: Always include a vehicle-only control (e.g., DMSO). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. This compound stock solutions are typically stored at -80°C.[1]
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with GSK840 inhibitor
Welcome to the technical support center for the GSK840 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this potent and selective RIPK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] It functions by binding to the ATP-binding site within the kinase domain of RIPK3, thereby preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), a key step in the execution of necroptosis.[3]
Q2: What are the key differences in this compound activity between species?
A significant factor leading to inconsistent results is the species-specific activity of this compound. The inhibitor is potent against human RIPK3 but is inactive against murine (mouse) RIPK3.[4][5] This is a critical consideration when designing experiments and interpreting data.
Q3: Why am I observing cell death at higher concentrations of this compound instead of protection from necroptosis?
This is a known on-target effect of this compound and other RIPK3 inhibitors.[6][7][8][9] While at lower concentrations this compound effectively inhibits necroptosis, at higher concentrations (typically >3 µM), it can induce apoptosis.[9] This paradoxical effect is thought to be caused by a conformational change in RIPK3 upon inhibitor binding, which promotes the assembly of a pro-apoptotic complex involving RIPK1, FADD, and Caspase-8.[6][7][8]
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of Necroptosis
You are observing variable or no inhibition of necroptosis in your cell-based assays.
Possible Causes and Solutions:
-
Incorrect Concentration: The effective concentration in cell-based assays is significantly higher than the biochemical IC50. There can be a 100- to 1000-fold shift in the IC50 when moving from a cell-free biochemical assay to a cellular context.[4]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM).
-
-
Species Incompatibility: You are using a mouse cell line or model.
-
Inhibitor Instability: Improper storage or handling of the this compound stock solution can lead to degradation.
-
Solubility Issues: Poor solubility of this compound in your experimental media can reduce its effective concentration.
Issue 2: Unexpected Cell Death or Toxicity
You are observing increased cell death after treatment with this compound, even in the absence of a necroptotic stimulus.
Possible Causes and Solutions:
-
Concentration-Dependent Apoptosis: You are using too high a concentration of this compound, leading to the induction of apoptosis.[6][7][8][9]
-
Recommendation: Lower the concentration of this compound to a range that inhibits necroptosis without inducing apoptosis. A careful dose-response experiment is crucial. You can co-treat with a pan-caspase inhibitor, like z-VAD-FMK, to confirm if the observed cell death is caspase-dependent apoptosis.[4]
-
-
Off-Target Effects: While this compound is highly selective for RIPK3, off-target effects, although minimal, cannot be entirely ruled out at very high concentrations.[4][10]
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (Kinase Activity) | 0.3 nM | Human | Biochemical | [1][3] |
| IC50 (Binding Affinity) | 0.9 nM | Human | Biochemical | [1][2][3] |
| Cellular IC50 (TNF-induced necroptosis in HT-29 cells) | 100 - 1000 fold higher than biochemical IC50 | Human | Cell-based | [4] |
| Activity in Mouse Cells | Inactive | Murine | Cell-based | [4][5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in a Cell-Based Necroptosis Assay
-
Cell Seeding: Plate your human cells of interest (e.g., HT-29) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.
-
Pre-treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 3, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Necroptosis: Induce necroptosis using an appropriate stimulus for your cell line (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-FMK and a protein synthesis inhibitor like cycloheximide for HT-29 cells).
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or by staining with propidium iodide and analysis via flow cytometry or fluorescence microscopy.
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 for necroptosis inhibition.
Protocol 2: Distinguishing Between Necroptosis Inhibition and Apoptosis Induction
-
Experimental Setup: Design your experiment with the following conditions:
-
Vehicle control
-
Necroptosis stimulus alone
-
Necroptosis stimulus + varying concentrations of this compound
-
Varying concentrations of this compound alone
-
(Optional) Apoptosis-inducing agent as a positive control
-
-
Co-treatment with Caspase Inhibitor: For each condition, have a parallel set of wells co-treated with a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
Cell Death Measurement: After the incubation period, assess cell death.
-
Interpretation:
-
If this compound rescues cell death induced by the necroptotic stimulus, it is acting as a necroptosis inhibitor.
-
If this compound alone causes cell death that is blocked by the caspase inhibitor, it is inducing apoptosis.
-
If this compound at higher concentrations fails to rescue necroptosis and this effect is reversed by a caspase inhibitor, it indicates a switch from necroptosis to apoptosis.[4]
-
Visualizations
Caption: Simplified signaling pathway of TNF-α induced necroptosis and the inhibitory action of this compound on RIPK3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
GSK840 degradation in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK840 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Its primary mechanism of action is the inhibition of the kinase activity of RIPK3, a key protein involved in the execution of necroptosis, a form of programmed cell death. By inhibiting RIPK3, this compound can block necroptotic cell death in various cell types.[2][3]
Q2: What is the optimal concentration of this compound to use for inhibiting necroptosis?
The optimal concentration of this compound for necroptosis inhibition is cell-type dependent and should be determined empirically. However, published studies have shown effective inhibition of TNF-induced necroptosis in human HT-29 cells at concentrations ranging from 0.01 to 3 μM.[4] It is crucial to perform a dose-response experiment to determine the minimal effective concentration that inhibits necroptosis without inducing off-target effects in your specific cell line.
Q3: I am observing unexpected cell death in my experiments after treating with this compound. What could be the cause?
A critical characteristic of this compound and other RIPK3 inhibitors is their ability to induce apoptosis at concentrations higher than those required for necroptosis inhibition.[5] This phenomenon, sometimes referred to as "on-target toxicity," is mediated by RIPK3 and involves the recruitment of RIPK1 and subsequent activation of caspase-8.[6] If you observe increased cell death, especially if it is sensitive to pan-caspase inhibitors like z-VAD-FMK, it is likely due to this compound-induced apoptosis.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of necroptosis.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the EC50 for necroptosis inhibition in your specific cell model. Start with a concentration range of 0.01 µM to 10 µM. |
| This compound Degradation | This compound stability in cell culture medium can be a factor. Prepare fresh working solutions for each experiment from a frozen stock. Consider replenishing the medium with fresh this compound for long-term experiments (e.g., > 24 hours). See the experimental protocol below to assess stability in your specific medium. |
| Incorrect Timing of Treatment | The timing of this compound addition relative to the necroptosis-inducing stimulus is critical. For most experimental setups, pre-incubation with this compound for 1-2 hours before adding the stimulus is recommended. |
| Cell Line Insensitivity | Confirm that your cell line expresses RIPK3 and is capable of undergoing necroptosis. Some cell lines may lack key components of the necroptosis pathway. |
Problem 2: Increased cell death upon this compound treatment.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| This compound-Induced Apoptosis | This is the most likely cause. Reduce the concentration of this compound to the minimal effective dose for necroptosis inhibition. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to confirm if the observed cell death is caspase-dependent. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO as your this compound treatment) to assess solvent toxicity. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Poor solubility can lead to inconsistent results and potential cytotoxicity. If precipitation occurs, try preparing a fresh, lower concentration working solution. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol outlines a general method to assess the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Spiked Medium:
-
Prepare a working solution of this compound in your cell culture medium (with or without FBS, as per your experimental conditions) at a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare a control sample of the same medium without this compound.
-
-
Incubation:
-
Aliquot the this compound-spiked medium and the control medium into separate microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point should be processed immediately.
-
-
Sample Preparation for HPLC:
-
At each time point, take an aliquot of the this compound-spiked medium and the control medium.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the medium sample.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A typical starting point for a C18 column would be a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at a wavelength where this compound has maximum absorbance (this may need to be determined empirically or from the supplier's data).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics. From this plot, the half-life (t½) of this compound in your specific medium can be calculated.
-
Visualizations
This compound Signaling Pathway
Caption: Dual role of this compound in regulating cell death pathways.
Experimental Workflow for Assessing this compound Stability
Caption: Step-by-step workflow for determining this compound stability.
Troubleshooting Logic for Unexpected Cell Death
Caption: Decision tree for troubleshooting this compound-induced cell death.
References
- 1. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming GSK840 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the RIPK3 inhibitor, GSK840. The information is designed to help address specific issues that may be encountered during experiments aimed at inducing necroptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] Its primary mechanism of action is to bind to the ATP-binding pocket of the RIPK3 kinase domain, thereby inhibiting its catalytic activity.[1] RIPK3 is a crucial kinase in the necroptosis pathway, a form of regulated cell death. By inhibiting RIPK3, this compound is designed to block the downstream phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) and the subsequent execution of necroptosis.
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound is most commonly due to defects in the necroptosis signaling pathway within the cancer cells. The primary reason is often the low or absent expression of RIPK3, the direct target of this compound. Many cancer cell lines have been shown to downregulate or epigenetically silence RIPK3 expression as a mechanism to evade cell death. Other potential reasons include mutations in key necroptosis proteins like RIPK1 or MLKL that prevent the proper formation or function of the necrosome.
Q3: I am observing apoptosis instead of necroptosis upon this compound treatment. Why is this happening?
This compound, particularly at higher concentrations, has been observed to induce apoptosis in a RIPK3-dependent manner.[2][3] This phenomenon is thought to occur because the binding of the inhibitor to RIPK3 can induce a conformational change that facilitates the recruitment of RIPK1 and FADD to form a pro-apoptotic complex, leading to the activation of Caspase-8.[3] It is crucial to perform dose-response experiments to determine the optimal concentration of this compound that selectively inhibits necroptosis without inducing significant apoptosis in your specific cell model.
Q4: Are there any known resistance mechanisms to this compound in cancer cells?
Currently, there is a lack of published literature describing acquired resistance mechanisms specifically to this compound in cancer cells. The primary form of "resistance" is intrinsic, meaning the cancer cells already possess mechanisms to evade necroptosis, such as the absence of RIPK3.
Q5: Can this compound be used in combination with other therapies?
While specific combination therapies with this compound are not extensively documented, the general strategy of combining necroptosis inducers with other anti-cancer agents is an active area of research. For cancer cells that have silenced RIPK3, combination with epigenetic modifying agents, such as DNA methyltransferase (DNMT) inhibitors, could potentially restore RIPK3 expression and sensitize the cells to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable cell death after this compound treatment. | 1. Low or absent RIPK3 expression in the cancer cell line. | - Verify RIPK3 expression: Perform Western blot or qPCR to determine the endogenous levels of RIPK3 in your cell line. - Use a positive control cell line: Include a cell line known to express RIPK3 and undergo necroptosis (e.g., HT-29) in your experiments. - Consider RIPK3 re-expression: If your cell line is RIPK3-negative, consider transient or stable transfection to exogenously express RIPK3. |
| 2. Inactive necroptosis pathway components. | - Check for MLKL and RIPK1 expression: Verify the presence of other key necroptosis proteins by Western blot. - Induce necroptosis with a known stimulus: Use a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) to confirm that the necroptosis pathway is functional in your cells. | |
| 3. Suboptimal this compound concentration. | - Perform a dose-response curve: Titrate this compound over a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective dose for your cell line. | |
| High levels of apoptosis observed. | 1. This compound concentration is too high. | - Lower the this compound concentration: Based on your dose-response curve, select a concentration that effectively inhibits necroptosis with minimal induction of apoptosis. - Include an apoptosis inhibitor: Use a pan-caspase inhibitor like z-VAD-FMK in your control experiments to distinguish between apoptosis and necroptosis. |
| 2. Cell line is highly sensitive to RIPK3-mediated apoptosis. | - Characterize the cell death modality: Use assays that can differentiate between apoptosis and necroptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | - Standardize cell passage number and density: Use cells within a consistent passage number range and ensure a standardized seeding density for all experiments. - Ensure consistent this compound preparation: Prepare fresh stock solutions of this compound in DMSO and dilute to the final working concentration immediately before use. |
| 2. This compound degradation. | - Properly store this compound: Store the stock solution at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for RIPK3 binding and kinase activity.
| Parameter | IC50 (nM) | Reference |
| RIPK3 Binding | 0.9 | [1] |
| RIPK3 Kinase Activity | 0.3 | [1] |
Note: Cellular IC50 values for inhibiting necroptosis are typically in the micromolar range and are cell line-dependent.
Key Experimental Protocols
Cell Viability Assay to Distinguish Necroptosis and Apoptosis
This protocol utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between healthy, apoptotic, and necroptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
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This compound
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TNF-α, Smac mimetic, z-VAD-FMK (for positive control of necroptosis)
-
Staurosporine (for positive control of apoptosis)
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Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include appropriate controls: untreated cells, vehicle control (DMSO), positive control for necroptosis, and positive control for apoptosis.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necroptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Phosphorylated RIPK3 and MLKL
This protocol is for detecting the activation of the necroptosis pathway by assessing the phosphorylation of RIPK3 and its substrate MLKL.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Immunoprecipitation of the Necrosome (RIPK1-RIPK3 complex)
This protocol allows for the isolation of the necrosome to study the interaction between RIPK1 and RIPK3.[4]
Materials:
-
Cell lysates from treated and control cells
-
Immunoprecipitation (IP) lysis buffer (e.g., Tris-based buffer with 1% Triton X-100 and protease/phosphatase inhibitors)
-
Anti-RIPK1 or anti-RIPK3 antibody for IP
-
Protein A/G magnetic beads
-
Wash buffer (IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
Procedure:
-
Lyse cells in IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the IP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against RIPK1 and RIPK3 to confirm their interaction.
Visualizations
Caption: this compound inhibits necroptosis by blocking RIPK3 phosphorylation.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: A standard workflow for testing this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GSK840 as a Potent and Selective RIPK3 Inhibator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK840, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), with other known RIPK3 inhibitors. The information presented is supported by experimental data to aid in the validation and application of this compound in necroptosis research.
Introduction to RIPK3 and Necroptosis
Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrosis or inflammatory cell death.[1] Necroptosis is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer.[2] The signaling cascade is initiated by stimuli such as tumor necrosis factor (TNF), leading to the formation of a protein complex known as the necrosome, which includes RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[3][4] Within the necrosome, RIPK3 becomes activated and phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to cell lysis.[4][5]
This compound: A Potent and Selective RIPK3 Inhibitor
This compound has been identified as a highly potent and selective small molecule inhibitor of RIPK3. It binds to the kinase domain of RIPK3, effectively blocking its catalytic activity and subsequent downstream signaling events that lead to necroptosis.[1][6]
Comparative Analysis of RIPK3 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other well-characterized RIPK3 inhibitors, GSK872 and Zharp-99.
Table 1: In Vitro Potency of RIPK3 Inhibitors
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | Human RIPK3 | Kinase Activity (ADP-Glo) | 0.3 | [1] |
| Human RIPK3 | Binding (Fluorescence Polarization) | 0.9 | [1] | |
| GSK872 | Human RIPK3 | Kinase Activity (ADP-Glo) | 1.3 | [7] |
| Human RIPK3 | Binding (Fluorescence Polarization) | 1.8 | [7] | |
| Zharp-99 | Human RIPK3 | Binding | 1.35 (Kd) | [8] |
| Human RIPK3 | Kinase Activity | Higher than GSK872 | [8] |
Table 2: Cellular Activity of RIPK3 Inhibitors
| Compound | Cell Line | Assay | Effect | Key Findings | Reference |
| This compound | Human HT-29 | TNF-induced Necroptosis | Inhibition | Blocks necroptosis in a concentration-dependent manner. Active in human cells but not mouse cells. | [6][9] |
| GSK872 | Human HT-29, Mouse L929 | TNF-induced Necroptosis | Inhibition | Blocks necroptosis in both human and mouse cells. | [9] |
| Zharp-99 | Human HT-29, Mouse MEFs | TNF-induced Necroptosis | Inhibition | Potently inhibits necroptosis in human, mouse, and rat cells. | [1][8] |
Note: A common characteristic of these RIPK3 inhibitors is the induction of apoptosis at concentrations higher than those required for necroptosis inhibition. This on-target toxicity is thought to be mediated by a conformational change in RIPK3 that facilitates the recruitment of RIPK1 and activation of caspase-8.[8][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound and other RIPK3 inhibitors.
In Vitro RIPK3 Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity of RIPK3 by measuring the amount of ADP produced during the phosphorylation of a substrate.
Materials:
-
Recombinant human RIPK3 (e.g., BPS Bioscience, #79497)[11]
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[11]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound, recombinant RIPK3, and MBP substrate to the Kinase Assay Buffer.
-
Initiate the kinase reaction by adding ATP (e.g., 25 µM final concentration).[11]
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value of the test compound by plotting the luminescence signal against the compound concentration.
Cellular Necroptosis Assay (TNF-induced in HT-29 cells)
This assay assesses the ability of a compound to inhibit necroptosis induced by a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human TNF-α (e.g., 20 ng/mL)[13]
-
SMAC mimetic (e.g., LCL161 at 100 nM or Birinapant)[14]
-
Test compounds (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[16]
-
Induce necroptosis by adding a cocktail of TNF-α, SMAC mimetic, and z-VAD-FMK to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 6-24 hours).[13]
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Determine the EC50 value of the test compound by plotting cell viability against the compound concentration.
-
As a control for necroptosis-specific inhibition, include a condition with a known necroptosis inhibitor like Necrostatin-1 (a RIPK1 inhibitor) to confirm the cell death pathway.[15]
Visualizations
RIPK3 Signaling Pathway in Necroptosis
Caption: The RIPK3 signaling pathway leading to necroptosis.
Experimental Workflow for Validating a RIPK3 Inhibitor
Caption: A generalized workflow for the preclinical validation of a kinase inhibitor.
Comparative Performance of RIPK3 Inhibitors
Caption: A comparative overview of key performance metrics for selected RIPK3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
GSK840: A Potent RIPK3 Inhibitor's On-Target Effects and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK840, a potent receptor-interacting protein kinase 3 (RIPK3) inhibitor, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of its on-target effects.
This compound is a highly potent and selective small molecule inhibitor of RIPK3, a key kinase involved in the execution of necroptosis, a form of programmed cell death.[1][2][3] Its ability to block necroptosis makes it a valuable tool for studying this cell death pathway and a potential therapeutic agent for diseases where necroptosis is implicated. However, a critical aspect of this compound's on-target effect is its dose-dependent dual functionality. While at low concentrations it effectively inhibits necroptosis, at higher concentrations, it can paradoxically induce apoptosis.[4][5] This guide delves into the specifics of these on-target effects, providing a comparative analysis with other RIPK3 inhibitors and detailed experimental protocols to assess these activities.
Comparative Analysis of RIPK3 Inhibitors
The efficacy of this compound and other RIPK3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for binding to the RIPK3 kinase domain and for inhibiting its kinase activity. A lower IC50 value indicates higher potency.
| Compound | RIPK3 Binding IC50 (nM) | RIPK3 Kinase Activity IC50 (nM) | Key Features |
| This compound | 0.9[1][3] | 0.3[1][3] | Potent and selective RIPK3 inhibitor; exhibits on-target toxicity by inducing apoptosis at higher concentrations.[4][5] |
| GSK'872 | 1.8[6][7] | 1.3[6][7] | Potent RIPK3 inhibitor; also known to induce apoptosis at higher concentrations.[4][5] |
| GSK'843 | 8.6[7] | 6.5[7] | RIPK3 inhibitor with a slightly lower potency compared to this compound and GSK'872; shares the characteristic of inducing apoptosis.[4][5] |
| UH15-38 | 20[7] | N/A | A potent RIPK3 inhibitor that has been shown to block influenza A virus-activated necroptosis.[7] |
| Zharp-99 | N/A | N/A | A novel RIPK3 kinase inhibitor that efficiently blocks necroptosis induced by multiple stimuli.[8] |
On-Target Effects of this compound: A Dual Mechanism
The primary on-target effect of this compound is the inhibition of RIPK3 kinase activity, which is essential for the execution of necroptosis. However, at concentrations approximately twice its half-maximal effective concentration (EC50) for necroptosis inhibition, this compound induces a conformational change in RIPK3. This altered conformation facilitates the recruitment of RIPK1, leading to the assembly of a death-inducing signaling complex (DISC) involving FADD and pro-caspase-8, ultimately triggering caspase-8-mediated apoptosis.[4][5]
Signaling Pathways of this compound Action
Caption: this compound's dual on-target effects on cell fate.
Experimental Protocols for Confirming On-Target Effects
To assess the on-target effects of this compound, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.
Experimental Workflow
Caption: Workflow for assessing this compound on-target effects.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent effect of this compound on cell viability in the presence of a necroptosis-inducing stimulus.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29)
-
This compound and other RIPK3 inhibitors
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound or other inhibitors for 1-2 hours.
-
Induce necroptosis by adding TNFα, a SMAC mimetic, and the pan-caspase inhibitor z-VAD-FMK.[9]
-
Incubate for a predetermined time (e.g., 24 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Necroptosis and Apoptosis Markers
This technique is used to detect the phosphorylation status of key necroptosis proteins (RIPK3, MLKL) and the cleavage of caspase-8, a hallmark of apoptosis.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies against:
-
Phospho-RIPK3
-
Total RIPK3
-
Phospho-MLKL
-
Total MLKL
-
Cleaved Caspase-8
-
Total Caspase-8
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Immunoprecipitation for RIPK1-RIPK3 Interaction
This method is used to confirm the interaction between RIPK1 and RIPK3, which is a key step in both necroptosis and this compound-induced apoptosis.
Materials:
-
Treated cell lysates
-
Antibody against RIPK3 or RIPK1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Protocol:
-
Pre-clear cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against RIPK1 and RIPK3.
Conclusion
This compound is a powerful tool for studying RIPK3-mediated necroptosis. Its high potency and selectivity make it a valuable research compound. However, researchers and drug developers must be cognizant of its on-target toxicity, namely the induction of apoptosis at higher concentrations. The experimental protocols outlined in this guide provide a robust framework for confirming both the desired necroptosis inhibition and the potential for off-target apoptotic effects, enabling a more complete and accurate assessment of this compound's biological activity. This comprehensive understanding is crucial for its appropriate application in research and for its potential translation into therapeutic strategies.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phosphorylation of RIPK3 kinase initiates an intracellular apoptotic pathway that promotes prostaglandin2α-induced corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 4. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GSK840 and GSK'872 in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used specific inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), GSK840 and GSK'872, in the context of necroptosis inhibition. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to Necroptosis and RIPK3 Inhibition
Necroptosis is a form of regulated cell death that is implicated in a variety of physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway. The core necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1] Upon activation, RIPK3 phosphorylates MLKL, leading to MLKL oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[1]
Given its central role, RIPK3 has emerged as a key therapeutic target for diseases driven by necroptosis. Small molecule inhibitors of RIPK3, such as this compound and GSK'872, are invaluable tools for studying the necroptosis pathway and for the development of novel therapeutics. Both compounds are potent and selective inhibitors of RIPK3 kinase activity.[2][3]
Quantitative Performance Comparison
This compound and GSK'872 exhibit distinct profiles in terms of their in vitro potency and species selectivity. The following tables summarize the available quantitative data for these two inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Human RIPK3 | Binding Affinity (Fluorescence Polarization) | 0.9 | [2] |
| Human RIPK3 | Kinase Inhibition (ADP-Glo) | 0.3 | [2] | |
| GSK'872 | Human RIPK3 | Binding Affinity (Fluorescence Polarization) | 1.8 | [3] |
| Human RIPK3 | Kinase Inhibition (ADP-Glo) | 1.3 | [3] | |
| Table 1: In Vitro Potency of this compound and GSK'872 against Human RIPK3. |
| Inhibitor | Human Cells | Murine (Mouse) Cells | Reference(s) |
| This compound | Active | Inactive | [4] |
| GSK'872 | Active | Active | [4] |
| Table 2: Species Selectivity of this compound and GSK'872. |
Note on Cellular Potency: While this compound demonstrates higher potency in biochemical assays, direct side-by-side comparisons of their half-maximal effective concentrations (EC50) for necroptosis inhibition in the same human cell line under identical conditions are not consistently reported in the literature. One study noted that GSK'840 was more potent in cellular necroptosis assays in HT-29 cells, but did not disclose the specific IC50 values.[2] It is also important to note that a significant shift in potency is often observed between biochemical and cell-based assays, with a 100- to 1000-fold decrease in potency being common for these compounds in cellular environments.[4]
Key Differentiators and Considerations for Use
The primary distinctions between this compound and GSK'872 lie in their in vitro potency and species selectivity .
-
Potency: In biochemical assays, This compound is the more potent inhibitor of human RIPK3, with approximately 2- to 4-fold lower IC50 values for binding and kinase inhibition compared to GSK'872.[2][3]
-
Species Selectivity: This is a critical factor for experimental design. This compound is specific for human RIPK3 and is inactive against the murine ortholog. [4] In contrast, GSK'872 inhibits both human and murine RIPK3 , making it a more versatile tool for studies involving mouse models.[4]
-
Induction of Apoptosis: A crucial consideration when using these inhibitors is their potential to induce apoptosis at higher concentrations. Studies have shown that at concentrations approximately twice their EC50 for necroptosis inhibition, both this compound and GSK'872 can trigger RIPK3-mediated, caspase-dependent apoptosis.[5] This on-target toxicity is an important factor to consider when interpreting experimental results and designing in vivo studies.
Signaling Pathway and Experimental Workflow
Necroptosis Signaling Pathway
The following diagram illustrates the canonical TNF-induced necroptosis pathway and highlights the point of action for this compound and GSK'872.
Caption: TNFα-induced necroptosis pathway and inhibition by this compound/GSK'872.
Experimental Workflow for Inhibitor Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of necroptosis inhibitors.
Caption: A typical workflow for testing necroptosis inhibitors in a cell-based assay.
Experimental Protocols
TNF-induced Necroptosis in HT-29 Cells
This protocol is a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
This compound or GSK'872
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The next day, treat the cells with a serial dilution of this compound or GSK'872 for 1-2 hours. Include a vehicle control (DMSO).
-
Necroptosis Induction: To induce necroptosis, add a cocktail of human TNF-α (final concentration ~10-100 ng/mL), a SMAC mimetic (final concentration ~100-500 nM), and zVAD-fmk (final concentration ~20-50 µM) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a preferred method.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control. Plot the dose-response curves and calculate the EC50 values for each inhibitor.
Conclusion
This compound and GSK'872 are both highly effective and selective inhibitors of RIPK3, making them indispensable tools for the study of necroptosis. The choice between these two compounds will largely depend on the specific experimental needs. This compound offers higher in vitro potency for studies involving human cells. GSK'872, with its dual activity against human and murine RIPK3, is the inhibitor of choice for research that involves mouse models or requires cross-species validation. Researchers should be mindful of the potential for these compounds to induce apoptosis at higher concentrations and design their experiments accordingly to ensure the specific inhibition of necroptosis.
References
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Necroptosis Inhibitors: GSK840 vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of regulated cell death, necroptosis has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. The ability to modulate this pathway with specific inhibitors is paramount for both basic research and therapeutic development. This guide provides a detailed, objective comparison of two prominent necroptosis inhibitors: GSK840, a potent RIPK3 inhibitor, and Necrostatin-1, a widely used RIPK1 inhibitor.
At a Glance: Key Differences
| Feature | This compound | Necrostatin-1 |
| Primary Target | Receptor-Interacting Protein Kinase 3 (RIPK3) | Receptor-Interacting Protein Kinase 1 (RIPK1) |
| Mechanism of Action | Binds to and inhibits the kinase activity of RIPK3, preventing the phosphorylation of MLKL. | Allosterically inhibits the kinase activity of RIPK1, preventing the formation of the necrosome. |
| Reported Potency | High potency with IC50 values in the low nanomolar range for RIPK3 kinase inhibition.[1][2][3] | Moderate potency with EC50 values for necroptosis inhibition in the sub-micromolar range.[4] |
| Key Advantage | Targets a downstream kinase, potentially offering a more specific block of necroptosis. | Well-characterized and widely used, with a large body of literature. |
| Known Limitations | Can induce apoptosis at higher concentrations.[5][6][7] | Off-target inhibition of indoleamine 2,3-dioxygenase (IDO).[4] Metabolic instability.[8] |
Quantitative Performance Data
The following tables summarize the reported in vitro potencies of this compound and Necrostatin-1 from various studies. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: this compound In Vitro Potency
| Assay Type | Target | Cell Line/System | IC50 / EC50 | Reference |
| Kinase Activity Assay | Human RIPK3 | Recombinant | IC50: 0.3 nM | [1][2][3] |
| Binding Assay | Human RIPK3 | Recombinant | IC50: 0.9 nM | [1][2][3] |
| Necroptosis Inhibition | Human HT-29 | TNF-α induced | Blocks necroptosis at 0.01-3 µM | [2][3] |
| Necroptosis Inhibition | Murine L929 | TNF-α induced | Inactive in mouse cells | [1] |
Table 2: Necrostatin-1 In Vitro Potency
| Assay Type | Target | Cell Line/System | IC50 / EC50 | Reference |
| Necroptosis Inhibition | Human Jurkat | TNF-α induced | EC50: 490 nM | |
| RIPK1 Kinase Inhibition | Human RIPK1 | Recombinant | EC50: 182 nM | |
| Necroptosis Inhibition | Murine R28 | Glutamate-induced | Protective at 20 µM | [9] |
| Necroptosis Inhibition | Human HT-29 | TNF-α/zVAD/LBW242 | Protective at 3 µM | [10] |
Mechanism of Action and Signaling Pathways
This compound and Necrostatin-1 inhibit necroptosis by targeting different key kinases in the signaling cascade. Necrostatin-1 acts upstream by inhibiting RIPK1, while this compound acts downstream by inhibiting RIPK3.
Caption: Necroptosis signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro Kinase Activity Assay (Luminescence-based)
This protocol is adapted for measuring the kinase activity of recombinant RIPK1 or RIPK3.
Materials:
-
Recombinant human RIPK1 or RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound or Necrostatin-1
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of this compound (for RIPK3) or Necrostatin-1 (for RIPK1) in DMSO and then dilute in kinase assay buffer.
-
In a white 96-well plate, add the recombinant kinase and the inhibitor solution. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate to each well. The final concentrations should be optimized, but a starting point is 50 µM ATP and 20 µM MBP.
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Record the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.
Cell-Based Necroptosis Inhibition Assay (Cell Viability)
This protocol describes the induction of necroptosis in HT-29 cells and the assessment of inhibitor efficacy.
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound or Necrostatin-1
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed HT-29 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or Necrostatin-1 in cell culture medium.
-
Pre-treat the cells with the inhibitors for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20-40 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Record the luminescence and calculate the percentage of cell viability relative to untreated controls.
-
Determine the EC50 values for each inhibitor.
Western Blot Analysis of Necroptosis Markers
This protocol is for detecting the phosphorylation status of key necroptosis proteins.
Materials:
-
Cell lysates from the necroptosis inhibition assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3 (Ser227), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating necroptosis inhibitors.
Caption: A generalized workflow for necroptosis inhibitor discovery.
Concluding Remarks
Both this compound and Necrostatin-1 are valuable tools for studying and potentially treating diseases involving necroptosis. The choice between these inhibitors will depend on the specific experimental context.
-
Necrostatin-1 is a well-established, albeit less potent, inhibitor of RIPK1. Its known off-target effects on IDO and metabolic instability are important considerations, especially for in vivo studies.[4][8] The more stable and specific analog, Necrostatin-1s, may be a preferable alternative.
-
This compound offers high potency and specificity for RIPK3, targeting a more downstream step in the necroptosis pathway.[1][2][3] However, researchers must be mindful of its potential to induce apoptosis at concentrations higher than those required for necroptosis inhibition.[5][6][7] This highlights the importance of careful dose-response studies to identify a therapeutic window that is specific for necroptosis inhibition.
Ultimately, a comprehensive understanding of the strengths and limitations of each inhibitor, as outlined in this guide, will enable researchers to design more robust experiments and accurately interpret their findings in the pursuit of modulating necroptosis for scientific and therapeutic advancement.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validating p-MLKL Reduction After GSK840 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), with other common necroptosis inhibitors. The focus is on the validation of phosphorylated Mixed Lineage Kinase Domain-Like protein (p-MLKL) reduction, a key biomarker for necroptosis inhibition. Experimental data from various studies are presented to support the comparison, along with detailed protocols for key validation experiments.
Executive Summary
Necroptosis is a form of regulated cell death implicated in numerous inflammatory diseases. A critical step in this pathway is the phosphorylation of MLKL by RIPK3, leading to the formation of p-MLKL, which executes cell death by disrupting the plasma membrane. This compound effectively reduces p-MLKL levels by targeting its upstream kinase, RIPK3. This guide compares the efficacy of this compound in reducing p-MLKL with other inhibitors that target different components of the necroptosis pathway, such as Necrostatin-1 (a RIPK1 inhibitor) and Necrosulfonamide (a direct MLKL inhibitor).
Data Presentation: Comparative Efficacy of Necroptosis Inhibitors
The following table summarizes quantitative data from multiple studies on the reduction of p-MLKL or related downstream effects of necroptosis after treatment with various inhibitors. It is important to note that the experimental conditions, cell types, and stimuli may vary between studies, affecting direct comparability.
| Inhibitor | Target | Model System | Treatment Conditions | % Reduction of p-MLKL/MLKL Oligomers (or related metric) | Reference |
| This compound | RIPK3 | Caco-2 cells (CPE-induced necroptosis) | 10 µM for 2 hours | 62.5% ± 8.0% reduction in >250-kDa MLKL oligomer | [1] |
| This compound | RIPK3 | Mouse model of retinal ischemia/reperfusion | Intravitreal injection | Significant reduction in p-MLKL protein levels (Western blot) and fluorescence intensity (Immunofluorescence) | [2][3] |
| GSK872 | RIPK3 | Caco-2 cells (CPE-induced necroptosis) | 10 µM for 2 hours | 75.8% ± 15.2% reduction in >250-kDa MLKL oligomer | [1] |
| GSK872 | RIPK3 | Mouse model of kaolin-induced hydrocephalus | - | Attenuated p-MLKL levels | [4] |
| Necrostatin-1 (Nec-1) | RIPK1 | Rat model of middle cerebral artery occlusion (MCAO) | - | Significantly suppressed p-MLKL expression | [5] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Caco-2 cells (CPE-induced necroptosis) | 10 µM for 2 hours | 56.0% ± 31.0% reduction in >250-kDa MLKL oligomer | [1] |
| Necrosulfonamide (NSA) | MLKL | Caco-2 cells (CPE-induced necroptosis) | - | 67.2% ± 12.1% reduction in >250-kDa MLKL oligomer | [1] |
| Necrosulfonamide (NSA) | MLKL | Subacute MPTP mouse model of Parkinson's disease | - | Significantly reduced MPTP-induced increase in pMLKL population | [6] |
Mandatory Visualizations
Necroptosis Signaling Pathway and Inhibitor Targets
Caption: Necroptosis pathway showing inhibitor targets.
Experimental Workflow for Validating p-MLKL Reduction
Caption: Workflow for p-MLKL reduction validation.
Experimental Protocols
Western Blotting for p-MLKL Detection
This protocol is adapted from established methodologies for the detection of phosphorylated MLKL.[2][3]
a. Sample Preparation (Cell Culture):
-
Seed cells and grow to desired confluency.
-
Induce necroptosis using appropriate stimuli (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK).
-
Concurrently, treat cells with this compound or other inhibitors at the desired concentration and for the specified duration. Include a vehicle-treated control group.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
b. Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-MLKL (e.g., anti-phospho-MLKL Ser358 for human, Ser345 for mouse) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For normalization, the membrane can be stripped and re-probed for total MLKL and a loading control like β-actin or GAPDH.
d. Quantification:
-
Perform densitometric analysis of the p-MLKL bands using image analysis software (e.g., ImageJ).
-
Normalize the p-MLKL signal to the total MLKL and/or the loading control.
-
Calculate the percentage reduction in p-MLKL in inhibitor-treated samples compared to the vehicle control.
Immunofluorescence for p-MLKL Visualization
This protocol provides a general framework for the immunofluorescent staining of p-MLKL in cells or tissue sections.[2][3]
a. Sample Preparation:
-
Cultured Cells: Grow cells on sterile glass coverslips. After treatment as described above, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Tissue Sections: For frozen sections, embed the tissue in OCT compound and section using a cryostat. For paraffin-embedded sections, deparaffinize and perform antigen retrieval.
b. Staining Procedure:
-
Wash the fixed cells or tissue sections with PBS.
-
Permeabilize the samples with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody against p-MLKL, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Wash the samples three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.
-
Wash the samples three times with PBS.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips or tissue sections onto microscope slides using an anti-fade mounting medium.
c. Imaging and Quantification:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images using consistent settings for all samples.
-
Quantify the fluorescence intensity of p-MLKL staining per cell or per area using image analysis software.
-
Compare the fluorescence intensity between inhibitor-treated and control groups to determine the reduction in p-MLKL.
Conclusion
The validation of p-MLKL reduction is a crucial step in the preclinical assessment of necroptosis inhibitors. This compound has demonstrated robust inhibition of RIPK3 activity, leading to a significant decrease in p-MLKL levels in various experimental models. While direct comparative data is limited, the available evidence suggests that targeting different nodes of the necroptosis pathway with specific inhibitors like this compound, Necrostatin-1, and Necrosulfonamide can effectively block the downstream execution of necroptotic cell death. The choice of inhibitor will depend on the specific research question and the experimental model. The protocols provided in this guide offer a standardized approach to reliably quantify the reduction of p-MLKL, enabling a more accurate comparison of the efficacy of different therapeutic candidates.
References
- 1. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Genetic Knockdown of RIPK3 vs. GSK840 Inhibition
In the study of necroptosis, a form of programmed inflammatory cell death, Receptor-Interacting Protein Kinase 3 (RIPK3) stands out as a central mediator.[1] For researchers in cellular biology, immunology, and drug development, modulating the activity of RIPK3 is crucial for dissecting signaling pathways and exploring potential therapeutic interventions for inflammatory and degenerative diseases.[2] Two predominant methods for targeting RIPK3 are genetic knockdown, typically using RNA interference (RNAi), and pharmacological inhibition with small molecules like GSK840.
This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action: A Fundamental Divergence
The primary difference between genetic knockdown and small molecule inhibition lies in their mechanism of targeting RIPK3.
-
Genetic Knockdown (siRNA/shRNA): This method acts at the post-transcriptional level. Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to bind to and cleave RIPK3 messenger RNA (mRNA). This prevents the translation of the RIPK3 protein, leading to a depletion of the total cellular pool of the kinase. The effect is a reduction in protein level, not an inhibition of the existing protein's activity.
-
This compound Inhibition: this compound is a potent and selective small molecule inhibitor that targets the kinase domain of the RIPK3 protein.[1][3] It binds to the ATP-binding pocket, preventing the phosphorylation events necessary for RIPK3 activation and its subsequent phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[4] This method blocks the enzymatic function of the RIPK3 protein without altering the protein's expression level.
Quantitative Performance Comparison
The efficacy of each method can be assessed through various quantitative measures. This compound is characterized by its high potency in biochemical and cell-based assays, while the effectiveness of genetic knockdown is measured by the degree of protein depletion.
| Parameter | This compound Inhibition | Genetic Knockdown (siRNA/shRNA) | Data Source |
| Target | RIPK3 Kinase Activity | RIPK3 mRNA (Protein Expression) | N/A |
| Potency (Biochemical) | IC50: 0.3 nM (Kinase Activity)[1][3] | Not Applicable | [1][3] |
| Binding Affinity | IC50: 0.9 nM[1][3] | Not Applicable | [1][3] |
| Cell-Based Efficacy | Blocks TNF-induced necroptosis in HT-29 cells (0.01–3 µM)[3][5] | siRNA significantly reduces apoptosis in LPS-stimulated renal tubular cells.[6] | [3][5][6] |
| Species Specificity | Active in human cells, inactive in mouse cells.[1][7] | Species-specific siRNA/shRNA sequences are required. | [1][7] |
On-Target and Off-Target Considerations
Both methods present unique challenges regarding specificity and potential confounding effects.
This compound: Selectivity and a Paradoxical Effect
This compound exhibits high selectivity, showing minimal cross-reactivity when tested against a large panel of human protein kinases.[7] However, its most significant liability is a paradoxical, on-target induction of apoptosis at higher concentrations.[2][8] Studies have shown that at concentrations roughly double their EC50 for necroptosis inhibition, this compound and other RIPK3 inhibitors can induce a conformational change in RIPK3.[9] This change promotes the recruitment of RIPK1 and FADD to form a death-inducing signaling complex that activates Caspase-8, leading to apoptosis.[2][9][10] This phenomenon is independent of RIPK3's kinase activity and can complicate the interpretation of results, particularly in cell viability assays.[7][9]
Genetic Knockdown: Specificity and Off-Target Gene Silencing
Signaling and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Necroptosis Signaling Pathway
The diagram below outlines the core necroptosis pathway initiated by TNF-α, indicating the points of intervention for both genetic knockdown and this compound.
Figure 1. Necroptosis pathway showing intervention points.
Experimental Workflow Comparison
This diagram outlines a typical workflow for comparing the two methods in a cell-based necroptosis assay.
Figure 2. Comparative experimental workflow.
Experimental Protocols
Below are representative protocols for each method. Researchers should optimize conditions for their specific cell type and experimental setup.
Protocol 1: this compound Inhibition of Necroptosis in HT-29 Cells
This protocol is adapted from methodologies described for inhibiting TNF-induced necroptosis in human HT-29 colon adenocarcinoma cells.[3][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
HT-29 cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Reagents for inducing necroptosis: Human TNF-α, Smac mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-30 mM). Store aliquots at -80°C.[5] The final DMSO concentration in the cell culture should not exceed 0.1%.[5]
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration range should typically span from low nanomolar to low micromolar (e.g., 10 nM to 3 µM) to determine the EC50.[3] Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
Induction of Necroptosis: Prepare a necroptosis induction cocktail in culture medium containing TNF-α (e.g., 40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Add the induction cocktail directly to the wells containing the this compound/vehicle pre-treated cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Assess Viability: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated, non-induced control (100% viability) and calculate the percentage of cell death protection at each this compound concentration.
Protocol 2: siRNA-Mediated Knockdown of RIPK3
This protocol provides a general framework for transiently knocking down RIPK3 in a mammalian cell line.[11][12]
Materials:
-
RIPK3-targeting siRNA and a non-targeting (scrambled) control siRNA.
-
Transfection reagent suitable for siRNA (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free medium (e.g., Opti-MEM™).
-
Mammalian cell line of interest.
-
6-well or 12-well cell culture plates.
-
Reagents for Western Blot analysis (lysis buffer, antibodies for RIPK3 and a loading control like β-actin).
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in culture plates so they reach 50-70% confluency on the day of transfection.[11]
-
Prepare siRNA-Lipid Complexes:
-
For each well of a 12-well plate:
-
Tube A: Dilute a final concentration of 5-20 nM of siRNA (e.g., 1 µL of 20 µM stock) in 50 µL of serum-free medium. Mix gently.
-
Tube B: Dilute the transfection reagent (e.g., 1.5 µL of RNAiMAX) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to the cells in each well, which should contain fresh complete medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO2. The optimal time for maximal protein knockdown should be determined empirically.
-
Validation of Knockdown:
-
After the incubation period, lyse a subset of the cells and perform Western blot analysis to confirm the reduction of RIPK3 protein levels compared to the non-targeting control siRNA-treated cells.
-
-
Functional Assay: Once knockdown is confirmed, the remaining cells can be used for functional experiments, such as inducing necroptosis and assessing cell viability as described in Protocol 1 (Steps 6-10).
Conclusion and Recommendations
The choice between genetic knockdown of RIPK3 and pharmacological inhibition with this compound depends heavily on the experimental context, goals, and available resources.
-
This compound Inhibition is ideal for acute, reversible, and dose-dependent studies of RIPK3 kinase function. Its ease of use and temporal control are significant advantages. However, researchers must be vigilant about the paradoxical induction of apoptosis at higher concentrations and should ideally perform dose-response curves and include apoptosis controls (e.g., by omitting z-VAD) to ensure they are observing necroptosis-specific effects.
-
Genetic Knockdown is the preferred method when the goal is to study the role of the entire RIPK3 protein, including its scaffolding functions, or to avoid the confounding apoptotic effects of kinase inhibitors. While more time-consuming, it provides a clearer picture of the consequences of RIPK3 absence. The primary challenge is ensuring efficient and specific knockdown, which requires careful validation and the use of appropriate controls.
For comprehensive studies, employing both methods can yield highly complementary and robust data. For instance, a phenotype observed with this compound can be validated using RIPK3 knockdown to confirm that the effect is indeed on-target and not due to the inhibitor's paradoxical apoptotic activity. Ultimately, a thorough understanding of the strengths and weaknesses of each approach will empower researchers to generate clear, interpretable, and impactful results in the field of necroptosis research.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | RIP kinase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK Series RIPK3 Inhibitors: GSK840 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK840 with other GSK series RIPK3 inhibitors, focusing on their biochemical and cellular activities. The information herein is intended to assist researchers in selecting the appropriate tool compound for their studies on necroptosis and RIPK3 signaling.
Introduction to RIPK3 and Necroptosis
Receptor-interacting protein kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of programmed necrosis.[1][2] Necroptosis is implicated in a variety of pathological conditions, including inflammatory diseases, ischemia-reperfusion injury, and neurodegeneration.[3] The signaling cascade is typically initiated by stimuli such as tumor necrosis factor (TNF), leading to the formation of a protein complex known as the necrosome, which includes RIPK1 and RIPK3.[1][2] Within the necrosome, RIPK3 becomes activated and subsequently phosphorylates its substrate, the mixed lineage kinase domain-like (MLKL) protein.[1][2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[1][2] Given its pivotal role, RIPK3 has emerged as a key therapeutic target for diseases driven by necroptotic cell death.
Overview of GSK Series RIPK3 Inhibitors
GlaxoSmithKline (GSK) has developed a series of potent and selective small molecule inhibitors of RIPK3. This guide focuses on the comparative analysis of three prominent compounds from this series: this compound, GSK'843, and GSK'872. These inhibitors have been instrumental in elucidating the role of RIPK3 kinase activity in necroptosis and have also revealed a fascinating, concentration-dependent ability to induce apoptosis.[4][5]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound, GSK'843, and GSK'872, highlighting their potency in biochemical and cellular assays.
Table 1: Biochemical Potency of GSK RIPK3 Inhibitors
| Compound | RIPK3 Binding IC50 (nM) | RIPK3 Kinase Activity IC50 (nM) |
| This compound | 0.9[4][6][7] | 0.3[6][7][8] |
| GSK'843 | 8.6[4][9] | 6.5[4][9] |
| GSK'872 | 1.8[4][10][11][12][13] | 1.3[4][10][11][12][13] |
Table 2: Cellular Activity of GSK RIPK3 Inhibitors
| Compound | TNF-Induced Necroptosis Inhibition in HT-29 Cells (IC50) | Species Specificity | Concentration-Dependent Apoptosis |
| This compound | Potent, concentration-dependent inhibition[4][6][7] | Active in human cells, inactive in mouse cells[4][8] | Yes[2][4][5] |
| GSK'843 | Potent, concentration-dependent inhibition[4][9] | Active in human and mouse cells[4] | Yes[2][4][5] |
| GSK'872 | Potent, concentration-dependent inhibition[4][10] | Active in human and mouse cells[4] | Yes[2][4][5] |
Note: The IC50 values in cellular assays are generally 100- to 1000-fold higher than in biochemical assays.[4][14]
Key Differentiators and Experimental Observations
-
Potency: this compound exhibits the highest potency in biochemical assays, with sub-nanomolar IC50 values for both binding to and inhibition of the RIPK3 kinase domain.[4][6][7][8] GSK'872 is also highly potent, while GSK'843 is slightly less so.[4][9][10]
-
Selectivity: All three inhibitors are reported to be highly selective for RIPK3 over the closely related kinase RIPK1.[4][8] this compound was noted to have the best selectivity profile when tested against a panel of 300 human protein kinases.[4]
-
Species Specificity: A critical distinction of this compound is its species specificity; it is active in human cells but inactive in mouse cells.[4][8] In contrast, GSK'843 and GSK'872 are active in both human and murine cells.[4] This makes this compound a specific tool for studying human RIPK3.
-
Concentration-Dependent Apoptosis: A surprising and important characteristic of these GSK RIPK3 inhibitors is their ability to induce apoptosis at concentrations higher than those required to inhibit necroptosis.[2][4][5] This "on-target" toxicity is mediated by a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and the assembly of a pro-apoptotic complex involving FADD and Caspase-8.[5][8] This dual activity should be a key consideration in experimental design and data interpretation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of GSK RIPK3 inhibitors.
RIPK3 Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the inhibitors to the RIPK3 kinase domain.
-
Principle: A small fluorescently labeled ligand (tracer) that binds to the RIPK3 kinase domain is used. In its free form, the tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger RIPK3 protein, its rotation slows, leading to an increase in fluorescence polarization. Inhibitors compete with the tracer for binding, causing a decrease in polarization.[10][15][16][17]
-
Materials:
-
Purified, recombinant human RIPK3 kinase domain.
-
A suitable fluorescent tracer (e.g., a fluorescein-labeled ATP-competitive ligand).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
GSK RIPK3 inhibitors (this compound, GSK'843, GSK'872).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the GSK inhibitors in assay buffer.
-
In the wells of the 384-well plate, add the RIPK3 kinase domain and the fluorescent tracer at optimized, constant concentrations.
-
Add the serially diluted inhibitors or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
RIPK3 Kinase Activity Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of RIPK3 and the inhibitory effect of the compounds.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase-based reaction. The light output is directly proportional to the kinase activity.[4][6][8][18][19]
-
Materials:
-
Purified, recombinant human RIPK3 kinase domain.
-
Substrate for RIPK3 (e.g., Myelin Basic Protein, MBP).
-
ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
GSK RIPK3 inhibitors.
-
White, opaque 384-well plates.
-
A luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the GSK inhibitors in kinase reaction buffer.
-
Set up the kinase reaction in the 384-well plate by adding the RIPK3 enzyme, substrate, and ATP.
-
Add the serially diluted inhibitors or DMSO (vehicle control) to the reaction wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.
-
TNF-Induced Necroptosis Cellular Assay
This cell-based assay evaluates the ability of the inhibitors to protect cells from necroptotic cell death.
-
Principle: Human colon adenocarcinoma HT-29 cells are treated with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-fmk, to block apoptosis and force the cells towards necroptosis). Cell viability is then measured to determine the protective effect of the RIPK3 inhibitors.[14][20][21][22]
-
Materials:
-
HT-29 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (human).
-
Smac mimetic (e.g., BV6 or SM-164).
-
z-VAD-fmk.
-
GSK RIPK3 inhibitors.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit).
-
-
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the GSK inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk to the wells.
-
Incubate the cells for 18-24 hours.
-
Measure cell viability using a chosen method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values for necroptosis inhibition.
-
Visualizations
RIPK3 Signaling Pathway in Necroptosis
Caption: The RIPK3-mediated necroptosis signaling pathway.
Experimental Workflow for Inhibitor Evaluation
References
- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Scholars@Duke publication: RIP3 induces apoptosis independent of pronecrotic kinase activity. [scholars.duke.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. RIP3 induces apoptosis independent of pronecrotic kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. ulab360.com [ulab360.com]
- 19. ulab360.com [ulab360.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK840: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). By objectively comparing its performance with other known RIPK3 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in the fields of inflammation, necroptosis, and drug discovery.
Executive Summary
This compound is a highly potent small molecule inhibitor of RIPK3, a key kinase involved in the execution of programmed necrosis, or necroptosis. This guide demonstrates that while sharing a common target with other inhibitors such as GSK'843 and GSK'872, this compound exhibits a superior selectivity profile, making it a more precise tool for studying RIPK3-mediated signaling pathways. This high specificity is crucial for minimizing off-target effects and ensuring the validity of experimental results.
Comparative Analysis of RIPK3 Inhibitors
This compound, along with GSK'843 and GSK'872, potently inhibits RIPK3 kinase activity. The following table summarizes their reported potencies.
| Compound | Target | IC50 (Binding Assay) | IC50 (Kinase Activity Assay) | Species Specificity |
| This compound | RIPK3 | 0.9 nM [1] | 0.3 nM [1] | Human active, Mouse inactive [2] |
| GSK'843 | RIPK3 | 8.6 nM | 6.5 nM | Human and Mouse active |
| GSK'872 | RIPK3 | 1.8 nM[3] | 1.3 nM[3] | Human and Mouse active |
Key Finding: this compound demonstrates the highest potency for RIPK3 in kinase activity assays among the compared inhibitors. A notable characteristic of this compound is its species-specific activity, being active in human cells but not in mouse cells.[2]
Cross-Reactivity Profile
A critical aspect of a small molecule inhibitor's utility is its selectivity. This compound, GSK'843, and GSK'872 were reportedly screened against a panel of 300 human protein kinases to assess their cross-reactivity.
While the detailed raw data from this comprehensive screen is not publicly available within the searched resources, published findings consistently report that This compound displayed the most favorable selectivity profile of the three compounds, exhibiting minimal cross-reactivity.[2] It is highlighted that GSK'840 shows no inhibitory effect on the closely related kinase, RIPK1.[4]
At higher concentrations (typically >3 µM), all three inhibitors, including this compound, have been observed to induce apoptosis in a RIPK3-dependent manner.[2] This on-target toxicity is an important consideration in experimental design.
Signaling Pathway
The primary signaling pathway inhibited by this compound is the necroptosis pathway, which is initiated by various stimuli, including TNF-α.
Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro RIPK3 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescent ADP detection assay to measure the kinase activity of RIPK3.
Workflow Diagram:
Caption: Workflow for the in vitro RIPK3 kinase assay using ADP-Glo™.
Detailed Protocol:
-
Prepare Reagents:
-
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, and 2 mM EDTA. Add 0.25 mM DTT just prior to use.
-
Kinase Dilution Buffer: Dilute Kinase Assay Buffer 5-fold with a 50 ng/µL BSA solution.
-
Enzyme: Dilute active recombinant human RIPK3 to the desired concentration in Kinase Dilution Buffer.
-
Substrate: Prepare a solution of Myelin Basic Protein (MBP) at 1 mg/mL in distilled water.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in Kinase Assay Buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).[5][6][7][8][9]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the diluted RIPK3 enzyme solution.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Cellular Necroptosis Assay in HT-29 Cells
This protocol describes the induction and measurement of necroptosis in the human colon adenocarcinoma cell line HT-29.
Workflow Diagram:
Caption: Workflow for the cellular necroptosis assay in HT-29 cells.
Detailed Protocol:
-
Cell Culture:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of:
-
Human TNF-α (e.g., 10-20 ng/mL)
-
A SMAC mimetic (e.g., 100 nM SM-164)
-
A pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk)
-
-
Incubate the cells for 18-24 hours.
-
-
Measurement of Cell Death:
-
Propidium Iodide (PI) Staining:
-
Cell Viability Assay:
-
Alternatively, measure cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.[12]
-
-
Conclusion
This compound is a highly potent and selective inhibitor of human RIPK3. Its superior selectivity profile, as indicated by broad kinase panel screening, distinguishes it from other RIPK3 inhibitors like GSK'843 and GSK'872. This makes this compound an invaluable tool for specifically interrogating the role of RIPK3 in necroptosis and related inflammatory diseases. Researchers should, however, remain mindful of its species-specific activity and the potential for inducing apoptosis at higher concentrations. The detailed experimental protocols provided herein offer a solid foundation for the effective utilization of this compound in both biochemical and cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. carnabio.com [carnabio.com]
- 10. Deficiency of PPP6C protects TNF-induced necroptosis through activation of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the RIPK3 Inhibitors GSK840 and GSK'843
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), GSK840 and GSK'843. RIPK3 is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. Understanding the comparative efficacy and characteristics of these inhibitors is crucial for their application in preclinical research and potential therapeutic development.
Executive Summary
Both this compound and GSK'843 are potent inhibitors of RIPK3 kinase activity. In vitro biochemical assays demonstrate that This compound is the more potent of the two compounds , exhibiting sub-nanomolar efficacy in both binding to and inhibiting the kinase activity of human RIPK3. A key differentiator is the species specificity of this compound, which is active against human RIPK3 but not its murine counterpart. Conversely, GSK'843 demonstrates activity against both human and murine RIPK3. A critical consideration for both inhibitors is their dose-dependent induction of apoptosis, an off-target effect that occurs at concentrations higher than those required for necroptosis inhibition.
Data Presentation
The following tables summarize the key quantitative data for this compound and GSK'843 based on published in vitro studies.
Table 1: In Vitro Potency against Human RIPK3 [1]
| Compound | Binding Affinity (IC50, nM) | Kinase Inhibition (IC50, nM) |
| This compound | 0.9 | 0.3 |
| GSK'843 | 8.6 | 6.5 |
Table 2: Species Specificity [1]
| Compound | Human RIPK3 Activity | Murine RIPK3 Activity |
| This compound | Active | Inactive |
| GSK'843 | Active | Active |
Table 3: Cellular Activity in Human HT-29 Cells [1]
| Compound | Effect | Concentration Range |
| This compound | Blocks TNF-induced necroptosis | 0.01-3 µM[2] |
| GSK'843 | Suppresses TNF-induced death and virus-induced cell necrosis | 0.3-3 µM[3] |
| Both | Induce apoptosis at higher concentrations | >3 µM[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Fluorescence Polarization (FP) Binding Assay
This assay was utilized to determine the binding affinity (IC50) of the inhibitors to the RIPK3 kinase domain.
-
Principle: The assay measures the change in polarization of fluorescently labeled tracer molecules upon binding to the RIPK3 protein. Small, unbound tracers tumble rapidly, resulting in low polarization. When bound to the larger RIPK3 protein, the tumbling is slower, leading to an increase in polarization.
-
Protocol:
-
Recombinant human RIPK3 kinase domain (amino acids 1-328) is used.
-
A fluorescently labeled tracer molecule that binds to the ATP-binding pocket of RIPK3 is utilized.
-
The assay is performed in a 384-well plate format.
-
A constant concentration of the RIPK3 protein and the fluorescent tracer is maintained in each well.
-
Serial dilutions of the inhibitor compounds (this compound or GSK'843) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is calculated from the dose-response curve of inhibitor concentration versus the percentage of maximum binding.
-
ADP-Glo™ Kinase Assay
This assay was employed to measure the kinase inhibitory activity (IC50) of the compounds.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol:
-
The kinase reaction is performed in a multi-well plate containing recombinant human RIPK3, a suitable substrate (e.g., myelin basic protein), and ATP.
-
Serial dilutions of the inhibitor compounds are added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation of the substrate by RIPK3.
-
After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which converts the ADP produced into ATP and generates a luminescent signal via a luciferase-luciferin reaction.
-
The luminescence is measured using a luminometer.
-
The IC50 value is determined from the dose-response curve of inhibitor concentration versus kinase activity.
-
Cell Viability Assay (TNF-induced Necroptosis)
This assay was used to assess the ability of the inhibitors to protect cells from necroptotic cell death.
-
Cell Line: Human colon adenocarcinoma HT-29 cells are commonly used as they are susceptible to TNF-induced necroptosis.
-
Protocol:
-
HT-29 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound or GSK'843 for a specified period (e.g., 1-2 hours).
-
Necroptosis is induced by treating the cells with a combination of TNF-α (Tumor Necrosis Factor-alpha), a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (e.g., z-VAD-fmk, to block apoptosis and promote necroptosis).
-
The cells are incubated for a defined period (e.g., 24 hours).
-
Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of viable cells.
-
The protective effect of the inhibitors is determined by comparing the viability of inhibitor-treated cells to that of untreated, necroptos-induced cells.
-
Mandatory Visualization
Signaling Pathway of RIPK3-Mediated Necroptosis and Inhibition
Caption: RIPK3 signaling pathway leading to necroptosis and points of inhibition by this compound and GSK'843.
Experimental Workflow for Comparing Inhibitor Potency
Caption: Workflow for determining and comparing the in vitro efficacy of this compound and GSK'843.
Discussion and Conclusion
The available data clearly indicates that this compound is a more potent inhibitor of human RIPK3 in biochemical assays compared to GSK'843. This higher potency, however, is coupled with a lack of activity against murine RIPK3, which limits its utility in preclinical mouse models of disease. GSK'843, while less potent, offers the advantage of cross-species reactivity, making it a valuable tool for studies involving both human cells and mouse models.
A significant finding for both compounds is the induction of apoptosis at concentrations above those required to inhibit necroptosis. This phenomenon is reportedly mediated by a conformational change in RIPK3 upon inhibitor binding, which facilitates the recruitment of RIPK1 and the formation of a pro-apoptotic complex.[4] This dual functionality underscores the importance of careful dose-response studies to delineate the therapeutic window for necroptosis inhibition without inducing off-target apoptosis.
Currently, there is a lack of published head-to-head in vivo comparative studies for this compound and GSK'843. Such studies would be invaluable in determining whether the higher in vitro potency of this compound translates to superior efficacy in a whole-organism context and in understanding the in vivo implications of their differing species specificities.
References
Confirming GSK840 Efficacy: A Comparative Guide for Researchers
For researchers in drug development and cellular signaling, confirming the on-target efficacy of a small molecule inhibitor is a critical step in any experiment. This guide provides a comprehensive comparison of methods to validate the activity of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of necroptosis. This guide will objectively compare this compound's performance with other common alternatives and provide detailed experimental protocols to ensure robust and reliable results.
Understanding this compound and its Alternatives
This compound is a highly specific RIPK3 inhibitor that functions by binding to the kinase domain and preventing its catalytic activity, thereby blocking the necroptotic cell death pathway.[1][2][3] It is crucial to note that this compound exhibits species specificity, being active in human cells but not in mouse cells.[3] For murine models, alternative inhibitors are necessary.
This guide will compare this compound with two widely used inhibitors in the field of necroptosis research:
-
GSK'872: A potent and selective RIPK3 inhibitor, similar to this compound, but effective in both human and mouse cells.[1][2][4][5]
-
Necrostatin-1 (Nec-1): A well-established inhibitor of RIPK1, a kinase that acts upstream of RIPK3 in the necroptosis pathway.[6][7][8][9][10]
A key consideration when using this compound and GSK'872 is their potential to induce apoptosis at concentrations higher than those required for necroptosis inhibition.[11][12][13] This highlights the importance of careful dose-response studies.
Data Presentation: A Comparative Overview of RIPK Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 (Binding) | IC50 (Kinase Activity) | Species Specificity | Potential Off-Target Effects |
| This compound | RIPK3 | Binds to and inhibits the kinase activity of RIPK3.[1][2] | 0.9 nM[1] | 0.3 nM[1] | Human active, mouse inactive.[3] | Can induce apoptosis at higher concentrations.[11][12][13] |
| GSK'872 | RIPK3 | Binds to and inhibits the kinase activity of RIPK3.[1][2][4][5] | 1.8 nM[1][5] | 1.3 nM[1][5] | Human and mouse active.[3] | Can induce apoptosis at higher concentrations.[2][4][11][12] |
| Necrostatin-1 | RIPK1 | Allosteric inhibitor that binds to a pocket on the RIPK1 kinase domain, locking it in an inactive conformation.[6] | Not applicable (allosteric) | ~250-500 nM (in cells) | Human and mouse active. | Can have off-target effects on indoleamine 2,3-dioxygenase (IDO).[10] |
Mandatory Visualization
Below are diagrams illustrating key aspects of confirming this compound's activity.
Caption: Necroptosis signaling pathway and the point of this compound intervention.
Caption: Experimental workflow for validating this compound activity.
Caption: Logic diagram for selecting the appropriate necroptosis inhibitor.
Experimental Protocols
Here are detailed protocols for key experiments to confirm this compound's efficacy.
Western Blot for Phosphorylated RIPK3 and MLKL
This protocol assesses the direct molecular target engagement of this compound by measuring the phosphorylation status of RIPK3 and its downstream substrate, MLKL.
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29)
-
This compound, GSK'872, or Necrostatin-1
-
Necroptosis-inducing agents (e.g., TNF-α, z-VAD-FMK, Smac mimetic)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or the appropriate alternative inhibitor for 1-2 hours.
-
Induce necroptosis by adding TNF-α (e.g., 20 ng/mL) and a caspase inhibitor like z-VAD-FMK (e.g., 20 µM). A Smac mimetic can also be included to enhance necroptosis induction.
-
Incubate for the desired time (e.g., 4-8 hours), which should be optimized for the specific cell line.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an ECL substrate and an imaging system.
-
Expected Outcome: Treatment with effective concentrations of this compound should lead to a significant reduction in the phosphorylation of both RIPK3 and MLKL compared to the vehicle-treated, necroptosis-induced control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the level of ATP, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a loss of cell viability.
Materials:
-
Human cell line in a 96-well opaque-walled plate
-
This compound, GSK'872, or Necrostatin-1
-
Necroptosis-inducing agents
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 96-well opaque-walled plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound or other inhibitors.
-
Induce necroptosis as described in the Western blot protocol. Include appropriate controls (untreated cells, cells with inducer only).
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
-
Assay Protocol:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Expected Outcome: this compound should rescue cell viability in a dose-dependent manner in cells undergoing necroptosis, resulting in a higher luminescent signal compared to the cells treated with the necroptosis inducer alone.
Necroptosis Assessment by Propidium Iodide (PI) Staining and Flow Cytometry
PI is a fluorescent dye that cannot cross the membrane of live cells. It is commonly used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Human cell line
-
This compound, GSK'872, or Necrostatin-1
-
Necroptosis-inducing agents
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with inhibitors and necroptosis inducers as described previously.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a suitable buffer (e.g., 1X binding buffer or PBS).
-
Add PI staining solution to the cell suspension at the manufacturer's recommended concentration.
-
Incubate the cells in the dark for 15-30 minutes on ice.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with the appropriate laser (e.g., 488 nm) and detect the PI fluorescence in the red channel (e.g., PE-Texas Red or a similar channel).
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive cells.
-
Expected Outcome: A functional this compound will significantly reduce the percentage of PI-positive cells in the population treated with necroptosis inducers, indicating a preservation of plasma membrane integrity.
By employing these robust experimental approaches and carefully considering the comparative data, researchers can confidently validate the efficacy of this compound in their specific experimental systems.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. glpbio.com [glpbio.com]
- 4. ch.promega.com [ch.promega.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [france.promega.com]
- 6. promega.com [promega.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. iqproducts.nl [iqproducts.nl]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
A Researcher's Guide to Controls in GSK840 Experiments
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Controls in GSK840 Research
This compound is a valuable tool for investigating the role of RIPK3-mediated necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1][2] To ensure the specificity of this compound's effects and to eliminate confounding variables, a well-designed experiment must include a panel of positive and negative controls. These controls serve to validate the experimental system and confirm that the observed effects are indeed due to the inhibition of RIPK3.
Comparison of Key Controls for this compound Experiments
The following table summarizes the recommended positive and negative controls for in vitro experiments using this compound.
| Control Type | Control Agent/Method | Mechanism of Action/Purpose | Typical Concentration/Application | Expected Outcome in a this compound Experiment |
| Positive Control (Necroptosis Induction) | TNF-α + SMAC mimetic (e.g., birinapant) + pan-caspase inhibitor (e.g., z-VAD-fmk) | Induces necroptosis by activating the extrinsic pathway while blocking apoptosis.[1][3] | TNF-α: 10-100 ng/mL; SMAC mimetic: 100-500 nM; z-VAD-fmk: 20-50 µM | In the absence of this compound, this combination should induce significant cell death. This compound treatment should rescue cells from this induced necroptosis. |
| Positive Control (Alternative RIPK3 Inhibitor) | GSK'872 | A potent and selective inhibitor of RIPK3, often used as a benchmark for comparing new RIPK3 inhibitors.[4][5][6] | 1-10 µM | GSK'872 should mimic the protective effect of this compound against induced necroptosis, providing a basis for comparing potency and efficacy. |
| Negative Control (Apoptosis Induction) | Staurosporine or TNF-α + Cycloheximide | Induces apoptosis, a caspase-dependent cell death pathway that should not be affected by RIPK3 inhibition. | Staurosporine: 1-2 µM; TNF-α: 10-100 ng/mL; Cycloheximide: 1-10 µg/mL | This compound should not protect cells from apoptosis induced by these agents, demonstrating the specificity of its anti-necroptotic activity. |
| Negative Control (Genetic) | RIPK3 Knockout (KO) or Knockdown (KD) cells | Genetically ablating RIPK3 prevents the execution of necroptosis. | N/A | RIPK3 KO/KD cells should be resistant to necroptosis-inducing stimuli, similar to the effect of this compound in wild-type cells. This confirms the on-target effect of this compound. |
| Negative Control (Vehicle) | DMSO (or other solvent for this compound) | To control for any effects of the solvent in which this compound is dissolved.[4] | Matched to the final concentration of the solvent in the this compound-treated samples. | The vehicle control should not affect cell viability or the induction of necroptosis. |
| Comparative Control (RIPK1 Inhibitor) | Necrostatin-1 (Nec-1) | A specific inhibitor of RIPK1, which acts upstream of RIPK3 in the TNF-induced necroptosis pathway.[7][8][9][10] | 10-50 µM | In TNF-induced necroptosis, Nec-1 should also inhibit cell death. Comparing its effect to this compound can help delineate the roles of RIPK1 and RIPK3 in the specific experimental model. |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound and the recommended controls.
TNF-α Induced Necroptosis Assay in Human HT-29 Cells
This protocol is designed to assess the ability of this compound to inhibit necroptosis induced by a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.
Materials:
-
Human HT-29 cells
-
This compound
-
GSK'872 (positive control inhibitor)
-
Necrostatin-1 (comparative control inhibitor)
-
Human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
-
96-well plates
Procedure:
-
Seed HT-29 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, GSK'872, and Necrostatin-1 in cell culture medium. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitors.
-
Pre-treat the cells with the inhibitors or vehicle control for 1-2 hours.
-
Prepare the necroptosis induction cocktail containing TNF-α (final concentration 20 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM).
-
Add the necroptosis induction cocktail to the appropriate wells. Include wells with cells only (negative control) and cells with the induction cocktail but no inhibitor (positive control for necroptosis).
-
Incubate the plates for 18-24 hours.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration-dependent protective effect of this compound compared to the controls.
Western Blot Analysis of RIPK3 and MLKL Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of RIPK3 and its downstream substrate MLKL, key events in the necroptosis signaling cascade.[11][12]
Materials:
-
Cells treated as described in the TNF-α induced necroptosis assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of RIPK3 and MLKL relative to total protein levels and controls.
Visualizing Key Pathways and Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the core components of the TNF-α induced necroptosis pathway and the points of intervention for this compound and control compounds.
Caption: TNF-α induced necroptosis pathway with inhibitor targets.
Experimental Workflow for this compound Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based necroptosis assay.
Caption: Workflow for assessing this compound's anti-necroptotic effect.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]
- 6. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression [mdpi.com]
- 11. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to GSK840 Versus RIPK1 Inhibitors in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting programmed cell death and inflammation, inhibitors of the Receptor-Interacting Protein Kinase (RIPK) family have emerged as promising candidates. This guide provides a detailed comparison of GSK840, a RIPK3 inhibitor, against a panel of prominent RIPK1 inhibitors, including GSK2982772, GSK3145095, Necrostatin-1, and PK68. We present a comprehensive overview of their mechanisms of action, comparative efficacy in various disease models, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Kinases
The primary distinction among these inhibitors lies in their molecular targets within the necroptosis signaling pathway. RIPK1 and RIPK3 are serine/threonine kinases that play pivotal, yet distinct, roles in the execution of this inflammatory form of programmed cell death.
RIPK1 inhibitors (GSK2982772, GSK3145095, Necrostatin-1, PK68) act upstream in the necroptosis cascade. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is activated and, in the absence of caspase-8 activity, recruits and phosphorylates RIPK3. By inhibiting the kinase activity of RIPK1, these compounds prevent the initial phosphorylation event, thereby blocking the formation of the necrosome, a key signaling complex.
In contrast, This compound is a potent and selective inhibitor of RIPK3 . It acts downstream of RIPK1, directly inhibiting the kinase activity of RIPK3. This prevents the subsequent phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis that translocates to the plasma membrane to induce cell lysis. This fundamental difference in their points of intervention within the necroptosis pathway is a critical consideration for their therapeutic application.
Signaling Pathway Overview
The following diagram illustrates the necroptosis signaling cascade and the points of intervention for this compound and the various RIPK1 inhibitors.
Caption: Necroptosis signaling pathway and inhibitor targets.
Comparative Efficacy in Disease Models
The therapeutic potential of these inhibitors has been explored in a range of preclinical disease models, from inflammatory conditions to cancer. The following tables summarize the available quantitative data.
In Vitro Potency
| Inhibitor | Target | Assay Type | Species | IC50 / EC50 | Reference |
| This compound | RIPK3 | Kinase Activity | Human | 0.3 nM | [1] |
| Binding Assay | Human | 0.9 nM | [1] | ||
| GSK2982772 | RIPK1 | Kinase Activity | Human | 16 nM | |
| TNF-induced Necrosis (U937 cells) | Human | 6.3 nM | [2] | ||
| GSK3145095 | RIPK1 | Kinase Activity | Human | 6.3 nM | |
| TNF-induced Necrosis (U937 cells) | Human | 6.3 nM | [3] | ||
| Necrostatin-1 | RIPK1 | Necroptosis (Jurkat cells) | Human | 490 nM | [4] |
| Kinase Activity | Human | 182 nM | [4] | ||
| PK68 | RIPK1 | Kinase Activity | Human | ~90 nM | [5] |
| TNF-induced Necroptosis (HT-29 cells) | Human | 23 nM | [6] | ||
| TNF-induced Necroptosis (L929 cells) | Mouse | 13 nM | [6] |
In Vivo Efficacy in Disease Models
| Inhibitor | Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| This compound | Retinal Ischemia/Reperfusion | Mouse | 1 mM intravitreal injection | Increased retinal ganglion cell survival. | [7] |
| GSK2982772 | Ulcerative Colitis (Phase 2a) | Human | 60 mg b.i.d. or t.i.d. | Currently under investigation. | [6] |
| Rheumatoid Arthritis (Phase 2a) | Human | 60 mg b.i.d. or t.i.d. | Currently under investigation. | [6] | |
| Psoriasis (Phase 2a) | Human | - | Currently under investigation. | [8] | |
| GSK3145095 | Pancreatic Cancer (PDOTS) | Human (ex vivo) | 0.5 nM for 3 days | Increased effector-memory T cells and immunogenic CD4+ T cells. | [2] |
| Necrostatin-1 | Traumatic Brain Injury (CCI model) | Mouse | Intracerebroventricular injection | Reduced brain tissue damage and improved motor and cognitive performance. | [1] |
| Ischemic Stroke (MCAO model) | Rat | Intracerebroventricular injection | Reduced infarct volume. | [9] | |
| PK68 | TNF-induced SIRS | Mouse | 1 mg/kg i.p. | Provided effective protection against lethal shock. | [5] |
| Tumor Metastasis (Melanoma & Lung Carcinoma) | Mouse | 5 mg/kg i.v. | Attenuated tumor cell transmigration and suppressed metastasis. | [5] |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of these inhibitors is crucial for translating preclinical findings to clinical applications.
| Inhibitor | Species | Administration | Key Pharmacokinetic Parameters | Reference |
| This compound | Mouse | Oral (10 mg/kg) | Tmax: 1 h, Cmax: 2650 ng/mL, Half-life: 1.5 h, Bioavailability: >100% | [10] |
| GSK2982772 | Human | Oral (single doses 0.1-120 mg) | Approximately linear PK, no evidence of accumulation. | [11] |
| Rat | Oral (2 mg/kg) | AUC0-∞: 2.3 µg·h/mL | [5] | |
| GSK3145095 | Rat, Dog, Monkey | IV and Oral | Low clearance (≤35% liver blood flow) in all species. Predicted high bioavailability and a terminal half-life of ~3.3 h in humans. | [12][13] |
| Necrostatin-1 | Rat | IV and Oral (5 mg/kg) | IV: Cmax 1733 µg/L, t1/2 1.8 h; Oral: Cmax 648 µg/L, t1/2 1.2 h; Absolute bioavailability: 54.8%. | [14] |
| PK68 | Mouse | Oral | Tmax: 0.5 h, Cmax: 2423 ng/ml, Half-life: 1.3 h. | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vivo models used to evaluate these inhibitors.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (for RIPK1/RIPK3 inhibitors in IBD)
This model is widely used to mimic human ulcerative colitis.
Caption: Workflow for DSS-induced colitis model.
Detailed Methodology:
-
Animal Model: 8-10 week old C57BL/6 mice are commonly used.[14]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% to 5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.[13][14] The concentration of DSS may need to be optimized based on the specific batch and mouse strain.
-
Treatment: The RIPK inhibitor or vehicle is administered daily, typically starting from day 0 of DSS administration. The route of administration can be oral gavage or intraperitoneal injection, depending on the compound's properties.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces (hemoccult test). A disease activity index (DAI) is calculated based on these parameters.
-
Endpoint and Tissue Collection: On day 7, mice are euthanized. The entire colon is excised, and its length and weight are measured.
-
Analysis:
-
Histology: A section of the distal colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess the severity of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: A portion of the colon is homogenized to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Colon tissue can be cultured ex vivo for 24 hours, and the supernatant analyzed for pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[14]
-
Orthotopic Pancreatic Cancer Xenograft Model in Mice (for RIPK1 inhibitors in Cancer)
This model provides a more clinically relevant microenvironment for studying tumor growth and response to therapy.
Caption: Workflow for orthotopic pancreatic cancer xenograft model.
Detailed Methodology:
-
Cell Line: A human pancreatic cancer cell line, such as KPC-3-Luc2 (which expresses luciferase for in vivo imaging), is cultured under standard conditions.[16]
-
Animal Model: Immunocompromised mice, such as NOD/SCID mice, are used to prevent rejection of the human tumor cells.
-
Surgical Procedure:
-
Mice are anesthetized, and a small incision is made in the left abdominal flank to expose the pancreas.
-
A suspension of 10,000 KPC-3-Luc2 cells in 50 µL of PBS is injected into the tail of the pancreas using a fine-gauge needle.[16]
-
The peritoneum and skin are then sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively, typically once or twice a week, using bioluminescent imaging.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The RIPK1 inhibitor or vehicle is administered according to the desired schedule (e.g., intraperitoneally twice a week).[16]
-
Endpoint and Analysis:
-
At the end of the study (e.g., 28 days post-implantation), mice are euthanized.
-
The primary tumor is excised, and its dimensions are measured with calipers.
-
The tumor can be processed for histological analysis, flow cytometry to analyze immune cell infiltration, and molecular analysis (RNA/protein isolation).[16]
-
Conclusion
The landscape of RIPK inhibitors offers diverse therapeutic strategies for a range of diseases. While RIPK1 inhibitors have garnered significant attention and progressed further into clinical development for inflammatory diseases, the distinct downstream targeting of RIPK3 by inhibitors like this compound presents a compelling alternative, particularly in contexts where RIPK1-independent necroptosis may play a role.
This guide provides a snapshot of the current preclinical data. The choice between a RIPK1 and a RIPK3 inhibitor for a specific therapeutic application will depend on the specific disease context, the relative contributions of RIPK1 and RIPK3 to the pathology, and the desired safety and pharmacokinetic profiles. Further head-to-head comparative studies in relevant disease models are warranted to fully elucidate the relative merits of these different inhibitory strategies.
References
- 1. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 10. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pancreatic cancer orthotopic graft in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GSK840: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective RIPK3 inhibitor GSK840, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in chemical waste management.
Understanding this compound: Key Chemical and Safety Data
A thorough understanding of a compound's properties is the foundation of its safe management. Below is a summary of key data for this compound.
| Property | Value |
| Chemical Name | tert-butyl 2-(4-(5-(methylcarbamoyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetate |
| Molecular Formula | C₂₁H₂₃N₃O₃ |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2361146-30-5 |
| Appearance | Solid |
| Solubility | Soluble in Methanol and DMSO |
| Storage | Store at -20°C |
As outlined in the Safety Data Sheet (SDS) from Cayman Chemical, this compound is for research use only and not for human or veterinary use.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard classification for this compound is not detailed in the available documentation, it is prudent to treat it as a potentially hazardous substance. The toxicological properties have not been thoroughly investigated. Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If working with the solid form where dust may be generated, a dust mask or respirator is recommended.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, like most laboratory chemicals, involves a multi-step process to ensure the safety of personnel and the environment. Adherence to institutional and local regulations is paramount.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Liquid Waste (Solutions): Solutions of this compound (e.g., dissolved in DMSO or methanol) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of in a designated hazardous waste container.
2. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (tert-butyl 2-(4-(5-(methylcarbamoyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetate)"
-
The concentration (if in solution)
-
The primary hazard(s) (if known, otherwise state "Potentially Hazardous")
-
The date of accumulation
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a thorough decontamination procedure is necessary.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Solvent in which this compound is soluble (e.g., methanol or DMSO)
-
Detergent solution
-
Deionized water
Procedure:
-
Rinse the glassware three times with a small amount of the solvent (methanol or DMSO) used to dissolve the this compound. Collect this rinsate as hazardous liquid waste.
-
Wash the glassware with a laboratory detergent solution.
-
Rinse thoroughly with tap water.
-
Perform a final rinse with deionized water.
-
Allow the glassware to air dry completely before reuse.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been generated.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling GSK840
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of GSK840, a potent receptor-interacting protein kinase 3 (RIPK3) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent small molecule compounds and available data for analogous research chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, a cautious approach to handling is paramount. The following PPE is mandatory to prevent accidental exposure.
| PPE Category | Minimum Requirement | Recommended for High-Concentration or Aerosol-Generating Procedures |
| Hand Protection | Nitrile gloves (single pair) | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses |
| Body Protection | Standard laboratory coat | Disposable lab coat or gown |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with appropriate cartridges is necessary. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure risk during routine laboratory work with this compound.
Step 1: Preparation and Weighing
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or other ventilated enclosure.
-
Before weighing, decontaminate the work surface.
-
Use disposable weighing boats and spatulas.
-
Handle the compound gently to avoid generating dust.
Step 2: Solution Preparation
-
Dissolve this compound in a fume hood.
-
Add solvent to the vial containing the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
Step 3: Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, and hazard warnings.
-
When transferring solutions, use a pipette or other controlled method to avoid spills.
-
Work on a disposable absorbent bench liner to contain any potential spills.
Step 4: Post-Experiment Cleanup
-
Decontaminate all non-disposable equipment (e.g., glassware, magnetic stir bars) that came into contact with this compound. A suitable method is to rinse with the solvent used to dissolve the compound, followed by a standard laboratory cleaning procedure. Collect all rinsate as hazardous waste.
-
Wipe down the work area in the fume hood with an appropriate solvent and then a cleaning solution.
-
Dispose of all contaminated disposable items as hazardous waste.
Disposal Plan: Waste Management
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. This includes contaminated gloves, weighing paper, pipette tips, and other disposable items. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| "Empty" Containers | Triple rinse the container with a suitable solvent. Collect the first rinsate as hazardous waste. The subsequent rinsates may be collected as hazardous waste or disposed of according to institutional guidelines. Deface the label on the rinsed container before disposal as regular laboratory glass or plastic waste. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) office and follow their emergency spill response procedures. |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Waste disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
